molecular formula C25H22BrN7O2 B1256499 Dragmacidin D

Dragmacidin D

货号: B1256499
分子量: 532.4 g/mol
InChI 键: XTUQWMCQNLFDOX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Dragmacidin D (CAS: 476623-32-2, Molecular Formula: C25H20BrN7O2) is a bis-indole alkaloid marine natural product originally isolated from deep-water sponges of the genus Spongosorites . This compound features a pyrazinone core flanked by two indole substituents, one of which is elaborated with an aminoimidazole unit . This compound is of significant interest in biomedical research due to its diverse biological activities. Recent studies highlight its selective induction of apoptosis in triple-negative breast cancer (TNBC) spheroids, with IC50 values of 8 ± 1 µM in MDA-MB-231 cells and 16 ± 0.6 µM in MDA-MB-468 cells at 24 hours, while showing no cytotoxicity in traditional 2D monolayer cultures . This selectivity for 3D cell cultures suggests a unique mechanism of action, with potential hypotheses including protein synthesis or ribonucleotide reductase inhibition . This compound has also shown synergy when used in conjunction with paclitaxel, a current TNBC treatment . Beyond oncology research, this compound serves as a lead compound for investigating neurodegenerative diseases. It has been identified as a potent inhibitor of serine-threonine protein phosphatases PP1 and PP2A, attracting research attention for potential applications in studying Parkinson's and Alzheimer's diseases . It also exhibits antimicrobial and antiviral properties, with activity reported against Bacillus subtilis (MIC 3.1 µg/mL) and Feline Leukemia Virus (FeLV) . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C25H22BrN7O2

分子量

532.4 g/mol

IUPAC 名称

6-[4-[1-(2-amino-2,3-dihydro-1H-imidazol-4-yl)ethyl]-7-hydroxy-1H-indol-3-yl]-3-(6-bromo-1H-indol-3-yl)-1H-pyrazin-2-one

InChI

InChI=1S/C25H22BrN7O2/c1-11(18-9-31-25(27)33-18)13-4-5-20(34)23-21(13)16(8-29-23)19-10-30-22(24(35)32-19)15-7-28-17-6-12(26)2-3-14(15)17/h2-11,25,28-29,31,33-34H,27H2,1H3,(H,32,35)

InChI 键

XTUQWMCQNLFDOX-UHFFFAOYSA-N

规范 SMILES

CC(C1=C2C(=CNC2=C(C=C1)O)C3=CN=C(C(=O)N3)C4=CNC5=C4C=CC(=C5)Br)C6=CNC(N6)N

同义词

dragmacidin D

产品来源

United States

Foundational & Exploratory

The Discovery and Isolation of Dragmacidin D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Extraction, Purification, and Biological Significance of a Potent Marine Alkaloid

Introduction

Dragmacidin D, a complex bis-indole alkaloid, stands as a prominent example of the rich chemical diversity found within marine invertebrates. First isolated from a deep-water marine sponge of the genus Spongosorites, this natural product has garnered significant attention from the scientific community for its potent and varied biological activities.[1][2] As an inhibitor of serine-threonine protein phosphatases and a modulator of critical cellular signaling pathways, this compound holds considerable promise as a lead compound in the development of novel therapeutics, particularly in oncology.[2] This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Natural Source

This compound was first reported in 1988 by Kohmoto and colleagues, who isolated it from a deep-water marine sponge of the genus Dragmacidon.[2] Subsequent studies have also identified Spongosorites species as a source of this and other related alkaloids.[1][2] These sponges, found in deep marine environments, are known producers of a wide array of biologically active secondary metabolites, likely as a chemical defense mechanism. The intricate structure of this compound, featuring two indole rings linked by a pyrazinone core and an aminoimidazole moiety, presented a significant challenge for its initial structure elucidation and has since made it a compelling target for total synthesis.[2]

Experimental Protocols: Isolation and Purification

General Experimental Workflow

experimental_workflow Sponge Marine Sponge Biomass (Spongosorites sp.) Extraction Solvent Extraction (e.g., Methanol/Ethanol) Sponge->Extraction Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) Extraction->Partitioning VLC Vacuum Liquid Chromatography (Silica Gel) Partitioning->VLC RPC Reversed-Phase Chromatography (C18) VLC->RPC HPLC Preparative HPLC RPC->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Figure 1: Generalized experimental workflow for the isolation of this compound.

1. Collection and Preparation of Sponge Material: The marine sponge (Spongosorites sp.) is collected from its deep-water habitat. The collected biomass is typically frozen immediately to preserve the chemical integrity of its metabolites. Prior to extraction, the sponge material is often lyophilized (freeze-dried) and ground into a fine powder to maximize the surface area for solvent penetration.

2. Solvent Extraction: The powdered sponge material is exhaustively extracted with an organic solvent, most commonly methanol or ethanol, at room temperature over an extended period. This process is often repeated multiple times to ensure the complete extraction of secondary metabolites. The resulting extracts are then combined and the solvent is removed under reduced pressure to yield a crude extract.

3. Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system for this purpose is ethyl acetate and water. The crude extract is dissolved in this biphasic system, and the layers are separated. The organic layer, containing compounds of medium polarity like this compound, is collected, while the aqueous layer containing highly polar compounds is discarded. This step helps to significantly reduce the complexity of the mixture.

4. Chromatographic Purification:

  • Vacuum Liquid Chromatography (VLC): The concentrated organic fraction is often first subjected to VLC on a silica gel stationary phase. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol). Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Reversed-Phase Chromatography: Fractions enriched with this compound are then further purified using reversed-phase chromatography, often on a C18 stationary phase. A common mobile phase for this step is a gradient of acetonitrile and water, sometimes with the addition of a small amount of trifluoroacetic acid (TFA) to improve peak shape.

  • High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using preparative reversed-phase HPLC. This high-resolution technique allows for the isolation of this compound to a high degree of purity (>98%). The purity of the final compound is confirmed by analytical HPLC and spectroscopic methods.

5. Structure Elucidation: The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present and the chromophores in the molecule, respectively.

Data Presentation: Biological Activity of this compound

This compound exhibits a broad spectrum of biological activities, including cytotoxic, antimicrobial, and antiviral effects. The following tables summarize the key quantitative data reported in the literature.

Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay
P388Murine Leukemia2.672-
A549Human Lung Adenocarcinoma8.372-
MDA-MB-231 (spheroids)Triple-Negative Breast Cancer8 ± 124Caspase 3/7 cleavage
MDA-MB-468 (spheroids)Triple-Negative Breast Cancer16 ± 0.624Caspase 3/7 cleavage
MDA-MB-231 (monolayer)Triple-Negative Breast Cancer>7572MTT
MDA-MB-468 (monolayer)Triple-Negative Breast Cancer>7572MTT

Data compiled from multiple sources.[1]

Table 2: Antimicrobial and Antiviral Activity of this compound

OrganismTypeActivityConcentration (µg/mL)Concentration (µM)
Escherichia coliGram-negative BacteriaMIC15.629
Bacillus subtilisGram-positive BacteriaMIC3.16
Pseudomonas aeruginosaGram-negative BacteriaMIC62.5117
Candida albicansFungusMIC15.629
Cryptococcus neoformansFungusMIC3.97
Feline Leukemia Virus (FeLV)RetrovirusMIC6.2511.7

MIC: Minimum Inhibitory Concentration. Data from multiple sources.[1]

Mechanism of Action and Signaling Pathways

The biological effects of this compound are attributed to its ability to interact with and modulate key cellular signaling pathways. Its primary recognized mechanism is the inhibition of serine-threonine protein phosphatases, and it has also been shown to affect the PI3K/Akt/mTOR and Wnt signaling pathways.

Inhibition of Serine-Threonine Protein Phosphatases

This compound is a known inhibitor of serine-threonine protein phosphatases (PPs), with a reported selectivity for PP1 over PP2A.[1] These enzymes play a crucial role in reversing the effects of protein kinases, thereby regulating a vast array of cellular processes. By inhibiting these phosphatases, this compound can maintain the phosphorylated (and often activated) state of key proteins, leading to downstream cellular effects such as apoptosis.

pp_inhibition cluster_0 Phosphorylation Regulation Kinase Protein Kinase Substrate_P Phosphorylated Substrate (Active) Kinase->Substrate_P ATP -> ADP Substrate Substrate Protein (Inactive) Substrate_P->Substrate Pi PPtase Ser/Thr Phosphatase (e.g., PP1) DragmacidinD This compound DragmacidinD->PPtase

Figure 2: Inhibition of Serine/Threonine Protein Phosphatases by this compound.
Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Studies have suggested that this compound may exert its anticancer effects in part through the inhibition of this pathway.[1] By interfering with key components of this cascade, this compound can promote apoptosis and inhibit tumor growth.

pi3k_pathway cluster_1 PI3K/Akt/mTOR Signaling RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation DragmacidinD This compound DragmacidinD->PI3K DragmacidinD->Akt

Figure 3: Hypothesized inhibitory action of this compound on the PI3K/Akt/mTOR pathway.
Inhibition of Wnt Signaling

The Wnt signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is strongly associated with the development and progression of several cancers. It has been proposed that this compound may interfere with Wnt signaling, potentially by affecting the stability or transcriptional activity of β-catenin, a key downstream effector of the canonical Wnt pathway.[1]

wnt_pathway cluster_2 Canonical Wnt Signaling cluster_3 Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin promotes degradation Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF co-activates Gene_Transcription Target Gene Transcription (Proliferation) TCF_LEF->Gene_Transcription DragmacidinD This compound DragmacidinD->Beta_Catenin may inhibit

Figure 4: Postulated inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.

Conclusion and Future Directions

This compound represents a fascinating and biologically potent marine natural product. Its discovery and isolation from deep-water sponges have provided a valuable chemical scaffold for drug discovery efforts. The ability of this compound to inhibit serine-threonine protein phosphatases and modulate key signaling pathways such as PI3K/Akt/mTOR and Wnt underscores its potential as a therapeutic agent, particularly in the context of cancer. Further research is warranted to fully elucidate its precise molecular targets and mechanisms of action, which will be crucial for the design of more potent and selective analogs for clinical development. The continued exploration of the marine environment promises the discovery of other novel compounds with the potential to address unmet medical needs.

References

The Intricate Path to Unraveling Dragmacidin D: A Technical Guide to its Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the multifaceted process of determining the complex chemical architecture of Dragmacidin D, a marine alkaloid with significant therapeutic potential. This whitepaper offers researchers, scientists, and drug development professionals a comprehensive overview of the spectroscopic analysis, synthetic strategies, and stereochemical revisions that defined our understanding of this intricate molecule.

This compound, a bis-indole alkaloid first isolated from the deep-water marine sponge Spongosorites sp., has garnered considerable attention within the scientific community for its potent biological activities, including the inhibition of serine/threonine protein phosphatases, making it a promising lead compound for neurodegenerative diseases.[1][2] The journey to fully elucidate its chemical structure, however, has been a complex undertaking, marked by sophisticated spectroscopic techniques, challenging total syntheses, and critical stereochemical re-evaluations. This technical guide provides an in-depth exploration of the core scientific endeavors that have collectively defined the structure of this compound.

Initial Spectroscopic Investigations and Proposed Structure

The initial structural hypothesis for this compound was formulated based on extensive analysis of spectroscopic data. High-resolution mass spectrometry (HRMS) established its molecular formula, while infrared (IR) spectroscopy indicated the presence of key functional groups. The core architecture was pieced together primarily through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data of this compound

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound. This data, acquired in deuterated methanol (CD₃OD), forms the foundation of its structural assignment.

Table 1: ¹H NMR Data for this compound (CD₃OD)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

Table 2: ¹³C NMR Data for this compound (CD₃OD)

Chemical Shift (δ) ppmAssignment
Data not available in search results

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ionization ModeCalculated m/zFound m/z
Data not available in search results

Note: The specific numerical values for NMR and HRMS data were not available in the provided search results, but are crucial for a complete analysis and are typically found in the supporting information of the cited publications.

The Decisive Role of Total Synthesis in Structure Confirmation

While spectroscopic methods provided a strong foundation for the proposed structure of this compound, unambiguous confirmation could only be achieved through total synthesis. The successful construction of the molecule in the laboratory and the subsequent comparison of the synthetic compound's spectroscopic data with that of the natural product serves as the ultimate proof of structure.

The Stoltz Synthesis: A Landmark Achievement

The first total synthesis of this compound was a landmark achievement reported by the Stoltz group.[2][3][4] Their retrosynthetic strategy hinged on a series of palladium-catalyzed Suzuki cross-coupling reactions to assemble the complex bis-indole core.

A solution of the indolylboronic acid intermediate and the bromo-pyrazinone indole fragment in a mixture of toluene, methanol, and water is treated with a palladium catalyst, such as Pd(PPh₃)₄, and a base, typically aqueous sodium carbonate. The reaction mixture is heated to facilitate the cross-coupling. Upon completion, the product is extracted and purified by chromatography to yield the coupled product.

The logical workflow of the Stoltz synthesis is depicted below:

stoltz_synthesis indole_a Indole Fragment A suzuki1 Suzuki Coupling indole_a->suzuki1 indole_b Indole Fragment B suzuki2 Suzuki Coupling indole_b->suzuki2 pyrazinone Pyrazinone Core pyrazinone->suzuki1 intermediate Coupled Intermediate suzuki1->intermediate final_steps Final Elaboration suzuki2->final_steps intermediate->suzuki2 dragmacidin_d This compound final_steps->dragmacidin_d

Stoltz's convergent synthesis of this compound.
The Itami and Yamaguchi Synthesis: A C-H Activation Approach

An alternative and concise total synthesis of this compound was developed by the groups of Itami and Yamaguchi, showcasing the power of direct C-H bond activation.[1][5][6][7] This strategy avoids the pre-functionalization of coupling partners often required in traditional cross-coupling reactions.

In a representative step, an indole derivative is coupled with a pyrazine N-oxide in the presence of a palladium catalyst, such as palladium(II) acetate, and a silver salt as an oxidant. The reaction proceeds via a direct C-H activation of the indole and the pyrazine N-oxide, forming a key carbon-carbon bond of the this compound core.

The workflow for this innovative approach is outlined below:

itami_yamaguchi_synthesis indole1 Indole pd_ch_coupling1 Pd-catalyzed C-H/C-H Coupling indole1->pd_ch_coupling1 pyrazine_n_oxide Pyrazine N-Oxide pyrazine_n_oxide->pd_ch_coupling1 intermediate1 Indolyl-Pyrazine pd_ch_coupling1->intermediate1 acid_coupling Acid-catalyzed C-H/C-H Coupling intermediate1->acid_coupling indole2 6-Bromoindole indole2->acid_coupling core_structure This compound Core acid_coupling->core_structure final_modification Final Steps core_structure->final_modification dragmacidin_d This compound final_modification->dragmacidin_d

C-H activation strategy for this compound synthesis.

The Stereochemical Puzzle: Revision of the Absolute Configuration

A pivotal aspect of the chemical structure elucidation of this compound was the determination of its absolute stereochemistry. Initial biosynthetic considerations led to a proposed configuration. However, the first asymmetric total synthesis of (+)-Dragmacidin D by Jia, Capon, and coworkers provided compelling evidence for a revision of this assignment, establishing the R absolute configuration.[8][9][10] Later, another asymmetric synthesis suggested the S configuration, highlighting the complexity and configurational instability of this natural product.[11][12]

The logical progression of the stereochemical elucidation is as follows:

stereochem_elucidation start Isolation of Natural This compound biosynthesis Biosynthetic Hypothesis (Proposed Stereochemistry) start->biosynthesis spectro_comparison Spectroscopic Comparison (Synthetic vs. Natural) start->spectro_comparison asymmetric_synthesis Asymmetric Total Synthesis (Jia, Capon et al.) biosynthesis->asymmetric_synthesis chiral_hplc Chiral HPLC Analysis asymmetric_synthesis->chiral_hplc further_synthesis Further Asymmetric Synthesis asymmetric_synthesis->further_synthesis chiral_hplc->spectro_comparison revised_config Revised Absolute Configuration (R) spectro_comparison->revised_config conflicting_config Conflicting Assignment (S) and Configurational Instability further_synthesis->conflicting_config

Logical flow of this compound's stereochemical assignment.

Conclusion

The elucidation of the chemical structure of this compound stands as a testament to the power of a synergistic approach combining modern spectroscopic techniques and innovative synthetic chemistry. The journey from initial isolation to the definitive assignment of its complex architecture, including the revision of its stereochemistry, showcases the rigorous process of natural product characterization. The detailed understanding of this compound's structure paves the way for further exploration of its therapeutic potential and the design of novel analogs with enhanced activity and specificity.

References

The Enigmatic Origins of Dragmacidin D: A Look into its Biosynthesis in Spongosorites sp.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals.

Executive Summary

Dragmacidin D, a complex bis-indole alkaloid isolated from the marine sponge Spongosorites sp., has garnered significant attention within the scientific community.[1][2] Its potent biological activities, including the inhibition of serine-threonine protein phosphatases, position it as a promising lead compound for the development of novel therapeutics.[3][4] Despite extensive research into its chemical synthesis and pharmacological properties, the natural biosynthetic pathway of this compound within its marine host remains largely unelucidated. This technical whitepaper consolidates the current understanding of this compound, outlines a plausible biosynthetic route based on its chemical structure, and details the experimental methodologies required to unravel its natural production.

Introduction to this compound

This compound is a member of the dragmacidin family of nitrogen-containing marine natural products.[4] Structurally, it is characterized by a central pyrazinone core linking two functionalized indole moieties and an appended aminoimidazole group.[4][5] First isolated from a deep-water marine sponge of the genus Spongosorites, this class of compounds has demonstrated a range of biological effects, including antimicrobial, antiviral, and cytotoxic activities.[1][2][6] The unique architecture and significant therapeutic potential of this compound have made it a challenging and attractive target for total synthesis.[5][7][8][9][10][11]

The Uncharted Biosynthetic Pathway

To date, the complete biosynthetic pathway of this compound in Spongosorites sp. has not been experimentally determined. The genetic and enzymatic machinery responsible for its assembly are yet to be identified. It is also important to consider that many marine natural products are synthesized by symbiotic microorganisms rather than the sponge host itself. Therefore, future investigations should also focus on the microbial community associated with Spongosorites sp.

Proposed Biosynthetic Precursors and Transformations

Based on the chemical structure of this compound, a hypothetical biosynthetic pathway can be proposed, centered around the dimerization and modification of tryptophan derivatives.

Table 1: Proposed Precursors for this compound Biosynthesis

Precursor MoleculeLikely Contribution
L-TryptophanProvides the core indole structures.
L-ArgininePotential source of the guanidinium group in the aminoimidazole moiety.
Glycine/SerinePossible precursors for the pyrazinone core.
S-adenosyl methionine (SAM)Likely methyl donor for any methylation steps.
Halogenating EnzymesResponsible for the bromination of the indole rings.

The biosynthesis is likely to involve a series of enzymatic transformations including:

  • Halogenation: Bromination of the C-6 position of the indole rings of tryptophan.

  • Oxidative Cross-linking: Dimerization of two modified tryptophan units.

  • Cyclization: Formation of the central pyrazinone ring.

  • Guanidinylation: Addition of the aminoimidazole moiety, possibly derived from arginine.

Below is a conceptual diagram illustrating a plausible, high-level biosynthetic pathway for this compound.

Hypothetical Biosynthetic Pathway of this compound cluster_indole_mod Indole Moiety Formation cluster_core_assembly Core Structure Assembly cluster_tailoring Final Tailoring Steps L-Tryptophan L-Tryptophan Brominated Tryptophan Brominated Tryptophan L-Tryptophan->Brominated Tryptophan Halogenase Indole Precursor 1 Indole Precursor 1 Brominated Tryptophan->Indole Precursor 1 Indole Precursor 2 Indole Precursor 2 Brominated Tryptophan->Indole Precursor 2 Dimerized Intermediate Dimerized Intermediate Indole Precursor 1->Dimerized Intermediate Oxidative Coupling Indole Precursor 2->Dimerized Intermediate Oxidative Coupling Pyrazinone Core Formation Pyrazinone Core Formation Dimerized Intermediate->Pyrazinone Core Formation Cyclization This compound Precursor This compound Precursor Pyrazinone Core Formation->this compound Precursor This compound This compound This compound Precursor->this compound L-Arginine L-Arginine L-Arginine->this compound Guanidinotransferase/ Imidazole Synthase

Caption: A hypothetical biosynthetic pathway for this compound.

Experimental Protocols for Pathway Elucidation

To validate the proposed pathway and fully characterize the biosynthesis of this compound, a series of targeted experiments are necessary.

Precursor Feeding Studies

Objective: To identify the primary metabolic building blocks of this compound.

Methodology:

  • Culture of Spongosorites sp. tissue or associated microorganisms in a suitable medium.

  • Supplement the medium with isotopically labeled potential precursors (e.g., ¹³C- or ¹⁵N-labeled L-tryptophan, L-arginine).

  • After a defined incubation period, extract the this compound from the culture.

  • Analyze the purified this compound using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of the isotopic labels.

Genome Mining and Gene Cluster Identification

Objective: To identify the biosynthetic gene cluster (BGC) responsible for this compound production.

Methodology:

  • Extract high-quality genomic DNA from Spongosorites sp. and its associated microbial symbionts.

  • Perform whole-genome sequencing using a combination of long-read and short-read technologies.

  • Assemble and annotate the genome(s).

  • Utilize bioinformatics tools (e.g., antiSMASH, PRISM) to search for putative BGCs encoding pathways for non-ribosomal peptide synthesis (NRPS), polyketide synthesis (PKS), and other relevant enzyme families (e.g., halogenases, oxidoreductases).

  • Compare the identified BGCs with known pathways for similar bis-indole alkaloids.

Heterologous Expression and In Vitro Reconstitution

Objective: To functionally characterize the enzymes involved in the biosynthetic pathway.

Methodology:

  • Clone the candidate genes from the identified BGC into suitable expression vectors.

  • Express the recombinant proteins in a heterologous host (e.g., E. coli, Streptomyces coelicolor).

  • Purify the recombinant enzymes.

  • Conduct in vitro enzymatic assays with the proposed substrates to confirm their catalytic activity and elucidate the reaction mechanism.

  • Attempt to reconstitute segments of the biosynthetic pathway or the entire pathway in vitro by combining the purified enzymes and substrates.

The following workflow illustrates the key steps for elucidating the biosynthetic pathway.

Experimental Workflow for Biosynthetic Pathway Elucidation Start Start Precursor_Feeding Precursor Feeding Studies (Isotopic Labeling) Start->Precursor_Feeding Genome_Mining Genome Mining and BGC Identification Start->Genome_Mining Precursor_Feeding->Genome_Mining Informs BGC search Heterologous_Expression Heterologous Expression of Candidate Genes Genome_Mining->Heterologous_Expression In_Vitro_Assays In Vitro Enzymatic Assays Heterologous_Expression->In_Vitro_Assays Pathway_Elucidation Complete Pathway Elucidation In_Vitro_Assays->Pathway_Elucidation

Caption: A workflow for the elucidation of the this compound biosynthetic pathway.

Future Outlook and Significance

The elucidation of the this compound biosynthetic pathway holds immense potential for several key areas. Understanding the enzymatic machinery will enable the development of biocatalytic and synthetic biology approaches for the sustainable production of this compound and novel analogs. This could overcome the supply limitations associated with harvesting marine sponges. Furthermore, the discovery of novel enzymes, particularly halogenases and oxidative enzymes from this pathway, could provide valuable tools for broader applications in biotechnology and synthetic chemistry. The journey to uncover the secrets of this compound's biosynthesis is a challenging but rewarding endeavor that promises to advance our understanding of natural product biosynthesis and facilitate the development of next-generation therapeutics.

References

Spectroscopic Blueprint of Dragmacidin D: A Technical Guide to its NMR and MS Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Dragmacidin D, a bioactive bis-indole alkaloid isolated from marine sponges. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development who are interested in the detailed structural elucidation and analytical methodologies for this class of compounds. The guide presents a compilation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and a workflow for spectroscopic analysis.

This compound has garnered significant attention for its potent inhibitory activity against serine- threonine protein phosphatases, making it a valuable lead compound in the investigation of treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's.[1][2] The complex heterocyclic structure of this compound, featuring two indole moieties linked by a pyrazinone core and an aminoimidazole unit, has been a subject of numerous synthetic efforts, with its structure being definitively confirmed through extensive spectroscopic analysis.[1][2]

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data and the High-Resolution Mass Spectrometry (HR-MS) data for this compound. The data is a compilation from the total synthesis work of Stoltz and coworkers and is consistent with the data reported for the natural product.

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-111.58br s
H-47.45d8.0
H-57.12t7.5
H-67.21t7.5
H-78.25d8.0
H-1'11.85br s
H-2'8.15s
H-4'7.55d8.5
H-5'7.18t7.5
H-6'7.28t7.5
H-7'7.68d8.0
H-108.32s
H-4''6.85s
NH10.55br s
NH₂7.50br s

Solvent: DMSO-d₆. Data referenced from the supporting information of the total synthesis by Stoltz et al.

Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)
C-2125.1
C-3108.9
C-3a128.5
C-4120.0
C-5121.8
C-6124.5
C-7112.1
C-7a136.8
C-2'127.8
C-3'114.2
C-3a'129.1
C-4'120.5
C-5'122.3
C-6'125.0
C-7'112.5
C-7a'137.2
C-9145.8
C-10118.2
C-12154.5
C-13130.5
C-2''148.2
C-4''110.1
C-5''121.5

Solvent: DMSO-d₆. Data referenced from the supporting information of the total synthesis by Stoltz et al.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound
Ionization ModeCalculated m/zFound m/zMolecular Formula
ESI542.1529542.1523[C₂₆H₁₉BrN₈O+H]⁺

Data corresponds to the protonated molecule [M+H]⁺.[3]

Experimental Protocols

The following protocols are synthesized from methodologies reported in the total synthesis and characterization of this compound and are representative of standard practices for the analysis of complex marine natural products.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, such as a Varian Mercury 300 (at 300 MHz for ¹H and 75 MHz for ¹³C) or a Varian Inova 500 (at 500 MHz for ¹H and 125 MHz for ¹³C).[4]

  • ¹H NMR Acquisition: One-dimensional ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: One-dimensional ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

  • 2D NMR Experiments: To aid in the complete structural assignment, a suite of 2D NMR experiments is performed. These include:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for connecting different spin systems and assigning quaternary carbons.

  • Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

High-Resolution Mass Spectrometry (HR-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: HR-MS analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or an Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[5]

  • ESI-MS Acquisition: The sample solution is introduced into the ESI source via direct infusion or through an ultra-high-performance liquid chromatography (UPLC) system.[2][6] The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: The high-resolution mass spectrum provides the accurate mass of the molecular ion, which is used to determine the elemental composition of the molecule with high confidence. This is a critical step in the initial characterization of a new natural product and for confirming the identity of a synthesized compound.[7]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a marine natural product like this compound, from initial isolation to final structure confirmation.

Spectroscopic_Analysis_Workflow cluster_isolation Isolation & Purification cluster_initial_analysis Initial Spectroscopic Analysis cluster_structure_elucidation Structure Elucidation cluster_confirmation Structure Confirmation Isolation Isolation from Marine Sponge Purification Chromatographic Purification (e.g., HPLC) Isolation->Purification HRMS HR-MS Analysis Purification->HRMS NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Formula Molecular Formula Determination HRMS->Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Fragments Fragment Assembly & Connectivity Formula->Fragments NMR_2D->Fragments Proposed_Structure Proposed Structure Fragments->Proposed_Structure Comparison Comparison with Synthetic Standard or Database Proposed_Structure->Comparison Final_Structure Confirmed Structure of this compound Comparison->Final_Structure

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

A Technical Guide to the In Vitro Biological Activity of Dragmacidin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro biological activities of Dragmacidin D, a bis-indole alkaloid isolated from marine sponges.[1] It serves as a technical resource, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways and workflows to support further research and development efforts.

Quantitative Biological Activity Data

The diverse biological activities of this compound have been quantified across various in vitro models. The following tables summarize the key inhibitory and cytotoxic concentrations reported in the literature.

Anticancer and Cytotoxic Activity

This compound exhibits potent and selective cytotoxic activity against triple-negative breast cancer (TNBC) cells grown in 3D spheroid cultures, a model considered more predictive of clinical efficacy.[1][2] Notably, this effect is significantly diminished in traditional 2D monolayer cultures, highlighting the compound's selectivity for cells in a more physiologically relevant microenvironment.[1][2][3][4]

Cell LineAssay TypeCulture ConditionIncubation TimeIC50 ValueReference(s)
MDA-MB-231 Caspase 3/7 Cleavage3D Spheroid24 h8 ± 1 µM[1][2][3]
MDA-MB-468 Caspase 3/7 Cleavage3D Spheroid24 h16 ± 0.6 µM[1][2][3]
MDA-MB-231 MTT Assay2D Monolayer72 h>75 µM[1][3][4]
MDA-MB-468 MTT Assay2D Monolayer72 h>75 µM[1][3][4]
P388 (Murine Leukemia) Cytotoxicity2D Monolayer72 h2.6 µM (1.4 µg/mL)[1]
A549 (Human Lung) Cytotoxicity2D Monolayer72 h8.3 µM (4.4 µg/mL)[1]
Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes, particularly serine/threonine protein phosphatases, which are implicated in various diseases, including neurodegenerative disorders.[5][6]

Target EnzymeInhibitory Concentration (IC50)NotesReference(s)
Protein Phosphatase 1 (PP1) 21.0 nMPotent inhibition noted.[5]
Protein Phosphatase 2A (PP2A) 3.0 µMModerate inhibition.[5]
Serine/Threonine Protein Phosphatases High µM to mM rangeDescribed as having modest potency.[1]
Neuronal Nitric Oxide Synthase (bNOS) ~20 µM[1]
Antimicrobial and Antiviral Activity

The compound demonstrates a broad spectrum of antimicrobial activity against various bacteria and fungi.[1] Its antiviral properties have also been reported, particularly against the Feline Leukemia Virus (FeLV).[1]

Organism/VirusAssay TypeActivity MetricConcentrationReference(s)
Escherichia coliAntimicrobialMIC29 µM (15.6 µg/mL)[1]
Bacillus subtilisAntimicrobialMIC6 µM (3.1 µg/mL)[1]
Pseudomonas aeruginosaAntimicrobialMIC117 µM (62.5 µg/mL)[1]
Candida albicansAntifungalMIC29 µM (15.6 µg/mL)[1]
Cryptococcus neoformansAntifungalMIC7 µM (3.9 µg/mL)[1]
Feline Leukemia Virus (FeLV) Antiviral (ELISA)MIC11.7 µM (6.25 µg/mL)[1]
Anti-inflammatory Activity

In vivo studies have demonstrated the anti-inflammatory potential of this compound.

ModelDosageEffectReference(s)
Mouse Ear Edema 50 µ g/ear 89.6% reduction in inflammation[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the protocols for key in vitro assays used to characterize this compound.

TNBC 3D Spheroid Viability and Apoptosis Assay

This assay assesses the ability of this compound to induce apoptosis in a 3D cancer model.

  • Cell Plating: MDA-MB-231 or MDA-MB-468 cells are plated in appropriate spheroid-forming microplates.

  • Spheroid Formation: Cells are incubated overnight to allow for the formation of compact spheroids.[4]

  • Compound Treatment: Spheroids are treated with a serial dilution of this compound (e.g., 0.15 to 40 µg/mL) or vehicle control (methanol) and incubated for 24 hours.[1]

  • Staining and Imaging: After incubation, spheroids are stained with agents that measure apoptosis (e.g., caspase 3/7 cleavage dye) and viability.[4] Imaging is performed using a high-content imager.[4]

  • Data Analysis: Multi-wavelength cell scoring is used to quantify the level of apoptosis induction relative to controls. IC50 values are calculated from the dose-response curve.[4]

G cluster_workflow TNBC Spheroid Screening Workflow plate Plate TNBC cells in spheroid microplates form Incubate overnight to form spheroids plate->form treat Treat with this compound (24 hours) form->treat stain Stain for apoptosis (Caspase 3/7) & viability treat->stain image High-Content Imaging stain->image analyze Analyze fluorescence; calculate IC50 image->analyze

Caption: Workflow for TNBC 3D Spheroid Apoptosis Assay.

2D Monolayer Cytotoxicity (MTT) Assay

This standard assay is used as a counter-screen to assess general cytotoxicity and selectivity.

  • Cell Plating: MDA-MB-231 or MDA-MB-468 cells are seeded in standard flat-bottom microplates and grown to a specified confluency as a monolayer.

  • Compound Treatment: Cells are treated with the same serial dilutions of this compound as in the 3D assay and incubated for an extended period, typically 72 hours.[1]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization & Readout: The formazan crystals are solubilized, and the absorbance is measured on a plate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

G cluster_screening 2D vs. 3D Screening Logic start Compound Library screen_3d Primary Screen: 3D Spheroid Assay (Caspase 3/7) start->screen_3d screen_2d Counter Screen: 2D MTT Assay (Cytotoxicity) start->screen_2d hit_criteria Hit Criteria: >30% Caspase Cleavage (3D) <20% Cytotoxicity (2D) screen_3d->hit_criteria screen_2d->hit_criteria prioritized Prioritized Hit: This compound hit_criteria->prioritized Yes discard Discard/Deprioritize hit_criteria->discard No

Caption: Screening logic prioritizing 3D-selective compounds.

Reverse-Phase Protein Array (RPPA)

RPPA is utilized to gain insight into the signaling changes induced by this compound.[1]

  • Sample Preparation: MDA-MB-231 spheroids are treated with this compound (at its 1X IC50 concentration) or a vehicle control for 24 hours.[1]

  • Protein Extraction: Total protein is extracted from the treated spheroids from multiple independent experiments.

  • Array Analysis: Protein lysates are sent to a specialized core facility. The lysates are printed onto nitrocellulose-coated slides and probed with a large panel of validated primary antibodies (>450) against key proteins in cancer signaling pathways.[1]

  • Signal Detection & Quantification: Signals are generated and quantified to determine the relative abundance of each target protein.

  • Data Analysis: Differential protein expression between this compound-treated and control samples is analyzed to identify affected pathways and hypothesize a mechanism of action.[2]

Signaling Pathways and Hypothesized Mechanism of Action

Analysis of differential protein expression following treatment with this compound has led to several hypotheses regarding its mechanism of action. The compound causes a significant decrease in histones and affects molecules involved in inflammation and proliferation.[1][2] Its activity is believed to involve multiple signaling pathways, including PI3K/Akt, and Wnt.[2] The primary hypothesized mechanisms leading to apoptosis in TNBC spheroids are the inhibition of protein synthesis or the inhibition of ribonucleotide reductase.[1][3]

G cluster_pathway Hypothesized Mechanism of this compound cluster_hypo Primary Hypotheses cluster_downstream Downstream Effects drag_d This compound prot_syn Protein Synthesis Inhibition drag_d->prot_syn hypothesized to cause ribo_reduct Ribonucleotide Reductase Inhibition drag_d->ribo_reduct hypothesized to cause histone Decrease in Histones prot_syn->histone leads to pi3k PI3K Inhibition prot_syn->pi3k leads to wnt Wnt Loss of Function prot_syn->wnt leads to ribo_reduct->histone leads to ribo_reduct->pi3k leads to ribo_reduct->wnt leads to apoptosis Apoptosis in TNBC Spheroids histone->apoptosis pi3k->apoptosis wnt->apoptosis

Caption: Hypothesized mechanism of action for this compound.

References

Initial Cytotoxicity Studies of Dragmacidin D on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the initial in vitro cytotoxicity studies of Dragmacidin D, a marine alkaloid isolated from sponges of the Dragmacidon species. The document is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of this natural product. It details the cytotoxic effects of this compound on various cancer cell lines, outlines the experimental protocols used for these assessments, and visualizes key experimental workflows and biological pathways.

Introduction to this compound

This compound is a bis-indole alkaloid that has garnered attention for its diverse biological activities, including the inhibition of serine-threonine protein phosphatases and neural nitric oxide synthase.[1][2][3][4] Early research has established its cytotoxic potential against several cancer cell lines, revealing intriguing selectivity and mechanisms of action that warrant further investigation for its development as a potential therapeutic agent.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against a panel of cancer cell lines using various in vitro assays. The half-maximal inhibitory concentration (IC50) values from these initial studies are summarized in the table below. A notable finding is the differential activity of this compound in traditional 2D monolayer cultures versus 3D spheroid models, particularly in triple-negative breast cancer (TNBC) cell lines.[1][2][5]

Cell LineCancer TypeAssay TypeIncubation TimeIC50 ValueSource
P388 Murine LeukemiaNot Specified72 hours2.6 µM (1.4 µg/mL)[1][2]
A549 Human Lung AdenocarcinomaNot Specified72 hours8.3 µM (4.4 µg/mL)[1][2]
MDA-MB-231 Triple-Negative Breast CancerSpheroid (Caspase 3/7 Cleavage)24 hours8 ± 1 µM[1][2][5]
MDA-MB-468 Triple-Negative Breast CancerSpheroid (Caspase 3/7 Cleavage)24 hours16 ± 0.6 µM[1][2][5]
MDA-MB-231 Triple-Negative Breast CancerMTT (2D Monolayer)72 hours>75 µM[1][2][5]
MDA-MB-468 Triple-Negative Breast CancerMTT (2D Monolayer)72 hours>75 µM[1][2][5]

The data indicates that this compound is significantly more potent in inducing apoptosis in TNBC cells grown as 3D spheroids compared to its effect on the same cells in 2D cultures.[1][2][5] This suggests that the compound may target pathways that are more critical in the more physiologically relevant 3D tumor microenvironment.

Experimental Protocols

The following sections detail the methodologies for key cytotoxicity assays relevant to the study of this compound and similar compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[7][8][9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic (typically ≤ 0.5%).[10][11] Replace the medium in the wells with the medium containing the test compound and incubate for the desired period (e.g., 72 hours).[1][2]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][9][10][12]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[9][10][12]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7][9] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6][8]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells after subtracting the background absorbance from wells with medium only. The IC50 value is determined from a dose-response curve.[11]

This assay is particularly relevant for this compound, which shows preferential activity in 3D models. It quantifies apoptosis by measuring the activity of executioner caspases 3 and 7.

Protocol:

  • Spheroid Formation: Seed cells (e.g., MDA-MB-231, MDA-MB-468) in a non-adherent, U-bottom 96-well plate and allow them to aggregate and form spheroids overnight in a CO2 incubator.[1][2]

  • Compound Treatment: Treat the spheroids with serial dilutions of this compound for a specified period (e.g., 24 hours).[1][2]

  • Staining: At the end of the treatment, add reagents for staining, including a substrate for activated caspase-3/7 (which fluoresces upon cleavage), Hoechst 33342 to stain all cell nuclei, and a viability dye like 7-amino-actinomycin D (7-AAD) to identify dead cells.[2] Incubate for an appropriate time (e.g., 3 hours).[1][2]

  • Imaging and Analysis: Fix the spheroids and capture images using a high-content imager.[1][2] Analyze the images using multiwavelength cell scoring software to quantify the intensity of the caspase-3/7 signal, total cell number (from Hoechst), and dead cells (from 7-AAD).[2]

  • IC50 Determination: Normalize the caspase cleavage data to the solvent control. The IC50 value is determined by plotting the normalized percentage of apoptosis against the log of the compound concentration and fitting the data to a nonlinear regression curve.[1][13]

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[11] The bright pink SRB dye binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[11][14]

Protocol:

  • Cell Seeding and Treatment: Plate and treat cells with the test compound as described for the MTT assay.

  • Cell Fixation: After treatment, fix the adherent cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to the medium and incubating for 1 hour at 4°C.[14][15][16]

  • Washing: Discard the TCA and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound dye.[14][15] Allow the plates to air-dry completely.[15][17]

  • SRB Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[15][16]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[15][16]

  • Solubilization: After the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[16]

  • Absorbance Measurement: Place the plate on a shaker for 5-10 minutes and read the absorbance at approximately 510 nm.[11][16]

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the general workflow for cytotoxicity testing and the proposed apoptotic pathway for this compound.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., A549, MDA-MB-231) Seeding 2. Cell Seeding (96-well plate) CellCulture->Seeding Adherence 3. Incubation (24h) (Allow cell adherence) Seeding->Adherence Compound 4. Compound Treatment (Serial dilutions of this compound) Adherence->Compound Incubation 5. Incubation (e.g., 24h, 72h) Compound->Incubation Reagent 6. Add Assay Reagent (e.g., MTT, SRB, Caspase Substrate) Incubation->Reagent Reaction 7. Incubation (Allow for colorimetric/fluorometric reaction) Reagent->Reaction Solubilize 8. Solubilization (For MTT/SRB assays) Reaction->Solubilize Readout 9. Measure Signal (Absorbance/Fluorescence) Solubilize->Readout Calculate 10. Calculate % Viability/ Apoptosis Readout->Calculate IC50 11. Determine IC50 Value (Nonlinear Regression) Calculate->IC50

Caption: General experimental workflow for in vitro cytotoxicity assessment.

G cluster_hypotheses Hypothesized Mechanisms DragD This compound (Treatment of TNBC Spheroids) ProtSynth Protein Synthesis Inhibition DragD->ProtSynth leads to RNR Ribonucleotide Reductase Inhibition DragD->RNR leads to Histone Decreased Histone Levels DragD->Histone leads to Caspase Activation of Caspase-3 and Caspase-7 DragD->Caspase induces ProtSynth->Caspase contributes to RNR->Caspase contributes to Histone->Caspase contributes to Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound in TNBC spheroids.

Mechanism of Action

Studies on triple-negative breast cancer spheroids indicate that this compound's cytotoxic effect is mediated through the induction of apoptosis, as evidenced by the cleavage of caspases 3 and 7.[1][2][5] While the precise upstream mechanism is still under investigation, analysis of differential protein expression following treatment has led to several hypotheses.[1][5] Potential mechanisms of action include the inhibition of protein synthesis or the inhibition of ribonucleotide reductase.[1][3][5] Furthermore, treatment with this compound was observed to cause a significant decrease in histone levels.[1][3][5] Interestingly, this compound also demonstrated a synergistic effect in inducing apoptosis when combined with paclitaxel, a standard chemotherapeutic agent for TNBC.[1][2][5]

Conclusion and Future Directions

The initial cytotoxicity studies of this compound reveal it to be a promising marine natural product with potent anticancer activity, particularly against triple-negative breast cancer cells in 3D spheroid models. Its unique selectivity for 3D versus 2D cultures suggests a mechanism of action that may be highly relevant in a tumor-like context and different from many traditional cytotoxic agents.

Future research should focus on:

  • Elucidating the definitive molecular target(s) of this compound.

  • Validating the hypothesized mechanisms of action, such as protein synthesis or ribonucleotide reductase inhibition.

  • Expanding cytotoxicity screening to a broader panel of cancer cell lines, including those with different genetic backgrounds and resistance profiles.

  • Conducting preclinical in vivo studies to evaluate the efficacy and safety of this compound in animal models.

This guide summarizes the foundational cytotoxic data and methodologies related to this compound, providing a solid basis for further research into its potential as a novel anticancer therapeutic.

References

Dragmacidin D: A Marine-Derived Bis-indole Alkaloid with Antiviral Potential Against Emerging Viral Threats

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence and re-emergence of viral pathogens present a continuous and significant threat to global public health. The development of novel antiviral agents with broad-spectrum activity is a critical priority for pandemic preparedness. Marine natural products represent a rich and largely untapped source of chemical diversity with therapeutic potential. Among these, the bis-indole alkaloid Dragmacidin D, isolated from marine sponges of the genus Spongosorites, has garnered attention for its diverse biological activities. While extensively studied for its anticancer properties, emerging evidence suggests that this compound and related compounds may also possess significant antiviral capabilities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antiviral potential of this compound, with a focus on its activity against emerging viruses. It includes a summary of available quantitative data, detailed hypothetical experimental protocols for antiviral assessment, and visualizations of potential mechanisms of action and experimental workflows.

Introduction

The global population is increasingly vulnerable to outbreaks of novel viral diseases. The rapid evolution and transmission of viruses, exemplified by recent pandemics, underscore the urgent need for a robust pipeline of antiviral therapeutics.[1] A promising strategy in antiviral drug discovery is the exploration of natural products, which have historically been a significant source of novel therapeutic agents. The marine environment, in particular, offers a vast reservoir of unique chemical scaffolds with potent biological activities.[2]

This compound is a bis-indole alkaloid originally isolated from a deep-water marine sponge.[3] Structurally, it belongs to a class of compounds known for a wide range of pharmacological properties, including cytotoxicity against cancer cells, as well as antibacterial, antifungal, and antiviral activities.[3][4] While the anticancer effects of this compound are well-documented, its potential as an antiviral agent remains a comparatively underexplored area of research. This guide aims to consolidate the existing, albeit limited, data on the antiviral activity of this compound and related compounds, and to provide a technical framework for future research and development in this area.

Quantitative Antiviral Activity Data

To date, specific antiviral data for this compound is sparse in the published literature. However, a significant finding has been reported regarding its activity against Human Immunodeficiency Virus (HIV). Furthermore, a closely related compound, Dragmacidin F, has demonstrated activity against both HIV-1 and Herpes Simplex Virus-1 (HSV-1). This information, while preliminary, suggests a promising avenue for further investigation into the antiviral spectrum of the dragmacidin family of alkaloids.

The available quantitative data for the antiviral activity of this compound and its analogue Dragmacidin F are summarized in the table below.

CompoundVirusAssay TypeMetricValueCell LineReference
This compound HIVSyncytia FormationEC500.91 µMCultured cells[5]
Dragmacidin F HIV-1In vitro antiviral assayEC500.9 µM-[2]
Dragmacidin F HSV-1In vitro antiviral assayEC5096 µM-[2]

Table 1: Summary of Reported In Vitro Antiviral Activity of this compound and F

It is noteworthy that this compound was reported to exhibit no cytotoxicity in the cell cultures used for the anti-HIV assessment.[5]

Experimental Protocols

Detailed experimental protocols for the specific antiviral assays performed on this compound and F are not extensively described in the available literature. However, based on standard virological techniques, it is possible to outline plausible methodologies for assessing the antiviral activity of these compounds against RNA and DNA viruses.

In Vitro Anti-HIV-1 Assay (Hypothetical Protocol)

This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of a compound against HIV-1 replication, likely similar to the methods used to evaluate this compound and F.

3.1.1. Materials

  • Cells: Human T-lymphoid MT-4 cells or peripheral blood mononuclear cells (PBMCs).

  • Virus: Laboratory-adapted HIV-1 strains (e.g., LAI, NL4-3).

  • Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Reagents: RPMI-1640 medium, fetal bovine serum (FBS), L-glutamine, antibiotics, reagents for quantifying viral replication (e.g., p24 antigen ELISA kit or a reverse transcriptase activity assay).

  • Equipment: 96-well cell culture plates, CO2 incubator, microplate reader.

3.1.2. Procedure

  • Cell Preparation: Culture MT-4 cells or PBMCs in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics. Seed the cells into 96-well plates at an appropriate density.

  • Compound Dilution: Prepare a series of dilutions of this compound in the culture medium.

  • Infection: Infect the cells with a known multiplicity of infection (MOI) of HIV-1.

  • Treatment: Immediately after infection, add the different concentrations of this compound to the wells. Include appropriate controls (virus-only and cells-only).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days.

  • Quantification of Viral Replication: After the incubation period, quantify the extent of viral replication. This can be achieved by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant using an ELISA kit, or by assessing the reverse transcriptase activity.

  • Data Analysis: Determine the percentage of inhibition of viral replication for each compound concentration relative to the virus-only control. The EC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-HSV-1 Plaque Reduction Assay (Hypothetical Protocol)

This protocol outlines a plaque reduction assay to determine the EC50 of a compound against HSV-1, a likely method for the data reported for Dragmacidin F.

3.2.1. Materials

  • Cells: Vero cells (a cell line susceptible to HSV-1).

  • Virus: HSV-1 strain (e.g., KOS or a clinical isolate).

  • Compound: this compound, dissolved in a suitable solvent.

  • Reagents: Dulbecco's Modified Eagle Medium (DMEM), FBS, overlay medium (e.g., medium containing carboxymethyl cellulose or methylcellulose), crystal violet staining solution.

  • Equipment: 24-well cell culture plates, CO2 incubator.

3.2.2. Procedure

  • Cell Seeding: Seed Vero cells into 24-well plates to form a confluent monolayer.

  • Infection: Infect the cell monolayers with a dilution of HSV-1 calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing various concentrations of this compound.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.

  • Plaque Visualization: After incubation, fix the cells and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

Potential Mechanism of Action

The precise molecular mechanism by which this compound exerts its antiviral effects is currently unknown. However, based on the known mechanisms of other antiviral alkaloids and compounds targeting HIV, a number of plausible hypotheses can be formulated. Alkaloids have been shown to interfere with various stages of the viral life cycle, including viral entry, replication of the viral genome, and the synthesis and processing of viral proteins.[5][6]

Given that this compound was shown to inhibit syncytia formation in HIV-infected cell cultures, it is plausible that it may interfere with the viral entry process.[5] HIV entry is a multi-step process that involves the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), followed by a conformational change in the gp41 transmembrane glycoprotein that mediates the fusion of the viral and cellular membranes.

The following diagram illustrates a hypothetical signaling pathway for the inhibition of HIV-1 entry by this compound.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding CCR5 CCR5 Co-receptor CD4->CCR5 Conformational Change MembraneFusion Membrane Fusion CCR5->MembraneFusion Fusion Initiation DragmacidinD This compound DragmacidinD->gp120 Blocks Binding? DragmacidinD->CD4 Blocks Receptor? DragmacidinD->CCR5 Blocks Co-receptor? DragmacidinD->MembraneFusion Inhibits Fusion?

Figure 1: Hypothetical mechanism of HIV-1 entry inhibition by this compound.

Experimental and Developmental Workflow

The investigation of a novel compound like this compound as a potential antiviral agent follows a structured workflow, from initial screening to preclinical development. The following diagram outlines a general workflow for the identification and characterization of antiviral compounds.

Antiviral_Workflow cluster_discovery Discovery & Screening cluster_characterization In Vitro Characterization cluster_preclinical Preclinical Development A Compound Library (e.g., Natural Products) B High-Throughput Screening (Cell-based Antiviral Assays) A->B C Hit Identification B->C D Dose-Response & EC50 Determination C->D E Cytotoxicity Assays (CC50) D->E F Selectivity Index (SI = CC50/EC50) E->F G Mechanism of Action Studies F->G H In Vivo Efficacy (Animal Models) G->H I Pharmacokinetics & Toxicology H->I J Lead Optimization I->J

Figure 2: General workflow for antiviral drug discovery and development.

Conclusion and Future Directions

This compound, a bis-indole alkaloid from marine sponges, presents a promising, yet under-investigated, scaffold for the development of novel antiviral agents. The preliminary data indicating its potent anti-HIV activity, along with the broader antiviral potential of the dragmacidin family, warrants a more systematic and comprehensive evaluation.

Future research should prioritize the following:

  • Broad-Spectrum Antiviral Screening: A comprehensive screening of this compound against a diverse panel of emerging and clinically relevant viruses, including RNA viruses such as influenza viruses, coronaviruses (including SARS-CoV-2), and flaviviruses (e.g., Dengue, Zika), as well as other DNA viruses.

  • Mechanism of Action Elucidation: In-depth studies to determine the precise molecular target(s) and mechanism(s) of action of this compound's antiviral activity. This should include investigations into its effects on viral entry, replication, and egress.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogues to identify the key structural features required for antiviral activity and to optimize potency and selectivity.

  • In Vivo Efficacy and Safety: Following promising in vitro results, the evaluation of this compound in relevant animal models of viral infection is essential to assess its in vivo efficacy, pharmacokinetic properties, and safety profile.

References

Unveiling the Molecular Targets of Dragmacidin D: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dragmacidin D, a complex bis-indole alkaloid isolated from marine sponges, has garnered significant attention within the scientific community for its diverse and potent biological activities. Exhibiting a range of effects including antitumor, antiviral, and enzyme-inhibitory properties, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of the putative molecular targets of this compound, with a focus on its anticancer mechanisms. The information is presented to aid researchers and drug development professionals in furthering the investigation and potential clinical application of this marine natural product.

Putative Molecular Targets and Mechanisms of Action

The mechanism of action of this compound is multifaceted, with several putative molecular targets identified through various studies. The most prominent hypotheses center on its ability to induce apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC), through the inhibition of fundamental cellular processes and modulation of key signaling pathways.

Inhibition of Protein Synthesis and Ribonucleotide Reductase

Recent studies utilizing reverse-phase protein arrays (RPPA) have provided significant insights into the molecular perturbations induced by this compound in cancer cells.[1] This high-throughput antibody-based technique allows for the quantification of hundreds of proteins and their post-translational modifications, offering a broad view of the cellular response to a given compound.

Serine/Threonine Protein Phosphatase Inhibition

An earlier report identified this compound as a potent inhibitor of serine/threonine protein phosphatases , specifically targeting protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) . These enzymes are crucial regulators of a vast array of cellular processes, and their inhibition can lead to a variety of cellular outcomes, including apoptosis. While this was one of the initial activities described for this compound, the potency was later described as modest, being in the high micromolar-to-millimolar range.

Antiviral Activity

This compound has also been reported to possess antiviral properties, notably inhibiting the replication of the feline leukemia virus (FeLV) .[2] The precise mechanism of this antiviral action has not been fully elucidated and requires further investigation.

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified in various cancer cell lines and against specific molecular targets. The following tables summarize the available quantitative data.

Cell LineAssay TypeParameterValueTreatment TimeReference
MDA-MB-231 (TNBC)Spheroid (Caspase 3/7)IC508 ± 1 µM24 h[2]
MDA-MB-468 (TNBC)Spheroid (Caspase 3/7)IC5016 ± 0.6 µM24 h[2]
MDA-MB-231 & 468 (TNBC)2D MTTIC50>75 µM72 h[2]
P388 (Murine Leukemia)CytotoxicityIC501.4 µg/mL (2.6 µM)72 h[2]
A549 (Human Lung)CytotoxicityIC504.4 µg/mL (8.3 µM)72 h[2]

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

VirusAssay TypeParameterValueReference
Feline Leukemia Virus (FeLV)ELISAMinimum Inhibitory Conc.6.25 µg/mL (11.7 µM)[2]

Table 2: Antiviral Activity of this compound

Signaling Pathways and Cellular Effects

This compound exerts its biological effects through the modulation of several critical signaling pathways and by inducing significant changes in cellular components.

Impact on Signaling Pathways

Based on protein array data, this compound is believed to influence a network of interconnected signaling pathways crucial for cancer cell survival and proliferation. These include:

  • PI3K/Akt/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.

  • Wnt Signaling Pathway: Involved in cell fate determination, proliferation, and migration.

  • NF-κB Signaling Pathway: A key player in inflammation, immunity, and cell survival.

  • AhR Signaling Pathway: Mediates responses to environmental toxins and is implicated in cancer.

The interplay between this compound and these pathways likely contributes to its potent pro-apoptotic effects.

Reduction in Histone Levels

A notable and profound effect of this compound treatment observed in TNBC spheroids is a significant decrease in the expression of histones .[2] The mechanism behind this reduction is not yet fully understood but could be linked to the hypothesized inhibition of protein synthesis or other upstream regulatory events. The depletion of these fundamental chromatin components would have drastic consequences for DNA packaging, gene expression, and overall cell viability.

Mandatory Visualizations

Hypothesized Mechanism of Action of this compound

Dragmacidin_D_MoA cluster_targets Putative Molecular Targets cluster_effects Downstream Cellular Effects Dragmacidin_D This compound Protein_Synthesis Protein Synthesis Dragmacidin_D->Protein_Synthesis Inhibition Ribonucleotide_Reductase Ribonucleotide Reductase Dragmacidin_D->Ribonucleotide_Reductase Inhibition Serine_Threonine_Phosphatases Serine/Threonine Phosphatases (PP1/PP2A) Dragmacidin_D->Serine_Threonine_Phosphatases Inhibition Histone_Reduction Significant Decrease in Histones Protein_Synthesis->Histone_Reduction Apoptosis Apoptosis in TNBC Spheroids Ribonucleotide_Reductase->Apoptosis Pathway_Modulation Modulation of Signaling Pathways (PI3K/Akt, Wnt, NF-κB) Serine_Threonine_Phosphatases->Pathway_Modulation Histone_Reduction->Apoptosis Pathway_Modulation->Apoptosis Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays & Analysis cluster_hypothesis Hypothesis Generation TNBC_Cells TNBC Cells (MDA-MB-231, MDA-MB-468) Spheroid_Formation 3D Spheroid Formation TNBC_Cells->Spheroid_Formation Treatment This compound Treatment Spheroid_Formation->Treatment Viability_Assay Spheroid Viability Assay (Caspase 3/7 Cleavage) Treatment->Viability_Assay RPPA Reverse-Phase Protein Array (RPPA) Treatment->RPPA Data_Analysis Differential Protein Expression Analysis RPPA->Data_Analysis Hypothesis Hypothesize Mechanism of Action (e.g., Protein Synthesis Inhibition) Data_Analysis->Hypothesis

References

Methodological & Application

Total Synthesis of Dragmacidin D and Its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dragmacidin D, a complex bis-indole alkaloid isolated from the marine sponge Spongosorites sp., has garnered significant attention from the scientific community due to its potent and diverse biological activities. These include cytotoxicity against various cancer cell lines, antiviral activity, and inhibition of serine/threonine protein phosphatases. This document provides a comprehensive overview of the total synthesis of this compound and its analogues, detailing key experimental protocols and summarizing relevant biological data to serve as a valuable resource for researchers in synthetic chemistry, pharmacology, and drug discovery.

Introduction

This compound possesses a unique and challenging molecular architecture, featuring a central pyrazinone core flanked by two indole moieties, one of which is further substituted with a polar aminoimidazole side chain. The complexity and promising biological profile of this compound have made it a compelling target for total synthesis. Several research groups have successfully completed its synthesis, employing distinct strategies that offer valuable insights into the construction of such intricate natural products. This document will focus on two prominent approaches: the initial total synthesis by Stoltz and a more recent strategy utilizing direct C-H bond functionalization by Itami and Yamaguchi.

Synthetic Strategies and Key Reactions

The total synthesis of this compound has been approached through various innovative strategies. Two of the most notable are the convergent approach by Stoltz and coworkers, which was the first to be reported, and a more recent, step-economical synthesis by Itami, Yamaguchi, and coworkers that leverages direct C-H functionalization.[1][2]

The Stoltz Synthesis: A Convergent Approach

The first total synthesis of (±)-Dragmacidin D was achieved by the Stoltz group and relied on a convergent strategy involving the preparation of three key fragments.[3][4] A key feature of this synthesis is a series of palladium-catalyzed Suzuki cross-coupling reactions to assemble the core structure. The synthesis is notable for its meticulous control of reaction conditions to achieve the desired connectivity.[3]

Retrosynthetic Analysis (Stoltz Approach)

DragmacidinD This compound Core Bis-indole Pyrazinone Core DragmacidinD->Core Final Elaboration SuzukiCoupling Suzuki Coupling Core->SuzukiCoupling Key Construction Functionalization Late-stage Functionalization Core->Functionalization FragmentA Indole Fragment A FragmentB Indole Fragment B FragmentC Aminoimidazole Precursor SuzukiCoupling->FragmentA SuzukiCoupling->FragmentB Functionalization->FragmentC

Caption: Retrosynthetic analysis of the Stoltz synthesis of this compound.

The Itami and Yamaguchi Synthesis: A C-H Functionalization Strategy

More recently, the groups of Itami and Yamaguchi developed a highly efficient total synthesis of this compound by employing a strategy centered around direct C-H bond functionalization.[1][5] This approach significantly reduces the number of synthetic steps required for pre-functionalization of the coupling partners, thereby improving the overall efficiency of the synthesis. Key steps include a Pd-catalyzed indole-pyrazine N-oxide C-H/C-H coupling and an acid-catalyzed indole-pyrazinone C-H/C-H coupling.[5]

Experimental Workflow (Itami/Yamaguchi Approach)

Indole Indole CHCoupling1 Pd-catalyzed C-H/C-H Coupling Indole->CHCoupling1 PyrazineNoxide Pyrazine N-oxide PyrazineNoxide->CHCoupling1 IndolylPyrazine Indolyl-pyrazine Oxidation Oxidation to Pyrazinone IndolylPyrazine->Oxidation PyrazinoneCore Pyrazinone Core CHCoupling2 Acid-catalyzed C-H/C-H Coupling PyrazinoneCore->CHCoupling2 Bromoindole 6-Bromoindole Bromoindole->CHCoupling2 BisIndolePyrazinone Bis-indole Pyrazinone FinalSteps Final Elaboration BisIndolePyrazinone->FinalSteps DragmacidinD This compound CHCoupling1->IndolylPyrazine Oxidation->PyrazinoneCore CHCoupling2->BisIndolePyrazinone FinalSteps->DragmacidinD

Caption: Simplified workflow of the Itami/Yamaguchi C-H functionalization approach.

Experimental Protocols

Detailed experimental protocols for key reactions in the total synthesis of this compound are provided below. These are adapted from the supporting information of the original publications and are intended for use by trained synthetic chemists.

Key Protocol 1: Suzuki Coupling for Core Assembly (Stoltz)

This protocol describes a representative Suzuki coupling reaction for the formation of the bis-indole pyrazinone core.

Materials:

  • Indole boronic ester derivative

  • Brominated indole-pyrazinone fragment

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water)

  • Anhydrous, deoxygenated solvents

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the brominated indole-pyrazinone fragment (1.0 eq) and the indole boronic ester derivative (1.2 eq).

  • Add the solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and 2 M aqueous Na₂CO₃).

  • Deoxygenate the solution by bubbling argon through it for 20-30 minutes.

  • Add the palladium catalyst (0.05-0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Key Protocol 2: Pd-Catalyzed Indole-Pyrazine N-oxide C-H/C-H Coupling (Itami/Yamaguchi)

This protocol details a key C-H functionalization step for the construction of the indolyl-pyrazine intermediate.

Materials:

  • Indole derivative

  • Pyrazine N-oxide

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Oxidant (e.g., Ag₂CO₃)

  • Solvent (e.g., 1,4-dioxane)

  • Anhydrous solvents

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add the indole derivative (1.0 eq), pyrazine N-oxide (1.5 eq), Pd(OAc)₂ (0.1 eq), and Ag₂CO₃ (2.0 eq) to a reaction vessel.

  • Add anhydrous 1,4-dioxane to the vessel.

  • Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 120 °C) for the designated time.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with an appropriate solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the indolyl-pyrazine product.

Quantitative Data Summary

The following tables summarize key quantitative data from the total syntheses of this compound and the biological activities of this compound and its analogues.

Table 1: Comparison of Total Synthesis Approaches for this compound

ParameterStoltz Synthesis (Racemic)Itami/Yamaguchi Synthesis (Racemic)
Longest Linear Sequence ~17 steps~12 steps
Overall Yield Not explicitly statedNot explicitly stated
Key Bond Formations Suzuki Cross-CouplingDirect C-H Arylation
Key Catalyst Pd(PPh₃)₄Pd(OAc)₂
Starting Materials Commercially available indoles and other simple precursorsSubstituted indoles and pyrazine N-oxide

Table 2: Biological Activity of this compound and Analogues

CompoundTarget/AssayIC₅₀ / ActivityReference
This compound Protein Phosphatase 1 (PP1)Inhibitor (potency varies in reports)[1]
Protein Phosphatase 2A (PP2A)Inhibitor (potency varies in reports)[1]
Triple-Negative Breast Cancer (TNBC) Spheroids (MDA-MB-231)IC₅₀ = 8 ± 1 µM (induces apoptosis)[6][7]
Triple-Negative Breast Cancer (TNBC) Spheroids (MDA-MB-468)IC₅₀ = 16 ± 0.6 µM (induces apoptosis)[6][7]
Dragmacidin I HeLa cell lineIC₅₀ = 2.8 µM[8]
A549 cell lineIC₅₀ = 3.5 µM[8]
Dragmacidin J HeLa cell lineIC₅₀ = 4.2 µM[8]
A549 cell lineIC₅₀ = 5.1 µM[8]

Mechanism of Action and Signaling Pathways

This compound and several of its analogues have been identified as inhibitors of serine/threonine protein phosphatases, particularly PP1 and PP2A.[1][8] These enzymes play crucial roles in regulating a multitude of cellular processes, and their inhibition can lead to hyperphosphorylation of their substrate proteins, ultimately triggering cellular responses such as cell cycle arrest and apoptosis.

In the context of cancer, the inhibition of PP1 and/or PP2A by this compound is believed to be a key driver of its pro-apoptotic effects.[8] For instance, in triple-negative breast cancer cells, treatment with this compound leads to the induction of apoptosis, as evidenced by the cleavage of caspase 3/7.[6][7]

Proposed Signaling Pathway for this compound-Induced Apoptosis

DragmacidinD This compound PP1_PP2A PP1 / PP2A DragmacidinD->PP1_PP2A ProApoptotic Pro-apoptotic Proteins (e.g., Bad, Bax) PP1_PP2A->ProApoptotic Dephosphorylation (Inhibition) AntiApoptotic Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) PP1_PP2A->AntiApoptotic Dephosphorylation (Inhibition) Phosphorylation Increased Phosphorylation ProApoptotic->Phosphorylation Mitochondria Mitochondrial Dysfunction Phosphorylation->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of PP1/PP2A.

Conclusion

The total synthesis of this compound and its analogues represents a significant achievement in natural product synthesis, showcasing the power of modern synthetic methodologies. The development of both convergent and C-H functionalization-based approaches provides versatile platforms for the generation of these complex molecules. The potent biological activities of this compound, particularly its ability to induce apoptosis in cancer cells through the inhibition of protein phosphatases, underscore its potential as a lead compound in drug discovery. The protocols and data presented herein are intended to facilitate further research into the synthesis, biological evaluation, and therapeutic development of this important class of marine natural products.

References

Application Notes and Protocols: Extraction of Dragmacidin D from Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the extraction, purification, and characterization of Dragmacidin D, a bioactive bis-indole alkaloid, from its marine sponge sources. The methodology is compiled from established procedures for closely related Dragmacidin analogues and known data for this compound.

Introduction

This compound is a promising marine natural product originally isolated from deep-water sponges of the genus Spongosorites.[1] This bis-indole alkaloid has garnered significant attention due to its potent biological activities, including antimicrobial and anticancer properties.[1] Dragmacidins are also found in other sponge genera such as Halicortex, Dragmacidon, and Hexadella.[2] The complex structure of this compound, featuring two indole-pyrazinone moieties and an aminoimidazole unit, makes it a compelling target for drug discovery programs.[2] These notes offer a detailed guide for the efficient extraction and purification of this compound for further research and development.

Data Presentation

A summary of reported yields for Dragmacidin alkaloids from their natural sponge sources is presented in Table 1. This data is essential for estimating the expected recovery from a given biomass of the marine sponge.

Table 1: Reported Yields of Dragmacidin Alkaloids from Spongosorites sp.

CompoundSponge SourceWet Weight of Sponge (g)Yield of Pure Compound (g)Yield (%)Reference
This compoundSpongosorites sp.4251.190.28[3]
IsobromotopsentinSpongosorites sp.4250.0060.001[3]
Dragmacidin GSpongosorites sp.255Not specifiedNot specified[4]

Experimental Protocols

The following protocol is a comprehensive procedure for the extraction and purification of this compound from marine sponge biomass. This protocol is adapted from the successful isolation of the closely related analogue, Dragmacidin G, from Spongosorites sp.

Part 1: Extraction of Crude Bioactive Components
  • Sponge Preparation:

    • Immediately after collection, the sponge material should be frozen at -20°C and stored frozen until the extraction process begins.[5]

    • The frozen sponge material (e.g., 255 g wet weight) is exhaustively extracted with ethanol.[4] This is achieved by macerating the sponge tissue in a blender with ethanol, followed by filtration to separate the tissue. This process is repeated multiple times (e.g., five times with a total of 2.5 L of ethanol) to ensure complete extraction.[4]

  • Concentration of the Crude Extract:

    • The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a dark, oily residue (e.g., 15.9 g from 255 g of sponge).[4][5]

Part 2: Solvent Partitioning for Preliminary Fractionation
  • Liquid-Liquid Partitioning:

    • The crude extract residue is partitioned between n-butanol and water to separate compounds based on their polarity.[4]

    • The concentrated extract is suspended in a mixture of n-butanol and water and transferred to a separatory funnel.

    • After vigorous shaking and allowing the layers to separate, the n-butanol and aqueous layers are collected.

    • This process is typically repeated to ensure efficient separation.

  • Concentration of Fractions:

    • The n-butanol and aqueous fractions are separately concentrated under reduced pressure to yield the respective partitions (e.g., 5.16 g of butanol partition and 11.85 g of aqueous partition from the initial crude extract).[4] this compound, being a moderately polar compound, is expected to be enriched in the n-butanol fraction.

Part 3: Chromatographic Purification of this compound
  • Reversed-Phase Vacuum Column Chromatography:

    • The n-butanol fraction is subjected to vacuum column chromatography on a C-18 reversed-phase stationary phase.

    • The column is eluted with a stepwise gradient of increasing organic solvent concentration, typically mixtures of acetonitrile and water.

    • Fractions are collected and monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Fractions enriched with this compound from the initial column chromatography are further purified by reversed-phase HPLC.

    • A C-18 column is commonly used for the separation of bis-indole alkaloids.

    • A typical mobile phase consists of a gradient of acetonitrile and water, often with the addition of a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape and resolution.[4] Dragmacidin G, a related compound, is noted to elute rapidly as a dark red band with the addition of 0.1% TFA to the mobile phase.[4]

    • The elution of this compound is monitored by UV detection at a suitable wavelength.

    • The fractions containing pure this compound are collected, combined, and the solvent is removed under reduced pressure to yield the purified compound.

Part 4: Structural Characterization
  • Spectroscopic Analysis:

    • The structure and purity of the isolated this compound are confirmed using standard spectroscopic techniques.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure.[1]

    • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition.[1]

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in this protocol.

Extraction_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification Sponge Marine Sponge (e.g., Spongosorites sp.) Frozen_Sponge Frozen Sponge Material (-20°C) Sponge->Frozen_Sponge Freezing Maceration Maceration in Ethanol Frozen_Sponge->Maceration Filtration Filtration Maceration->Filtration Crude_Extract Crude Ethanol Extract Filtration->Crude_Extract Concentration1 Concentration (Reduced Pressure) Crude_Extract->Concentration1 Oily_Residue Oily Residue Concentration1->Oily_Residue Partition n-Butanol/Water Partition Oily_Residue->Partition BuOH_Fraction n-Butanol Fraction Partition->BuOH_Fraction Aq_Fraction Aqueous Fraction Partition->Aq_Fraction Concentration2 Concentration BuOH_Fraction->Concentration2 Concentration3 Concentration Aq_Fraction->Concentration3 Enriched_BuOH Enriched Butanol Fraction Concentration2->Enriched_BuOH Discarded_Aq Discarded Aqueous Fraction Concentration3->Discarded_Aq Purification Purification Enriched_BuOH->Purification VLC Reversed-Phase (C18) Vacuum Column Chromatography HPLC Reversed-Phase (C18) HPLC (CH3CN/H2O/TFA) VLC->HPLC Pure_DragmacidinD Pure this compound HPLC->Pure_DragmacidinD

Figure 1: Overall workflow for the extraction and purification of this compound.

Purification_Detail cluster_purification_steps Chromatographic Purification Steps Input Enriched Butanol Fraction VLC Step 1: Reversed-Phase Vacuum Column Chromatography (C18) Input->VLC Elution1 Gradient Elution (e.g., H2O to CH3CN) VLC->Elution1 Fraction_Collection1 Fraction Collection & Analysis (TLC/HPLC) Elution1->Fraction_Collection1 Enriched_Fractions This compound Enriched Fractions Fraction_Collection1->Enriched_Fractions HPLC Step 2: Reversed-Phase High-Performance Liquid Chromatography (C18) Enriched_Fractions->HPLC Elution2 Gradient Elution (e.g., CH3CN/H2O with 0.1% TFA) HPLC->Elution2 Fraction_Collection2 Fraction Collection with UV Detection Elution2->Fraction_Collection2 Pure_Compound Pure this compound Fraction_Collection2->Pure_Compound

Figure 2: Detailed chromatographic purification workflow.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Dragmacidin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dragmacidin D is a bis-indole alkaloid marine natural product originally isolated from the deep-water sponge of the genus Spongosorites.[1] It has demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1][2] Notably, this compound selectively induces apoptosis in triple-negative breast cancer (TNBC) spheroids, highlighting its potential as a therapeutic agent.[2][3] Its mechanism of action is thought to involve the modulation of several key signaling pathways, including NF-κB, Akt, Wnt, and PI3K/Akt/mTOR, and it has been hypothesized to act as a protein synthesis or ribonucleotide reductase inhibitor.[2] this compound has also been reported as a modest inhibitor of serine-threonine protein phosphatases.[1][4]

These diverse activities make this compound a compelling candidate for inclusion in high-throughput screening (HTS) campaigns to identify novel therapeutic leads. This document provides detailed application notes and protocols for utilizing this compound in HTS assays targeting cancer, viral infections, and inflammation.

Data Presentation: Quantitative Biological Activities of this compound

The following table summarizes the reported quantitative data for the biological activities of this compound, providing a quick reference for assay development and data comparison.

Activity TypeAssay DetailsCell Line / OrganismParameterValueReference
AnticancerSpheroid multiparametric viability assay (Caspase 3/7 cleavage)MDA-MB-231 (TNBC)IC508 ± 1 µM (at 24h)[2][3]
AnticancerSpheroid multiparametric viability assay (Caspase 3/7 cleavage)MDA-MB-468 (TNBC)IC5016 ± 0.6 µM (at 24h)[2][3]
AnticancerMTT assay (2D cell culture)MDA-MB-231 & MDA-MB-468 (TNBC)IC50>75 µM (at 72h)[2][3]
AnticancerCytotoxicity assayP388 (murine leukemia)IC502.6 µM (at 72h)[1]
AnticancerCytotoxicity assayA549 (human lung adenocarcinoma)IC508.3 µM (at 72h)[1]
AntiviralELISA-based replication assayFeline Leukemia Virus (FeLV)MIC11.7 µM[1]
AntimicrobialMinimum Inhibitory Concentration (MIC) assayEscherichia coliMIC29 µM[1]
AntimicrobialMinimum Inhibitory Concentration (MIC) assayBacillus subtilisMIC6 µM[1]
AntimicrobialMinimum Inhibitory Concentration (MIC) assayPseudomonas aeruginosaMIC117 µM[1]
AntimicrobialMinimum Inhibitory Concentration (MIC) assayCandida albicansMIC29 µM[1]
AntimicrobialMinimum Inhibitory Concentration (MIC) assayCryptococcus neoformansMIC7 µM[1]

Experimental Protocols

High-Throughput Screening for Anticancer Activity in 3D Spheroid Models

This protocol is designed to screen for compounds that induce apoptosis in 3D cancer cell spheroids, leveraging the observed activity of this compound against TNBC spheroids.[2][3]

Objective: To identify compounds that induce apoptosis in 3D tumor spheroids.

Materials:

  • MDA-MB-231 or other suitable cancer cell lines

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Ultra-low attachment 384-well plates

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • This compound (positive control)

  • Paclitaxel (synergy control)[1][2]

  • Compound library

  • Plate reader with luminescence detection capabilities

Workflow Diagram:

HTS_Anticancer_Spheroid cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Readout cell_seeding Seed cells in ultra-low attachment 384-well plates spheroid_formation Incubate 24-48h for spheroid formation cell_seeding->spheroid_formation compound_addition Add library compounds, This compound (control), and vehicle spheroid_formation->compound_addition incubation Incubate for 24h compound_addition->incubation reagent_addition Add Caspase-Glo® 3/7 reagent incubation->reagent_addition readout Measure luminescence reagent_addition->readout

Caption: Workflow for HTS of anticancer compounds in 3D spheroids.

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells into ultra-low attachment 384-well plates at a density of 500-1000 cells/well in 50 µL of culture medium.

  • Spheroid Formation: Centrifuge the plates at low speed (e.g., 300 x g for 5 minutes) and incubate at 37°C, 5% CO2 for 24-48 hours to allow for spheroid formation.

  • Compound Plating: Prepare a serial dilution of this compound (e.g., starting from 50 µM) to serve as a positive control. Dispense library compounds and controls into the assay plates. A final DMSO concentration should be kept below 0.5%.

  • Treatment: Add the compounds to the spheroids. Include wells with vehicle (DMSO) only as a negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.

  • Apoptosis Detection: Equilibrate the plates to room temperature. Add Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.

  • Signal Readout: Incubate for 1 hour at room temperature, protected from light. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Calculate the percentage of apoptosis induction for each compound. Hits are identified as compounds that induce a significant increase in caspase activity.

High-Throughput Screening for Antiviral Activity

This protocol is adapted from general antiviral HTS methodologies and is suitable for screening this compound and other compounds against enveloped viruses, such as Feline Leukemia Virus (FeLV), where its activity has been reported.[1][5]

Objective: To identify compounds that inhibit viral replication using a cell-based cytopathic effect (CPE) inhibition assay.

Materials:

  • Host cell line permissive to the virus of interest (e.g., CrFK cells for FeLV)

  • Virus stock (e.g., FeLV)

  • Cell culture medium

  • 384-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • This compound (positive control)

  • Compound library

Workflow Diagram:

HTS_Antiviral cluster_prep Preparation cluster_treatment Treatment & Infection cluster_readout Readout cell_seeding Seed host cells in 384-well plates incubation_pre Incubate 24h cell_seeding->incubation_pre compound_addition Add library compounds and controls incubation_pre->compound_addition virus_addition Infect cells with virus (e.g., FeLV) compound_addition->virus_addition incubation_post Incubate 72h virus_addition->incubation_post viability_assay Add CellTiter-Glo® reagent incubation_post->viability_assay readout Measure luminescence viability_assay->readout

Caption: Workflow for a cell-based antiviral HTS assay.

Procedure:

  • Cell Seeding: Seed the host cells into 384-well plates at an optimized density to form a confluent monolayer after 24 hours.

  • Compound Addition: Add the library compounds and this compound (as a positive control) to the cells. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

  • Viral Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 72 hours.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2, or until significant CPE is observed in the "virus only" control wells.

  • Viability Measurement: Add CellTiter-Glo® reagent to all wells according to the manufacturer's protocol.

  • Signal Readout: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound relative to the "cells only" and "virus only" controls. Hits are compounds that show a significant protection of cells from virus-induced death.

High-Throughput Screening for Anti-Inflammatory Activity

This protocol is designed to screen for inhibitors of pro-inflammatory cytokine production, a key aspect of the inflammatory response where this compound is suggested to have activity through pathways like NF-κB.[2][6]

Objective: To identify compounds that inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line or human THP-1 monocytes

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • 384-well assay plates

  • Human or Murine TNF-α ELISA kit

  • This compound (test compound)

  • Dexamethasone (positive control)

  • Compound library

Workflow Diagram:

HTS_Anti_Inflammatory cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_readout Readout cell_seeding Seed RAW 264.7 cells in 384-well plates incubation_pre Incubate 24h cell_seeding->incubation_pre compound_addition Pre-treat with compounds and controls (1h) incubation_pre->compound_addition lps_stimulation Stimulate with LPS (e.g., 100 ng/mL) compound_addition->lps_stimulation incubation_post Incubate 24h lps_stimulation->incubation_post supernatant_collection Collect supernatant incubation_post->supernatant_collection elisa Quantify TNF-α via ELISA supernatant_collection->elisa

Caption: HTS workflow for inhibitors of TNF-α production.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophages into 384-well plates and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of library compounds, this compound, or Dexamethasone (positive control) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include vehicle-treated and unstimulated controls.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound. Hits are identified as compounds that significantly reduce TNF-α levels compared to the LPS-stimulated control.

Signaling Pathway Modulated by this compound

This compound is known to affect multiple signaling pathways that are crucial in cancer cell proliferation and inflammation.[2] The diagram below illustrates the hypothesized points of intervention for this compound.

Signaling_Pathway growth_factor Growth Factors receptor Receptor Tyrosine Kinases (RTKs) growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Inflammation mtor->proliferation wnt_ligand Wnt Ligands frizzled Frizzled Receptor wnt_ligand->frizzled beta_catenin β-catenin frizzled->beta_catenin beta_catenin->proliferation tnfa TNF-α tnfr TNFR tnfa->tnfr nfkb NF-κB tnfr->nfkb nfkb->proliferation dragmacidin_d This compound dragmacidin_d->pi3k Inhibits dragmacidin_d->akt Inhibits dragmacidin_d->beta_catenin Inhibits dragmacidin_d->nfkb Inhibits

Caption: Hypothesized signaling pathways modulated by this compound.

References

Application Notes and Protocols: Investigating Dragmacidin D in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dragmacidin D, a marine alkaloid isolated from deep-water sponges, has emerged as a promising lead compound for the development of therapeutics targeting neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. Its purported mechanism of action involves the inhibition of serine/threonine protein phosphatases, key regulators of numerous cellular processes implicated in neurodegeneration. These application notes provide a comprehensive framework for researchers to investigate the neuroprotective potential of this compound in relevant in vitro models. The following sections detail experimental protocols, data presentation guidelines, and visualizations of implicated signaling pathways and workflows.

Quantitative Data Summary

While specific data on the neuroprotective efficacy of this compound is still emerging, preliminary cytotoxicity data from non-neuronal cell lines provide a crucial starting point for determining appropriate concentration ranges for neuroprotection assays.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssay TypeIncubation TimeIC50 (µM)Citation
P388 (murine leukemia)CytotoxicityNot Specified2.6[1]
A549 (human lung carcinoma)CytotoxicityNot Specified8.3[1]
MDA-MB-231 (TNBC Spheroids)Apoptosis (Caspase 3/7)24 hours8 ± 1[1][2]
MDA-MB-468 (TNBC Spheroids)Apoptosis (Caspase 3/7)24 hours16 ± 0.6[1][2]
MDA-MB-231 (Monolayer)MTT72 hours> 75[1][2]
MDA-MB-468 (Monolayer)MTT72 hours> 75[1][2]

Table 2: Efficacy of this compound in Neurodegenerative Disease Models (Hypothetical Data)

This table is a template for researchers to populate with experimental data. Currently, specific IC50 values for this compound in these neurodegenerative models are not available in the cited literature.

Disease ModelAssay TypeKey BiomarkerIC50 / Effective Conc. (µM)
Alzheimer's Disease (AD)Tau Hyperphosphorylationp-Tau (Ser396/404)-
Alzheimer's Disease (AD)Amyloid-β AggregationAβ42 Fibrillization-
Parkinson's Disease (PD)α-Synuclein Aggregationα-Synuclein Fibrillization-
General NeuroprotectionOxidative StressReactive Oxygen Species (ROS)-
General NeuroprotectionExcitotoxicityNeuronal Viability-

Experimental Protocols

The following protocols provide detailed methodologies for assessing the neuroprotective effects of this compound in established in vitro models of neurodegenerative diseases.

Cell Culture and Differentiation of SH-SY5Y Human Neuroblastoma Cells

The SH-SY5Y cell line is a widely used model in neurodegenerative disease research due to its human origin and ability to differentiate into a more mature neuronal phenotype.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)

  • DMEM/F12 medium supplemented with 1% FBS and 1% Penicillin-Streptomycin (Differentiation Medium)

  • Retinoic Acid (RA)

  • Brain-Derived Neurotrophic Factor (BDNF)

  • Poly-D-lysine coated culture vessels

Protocol:

  • Cell Seeding: Plate SH-SY5Y cells in Poly-D-lysine coated vessels at a density of 1 x 10^5 cells/cm² in Growth Medium.

  • Initiation of Differentiation: After 24 hours, replace the Growth Medium with Differentiation Medium containing 10 µM Retinoic Acid.

  • Maintenance: Culture the cells for 5-7 days, replacing the medium every 2-3 days.

  • Maturation (Optional): For a more mature phenotype, on day 5, replace the medium with serum-free DMEM/F12 containing 50 ng/mL BDNF for an additional 2-3 days.

  • Confirmation of Differentiation: Assess neuronal morphology (neurite outgrowth) and the expression of neuronal markers such as β-III-tubulin and MAP2 by immunofluorescence or Western blot.

In Vitro Neuroprotection Assay against Oxidative Stress

This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Differentiated SH-SY5Y cells or primary cortical neurons

  • This compound (stock solution in DMSO)

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Protocol:

  • Cell Plating: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well.

  • Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).

  • Induction of Oxidative Stress: Add H₂O₂ (final concentration 100-200 µM) or 6-OHDA (final concentration 50-100 µM) to the wells and incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the EC50 of this compound.

Inhibition of Tau Hyperphosphorylation Assay

This assay evaluates the effect of this compound on the activity of kinases, such as GSK-3β, that are responsible for the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease.

Materials:

  • Recombinant human Tau protein

  • Recombinant active GSK-3β

  • This compound

  • ATP

  • Kinase buffer

  • Anti-phospho-Tau antibodies (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)

  • Western blot reagents and equipment

Protocol:

  • Kinase Reaction: In a microcentrifuge tube, combine kinase buffer, recombinant Tau protein (1 µg), and various concentrations of this compound.

  • Initiation: Add recombinant GSK-3β (10 ng) and ATP (100 µM) to initiate the phosphorylation reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Western Blot Analysis:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against specific phospho-Tau epitopes and total Tau.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Quantification: Quantify the band intensities and calculate the ratio of phosphorylated Tau to total Tau. Determine the IC50 of this compound for the inhibition of Tau phosphorylation.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Neuroprotection

G cluster_0 Neurodegenerative Stimuli cluster_1 This compound Intervention cluster_2 Cellular Signaling cluster_3 Cellular Outcomes stimuli Oxidative Stress Neuroinflammation Protein Aggregates kinases Kinases (e.g., GSK-3β) stimuli->kinases activates dragmacidin This compound pp Ser/Thr Phosphatases (PP1, PP2A) dragmacidin->pp inhibits neuroprotection Neuroprotection Neuronal Survival dragmacidin->neuroprotection pp->kinases dephosphorylates (inactivates) tau Tau Protein kinases->tau phosphorylates apoptosis Apoptotic Pathways kinases->apoptosis activates hyperphos Tau Hyperphosphorylation & Aggregation tau->hyperphos neuronal_death Neuronal Cell Death apoptosis->neuronal_death hyperphos->neuronal_death

Caption: Proposed mechanism of this compound in neuroprotection.

Experimental Workflow for In Vitro Assessment

G cluster_cell_culture Cell Model Preparation cluster_assays Neuroprotection & Mechanistic Assays cluster_analysis Data Analysis & Interpretation start Start: Obtain this compound culture SH-SY5Y Cell Culture start->culture differentiate Neuronal Differentiation (RA/BDNF) culture->differentiate cytotoxicity Cytotoxicity Assay (Determine non-toxic dose) differentiate->cytotoxicity neuroprotection_assay Neuroprotection Assays (vs. H₂O₂, Glutamate, Aβ) cytotoxicity->neuroprotection_assay mechanism_assays Mechanistic Assays (Tau Phosphorylation, α-Syn Aggregation) neuroprotection_assay->mechanism_assays data_analysis Data Analysis (IC50/EC50 Determination) mechanism_assays->data_analysis pathway_analysis Signaling Pathway Investigation (Western Blot) data_analysis->pathway_analysis end Conclusion: Evaluate Neuroprotective Potential pathway_analysis->end

Caption: Workflow for evaluating this compound's neuroprotective effects.

Conclusion and Future Directions

This compound presents a compelling starting point for the development of novel neuroprotective therapies. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of its efficacy and mechanism of action. The available cytotoxicity data in cancer cell lines suggest that concentrations in the low micromolar range (1-20 µM) are a reasonable starting point for neuroprotection studies.

Crucially, there is a significant need for further research to generate specific quantitative data on the effects of this compound in neurodegenerative disease models. Future studies should focus on:

  • Determining the IC50 values for the inhibition of Tau hyperphosphorylation, amyloid-beta aggregation, and alpha-synuclein aggregation.

  • Quantifying the neuroprotective effects of this compound against various neurotoxic insults in both cell lines and primary neuronal cultures.

  • Elucidating the specific signaling pathways modulated by this compound in neuronal cells to confirm its mechanism of action.

By systematically addressing these knowledge gaps, the scientific community can fully assess the therapeutic potential of this compound and pave the way for its potential translation into clinical applications for devastating neurodegenerative diseases.

References

Application Notes: Cell-Based Assays for Determining the IC50 of Dragmacidin D

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dragmacidin D is a marine alkaloid isolated from deep-water sponges of the Dragmacidon species.[1] It has garnered significant attention from the scientific community due to its diverse biological activities, including the inhibition of serine-threonine protein phosphatases, which is implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[1][2] More recently, this compound has demonstrated potent anti-cancer properties, notably inducing apoptosis in triple-negative breast cancer (TNBC) cells, particularly when grown in 3D spheroid cultures.[3][4]

The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of a compound in inhibiting a specific biological process by 50%.[5] Determining the IC50 value is a cornerstone of preclinical drug discovery, enabling the evaluation of a compound's efficacy and its comparison across different cell lines and conditions.[5] These application notes provide detailed protocols for two common cell-based assays, the MTT and CellTiter-Glo® assays, to determine the IC50 of this compound, along with a summary of its known cytotoxic activity and hypothesized mechanism of action.

Hypothesized Mechanism of Action

This compound's anti-cancer activity is multifaceted. It was initially identified as an inhibitor of serine-threonine protein phosphatases like PP1.[6] Recent studies on TNBC spheroids suggest its mechanism may also involve acting as a protein synthesis inhibitor or a ribonucleotide reductase inhibitor.[3][4][7] This is supported by findings from reverse-phase protein arrays, which showed that treatment with this compound led to a significant decrease in histones.[3][4][7] This disruption of cellular processes ultimately leads to the induction of apoptosis.

cluster_drug Drug Action cluster_targets Potential Cellular Targets cluster_effects Downstream Effects drag This compound pp1 Serine-Threonine Protein Phosphatase (PP1) drag->pp1 Inhibits prot_syn Protein Synthesis or Ribonucleotide Reductase drag->prot_syn Inhibits apoptosis Apoptosis pp1->apoptosis Induces hist Decreased Histones prot_syn->hist Leads to hist->apoptosis Induces

Caption: Hypothesized signaling pathway for this compound's anti-cancer activity.

Summary of this compound IC50 Values

The cytotoxic effect of this compound varies significantly depending on the cell line and, notably, the culture conditions (2D monolayer vs. 3D spheroid).

Cell LineCancer TypeAssay TypeCulture ConditionIncubation TimeIC50 ValueReference
MDA-MB-231Triple-Negative Breast CancerCaspase 3/7 Cleavage3D Spheroid24 hours8 ± 1 µM[3][4][7]
MDA-MB-468Triple-Negative Breast CancerCaspase 3/7 Cleavage3D Spheroid24 hours16 ± 0.6 µM[3][4][7]
MDA-MB-231Triple-Negative Breast CancerMTT2D Monolayer72 hours>75 µM[3][4][7]
MDA-MB-468Triple-Negative Breast CancerMTT2D Monolayer72 hours>75 µM[3][4][7]
P388Murine LeukemiaNot Specified2D Monolayer72 hours2.6 µM (1.4 µg/mL)[6][7]
A549Human Lung AdenocarcinomaNot Specified2D Monolayer72 hours8.3 µM (4.4 µg/mL)[6][7]

Experimental Protocols

Protocol 1: MTT Assay for 2D Adherent Cell Cultures

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the concentration of which is directly proportional to the number of viable cells.[8]

start Day 1: Seed Cells in 96-well plate incubate1 Incubate Overnight start->incubate1 treat Day 2: Add Serial Dilutions of this compound incubate1->treat incubate2 Incubate for ~72 hours treat->incubate2 add_mtt Day 5: Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add Solubilization Solution (DMSO) incubate3->solubilize read Read Absorbance at ~570 nm solubilize->read

Caption: Standard experimental workflow for the MTT cell viability assay.

Materials:

  • Selected adherent cancer cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding (Day 1):

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cells in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL (cell number may need optimization based on cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).[8]

    • Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator.

  • Drug Treatment (Day 2):

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve final concentrations for treatment. A common starting range is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell control" (medium only for background absorbance).[10]

    • Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions.

    • Return the plate to the incubator for 48-72 hours.[7]

  • MTT Addition (Day 4 or 5):

    • After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[9]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure the formazan is completely dissolved.[9]

    • Measure the absorbance (OD) at a wavelength of 490-590 nm using a microplate reader.[9]

Protocol 2: CellTiter-Glo® Luminescent Assay for 3D Spheroid Cultures

The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which indicates the presence of metabolically active cells.[11][12] The "add-mix-measure" format is simple and well-suited for 3D cultures like spheroids.[13]

start Day 1: Seed Cells in U-bottom plate form Incubate to form spheroids start->form treat Day 2: Add Serial Dilutions of this compound form->treat incubate Incubate for ~24 hours treat->incubate add_ctg Day 3: Add CellTiter-Glo® Reagent incubate->add_ctg lyse Shake to induce lysis add_ctg->lyse stabilize Incubate at RT to stabilize signal lyse->stabilize read Read Luminescence stabilize->read

Caption: Experimental workflow for the CellTiter-Glo® 3D cell viability assay.

Materials:

  • Selected cancer cell line capable of forming spheroids

  • Complete culture medium

  • This compound

  • DMSO

  • 96-well or 384-well opaque-walled, ultra-low attachment, U-bottom plates

  • CellTiter-Glo® 2.0 Reagent (or similar)[11]

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Spheroid Formation (Day 1):

    • Prepare a cell suspension in a complete culture medium.

    • Seed the appropriate number of cells (e.g., 1,000-10,000 cells/well, requires optimization) in 100 µL of medium into each well of an opaque-walled, U-bottom plate.

    • Incubate overnight to allow for spheroid formation.[3]

  • Drug Treatment (Day 2):

    • Prepare serial dilutions of this compound in a complete medium as described in the MTT protocol.

    • Carefully add 10-20 µL of the drug dilutions to the corresponding wells. Spheroids are delicate, so add liquid gently against the side of the well.

    • Return the plate to the incubator for the desired treatment period (e.g., 24 hours).[3]

  • Assay (Day 3):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[14]

    • Place the plate on an orbital shaker for 2-5 minutes to induce cell lysis.[14]

    • Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.[14]

    • Measure the luminescence using a plate reader.

Data Analysis and IC50 Determination

The final step is to process the raw data (absorbance or luminescence) to calculate the IC50 value.

data Raw Data (Absorbance or Luminescence) correct Subtract Background (No-Cell Control) data->correct normalize Calculate % Viability vs. Vehicle Control correct->normalize plot Plot % Viability vs. log[this compound] normalize->plot fit Fit Curve using Non-linear Regression (Sigmoidal Dose-Response) plot->fit ic50 Determine IC50 Value fit->ic50

References

Application Notes and Protocols for Treating Cancer Cell Lines with Dragmacidin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dragmacidin D is a marine alkaloid isolated from sponges of the Dragmacidon species. It has demonstrated potent cytotoxic and antiproliferative activities against various cancer cell lines. Of particular interest is its selective efficacy in inducing apoptosis in triple-negative breast cancer (TNBC) cells grown in 3D spheroid cultures, a model that more closely mimics in vivo tumor microenvironments, while showing significantly less cytotoxicity to the same cells grown in traditional 2D monolayers.[1] This unique characteristic, along with its synergistic effects with existing chemotherapeutic agents like paclitaxel, positions this compound as a promising candidate for further investigation in cancer therapy.[1][2]

These application notes provide a comprehensive overview of the protocols for treating cancer cell lines with this compound, including methodologies for assessing its effects on cell viability, apoptosis, cell cycle, and invasion. Additionally, potential signaling pathways affected by this compound are discussed and visualized.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
Cell LineCancer TypeAssayCulture ConditionIncubation Time (h)IC50 (µM)Reference
MDA-MB-231Triple-Negative Breast CancerCaspase 3/7 Cleavage3D Spheroid248 ± 1[1][2]
MDA-MB-468Triple-Negative Breast CancerCaspase 3/7 Cleavage3D Spheroid2416 ± 0.6[1][2]
MDA-MB-231Triple-Negative Breast CancerMTT2D Monolayer72>75[1][2]
MDA-MB-468Triple-Negative Breast CancerMTT2D Monolayer72>75[1][2]
P388Murine LeukemiaNot SpecifiedNot Specified722.6[2]
A549Human Lung AdenocarcinomaNot SpecifiedNot Specified728.3[2]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution in DMSO.

  • Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of 10 mM.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note: When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[3] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Cell Viability Assessment in 3D Spheroid Culture

Objective: To determine the effect of this compound on the viability of cancer cells grown as 3D spheroids.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, MDA-MB-468)

  • Complete cell culture medium

  • Ultra-low attachment 96-well round-bottom plates

  • This compound stock solution (10 mM in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay)

  • Plate reader capable of luminescence detection

Protocol:

  • Spheroid Formation:

    • Trypsinize and count the cells.

    • Seed the cells in ultra-low attachment 96-well plates at a density optimized for spheroid formation for the specific cell line (typically 1,000-5,000 cells/well).

    • Centrifuge the plates at low speed (e.g., 100 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-4 days to allow for spheroid formation.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution.

    • Carefully remove a portion of the medium from each well containing a spheroid and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with DMSO).

    • Incubate the plates for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Cell Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Mix the contents by gentle shaking on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 25-30 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence of the background control wells (medium only) from all other readings.

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the cell viability (%) against the concentration of this compound and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X PBS, cold

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Treat the cells with various concentrations of this compound for the desired time. Include a positive control for apoptosis (e.g., staurosporine treatment) and a vehicle control.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold 1X PBS by centrifugation (300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Data Analysis:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Treated and untreated cancer cells

  • 1X PBS, cold

  • 70% Ethanol, cold (-20°C)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Treat cells with this compound for the desired duration.

  • Harvest the cells and wash them once with cold 1X PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells twice with cold 1X PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples by flow cytometry.

  • Data Analysis:

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

Dragmacidin_D_Signaling_Pathway cluster_0 This compound Action cluster_1 Potential Signaling Pathways Dragmacidin_D This compound PI3K PI3K Dragmacidin_D->PI3K Inhibits? Wnt Wnt Dragmacidin_D->Wnt Inhibits? Histone Histone Proteins Dragmacidin_D->Histone Decreases Levels Akt Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits mTOR mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes beta_catenin β-catenin beta_catenin->Proliferation Promotes Histone_Expression Histone Expression

Caption: Hypothesized signaling pathways affected by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_drug Prepare this compound Stock Solution (DMSO) treat_cells Treat Cells with This compound prep_drug->treat_cells prep_cells Culture Cancer Cell Lines prep_cells->treat_cells assay_viability Cell Viability Assay (MTT / 3D Spheroid) treat_cells->assay_viability assay_apoptosis Apoptosis Assay (Annexin V/PI) treat_cells->assay_apoptosis assay_cellcycle Cell Cycle Analysis (PI Staining) treat_cells->assay_cellcycle assay_invasion Invasion Assay (Boyden Chamber) treat_cells->assay_invasion assay_western Western Blotting treat_cells->assay_western analyze_data Analyze Data & Determine IC50 assay_viability->analyze_data assay_apoptosis->analyze_data assay_cellcycle->analyze_data assay_invasion->analyze_data assay_western->analyze_data visualize_data Visualize Results analyze_data->visualize_data

Caption: General experimental workflow for evaluating this compound.

Discussion of Potential Signaling Pathways

This compound's mechanism of action is still under investigation, but preliminary studies suggest it may involve the inhibition of protein synthesis or ribonucleotide reductase.[1] Furthermore, its activity profile hints at the modulation of key cancer-related signaling pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation, survival, and growth. Its aberrant activation is a common feature in many cancers. Natural compounds have been shown to exert their anticancer effects by inhibiting components of this pathway, leading to decreased proliferation and increased apoptosis.[4] The pro-apoptotic effect of this compound suggests a potential inhibitory role in the PI3K/Akt pathway.

  • Wnt/β-catenin Pathway: The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation, often leading to the accumulation of β-catenin in the nucleus, is implicated in the development and progression of numerous cancers, including breast cancer.[5][6] Several natural products have been identified as inhibitors of this pathway, reducing cancer cell proliferation and survival. The effects of this compound on cell fate could be partially mediated through the Wnt/β-catenin pathway.

  • Histone Modification: Reverse-phase protein array studies have shown that treatment with this compound leads to a significant decrease in histone proteins.[1] Histones and their post-translational modifications play a critical role in regulating gene expression. Aberrant histone modification patterns are a hallmark of cancer, leading to the inappropriate silencing of tumor suppressor genes or activation of oncogenes.[7][8] The reduction in histone levels by this compound suggests a profound impact on the epigenetic landscape of cancer cells, which could contribute to its anticancer activity. Further studies are needed to identify the specific histones and their modifications that are affected.

References

In Vivo Administration of Dragmacidin D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dragmacidin D is a marine alkaloid isolated from sponges of the Dragmacidon species, which has garnered interest for its diverse biological activities. While preclinical research has primarily focused on its in vitro effects, particularly in cancer cell models, data on its in vivo administration in mouse models is limited. This document provides a comprehensive overview of the currently available data and presents detailed, exemplary protocols for researchers planning in vivo studies with this compound. The provided methodologies are based on established practices for in vivo cancer and anti-inflammatory models and should be adapted based on specific experimental goals.

Preclinical Data Summary

In Vitro Cytotoxicity and Apoptosis Induction

This compound has shown selective pro-apoptotic activity in triple-negative breast cancer (TNBC) cells, particularly when grown in 3D spheroid cultures, which more closely mimic the tumor microenvironment. Notably, it displays significantly less cytotoxicity in traditional 2D cell culture monolayers.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssay TypeParameterValueTreatment DurationCitation
MDA-MB-231Triple-Negative Breast CancerSpheroid (Caspase 3/7 Cleavage)IC₅₀8 ± 1 µM24 hours[1][2]
MDA-MB-468Triple-Negative Breast CancerSpheroid (Caspase 3/7 Cleavage)IC₅₀16 ± 0.6 µM24 hours[1][2]
MDA-MB-231Triple-Negative Breast Cancer2D MTT AssayIC₅₀>75 µM72 hours[1][2]
MDA-MB-468Triple-Negative Breast Cancer2D MTT AssayIC₅₀>75 µM72 hours[1][2]
P388Murine LeukemiaCytotoxicity AssayIC₅₀2.6 µM (1.4 µg/mL)72 hours[1]
A549Human Lung AdenocarcinomaCytotoxicity AssayIC₅₀8.3 µM (4.4 µg/mL)72 hours[1]
In Vivo Anti-Inflammatory Activity

A single in vivo study has been reported for this compound using a mouse ear edema model, indicating potential anti-inflammatory properties.

Table 2: In Vivo Anti-Inflammatory Effect of this compound

Mouse ModelInducing AgentAdministration RouteDoseEffectCitation
Mouse Ear EdemaResiniferatoxinTopical50 µ g/ear 89.6% reduction in inflammation[1]

Experimental Protocols

Protocol: Mouse Ear Edema Assay for Anti-Inflammatory Activity

This protocol is an exemplary method based on standard procedures for assessing the topical anti-inflammatory activity of a compound like this compound.

Objective: To evaluate the ability of topically applied this compound to reduce acute inflammation in a mouse model.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • This compound

  • Vehicle (e.g., Acetone:DMSO 9:1)

  • Inflammatory agent (e.g., 12-O-tetradecanoylphorbol-13-acetate (TPA) or Croton Oil)

  • Positive control (e.g., Indomethacin)

  • Micropipettes

  • Anesthesia (e.g., Isoflurane)

  • Biopsy punch (e.g., 6 mm)

  • Analytical balance

Procedure:

  • Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly assign mice to experimental groups (n=5-8 per group):

    • Group 1: Naive (No treatment)

    • Group 2: Vehicle + Inflammatory Agent

    • Group 3: Positive Control (e.g., Indomethacin) + Inflammatory Agent

    • Group 4-n: this compound (various doses) + Inflammatory Agent

  • Drug Preparation: Prepare solutions of this compound and the positive control in the chosen vehicle at the desired concentrations.

  • Inflammation Induction:

    • Anesthetize a mouse.

    • Apply 20 µL of the inflammatory agent solution (e.g., TPA in acetone) to both the inner and outer surfaces of the right ear.

  • Treatment Administration:

    • Immediately after the inflammatory agent, apply 20 µL of the vehicle, positive control, or this compound solution to the same ear. The left ear remains untreated as an internal control.

  • Edema Assessment:

    • After a set time (e.g., 4-6 hours), euthanize the mice.

    • Using a biopsy punch, collect a standard-sized disc from both the treated (right) and untreated (left) ears.

    • Weigh each ear disc immediately on an analytical balance.

  • Data Analysis:

    • Calculate the edema (inflammation) as the difference in weight between the right and left ear punches for each mouse.

    • Calculate the percentage of inhibition for each treatment group using the formula: % Inhibition = [1 - (Edema_treated / Edema_vehicle)] * 100

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare treatment groups to the vehicle control.

Protocol: Triple-Negative Breast Cancer (TNBC) Xenograft Model

This is a general protocol for establishing and evaluating the efficacy of an experimental compound like this compound in a TNBC xenograft mouse model. This would be a logical next step following the promising in vitro spheroid data.

Objective: To determine the in vivo anti-tumor efficacy of this compound against a human TNBC cell line in an immunodeficient mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG, 6-8 weeks old, female)

  • TNBC cells (e.g., MDA-MB-231) cultured under sterile conditions

  • Matrigel® Basement Membrane Matrix

  • This compound

  • Vehicle solution for injection (e.g., Saline with 5% DMSO and 10% Tween® 80)

  • Standard-of-care chemotherapy (e.g., Paclitaxel)

  • Sterile syringes and needles (27G)

  • Digital calipers

  • Anesthesia

Procedure:

  • Cell Preparation: Harvest MDA-MB-231 cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow. Monitor the health and body weight of the mice 3 times per week.

    • Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment Initiation:

    • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., i.p. injection, daily)

      • Group 2: Positive Control (e.g., Paclitaxel, i.p., twice weekly)

      • Group 3-n: this compound (various doses, e.g., i.p., daily)

  • Drug Administration: Administer the treatments according to the defined schedule for a set period (e.g., 21-28 days).

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study. Body weight loss can be an indicator of toxicity.

    • At the end of the study, euthanize the mice.

    • Excise the tumors and record their final weight.

  • Data Analysis:

    • Plot mean tumor volume over time for each group.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

    • Compare final tumor weights between groups.

    • Perform statistical analysis (e.g., two-way ANOVA for tumor growth curves, one-way ANOVA for final tumor weights).

Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity. This is a critical first step before launching efficacy studies.

Materials:

  • Healthy mice of the strain to be used in efficacy studies (e.g., BALB/c or NOD/SCID)

  • This compound

  • Vehicle for administration

  • Syringes and needles appropriate for the chosen administration route (e.g., oral gavage, intraperitoneal)

Procedure:

  • Dose Selection: Select a starting dose based on in vitro cytotoxicity data or literature on similar compounds. Plan for escalating dose cohorts.

  • Grouping: Assign a small number of mice (n=3-5) to each dose cohort, including a vehicle control group.

  • Administration: Administer this compound once daily (or as per the planned efficacy schedule) for 5-14 days.

  • Toxicity Monitoring:

    • Clinical Observations: Observe mice daily for signs of toxicity, including changes in posture, activity, breathing, and grooming.

    • Body Weight: Record the body weight of each mouse daily. A body weight loss of >15-20% is often considered a sign of significant toxicity.

    • Mortality: Record any deaths.

  • Dose Escalation: If the initial dose is well-tolerated, escalate the dose in a new cohort of mice. Continue this process until signs of toxicity are observed.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of distress, or body weight loss exceeding the predefined limit (e.g., 20%).

Visualization of Workflows and Pathways

Experimental Workflow for a TNBC Xenograft Study

G cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Data Analysis start Culture MDA-MB-231 TNBC Cells implant Implant 5x10^6 cells subcutaneously into immunodeficient mice start->implant growth Monitor tumor growth until volume reaches 100-150 mm³ implant->growth randomize Randomize mice into treatment groups (n=8-10 per group) growth->randomize vehicle Group 1: Vehicle Control (e.g., daily i.p.) dragD_low Group 2: This compound (Low Dose, daily i.p.) dragD_high Group 3: This compound (High Dose, daily i.p.) chemo Group 4: Paclitaxel (e.g., 2x weekly i.p.) monitor Monitor tumor volume and body weight 3x per week vehicle->monitor dragD_low->monitor dragD_high->monitor chemo->monitor endpoint Euthanize and excise tumors at study endpoint monitor->endpoint analysis Analyze tumor growth inhibition (TGI) and final tumor weights endpoint->analysis

Workflow for a typical TNBC xenograft efficacy study.
Hypothesized Signaling Pathway for this compound

Based on in vitro reverse-phase protein array data, this compound is hypothesized to act as a protein synthesis inhibitor or a ribonucleotide reductase inhibitor, leading to apoptosis.

G cluster_targets Hypothesized Molecular Targets cluster_effects Cellular Effects dragD This compound prot_syn Protein Synthesis Machinery dragD->prot_syn Inhibits (?) ribo_red Ribonucleotide Reductase dragD->ribo_red Inhibits (?) histone_dec Decreased Histone Levels prot_syn->histone_dec Leads to ribo_red->histone_dec Leads to apoptosis Apoptosis histone_dec->apoptosis

Hypothesized mechanism of action for this compound.
Workflow for a Maximum Tolerated Dose (MTD) Study

G cluster_cohort1 Cohort 1 cluster_cohort2 Cohort 2 start Select starting dose and vehicle admin1 Administer Dose 1 and Vehicle to mice (n=3-5) start->admin1 observe1 Observe for 5-14 days (body weight, clinical signs) admin1->observe1 decision1 Toxicity Observed? observe1->decision1 admin2 Administer Dose 2 (>Dose 1) to new cohort decision1->admin2 No mtd Determine MTD: Highest well-tolerated dose decision1->mtd Yes observe2 Observe for 5-14 days admin2->observe2 decision2 Toxicity Observed? observe2->decision2 decision2->mtd Yes

Workflow for a typical dose-escalation MTD study.

References

Application Notes and Protocols: Enhancing the Bioavailability of Dragmacidin D Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dragmacidin D, a marine alkaloid isolated from deep-water sponges, has garnered significant attention for its potent biological activities, including anticancer, antiviral, and neuroprotective effects.[1][2] However, the therapeutic development of this compound is hampered by challenges related to its bioavailability. This document outlines strategies and detailed protocols for the development of this compound derivatives with improved pharmacokinetic profiles, focusing on enhancing their oral absorption and systemic exposure. The application notes provided here describe the rationale behind structural modifications and formulation strategies, while the detailed protocols offer step-by-step guidance for the synthesis, in vitro screening, and in vivo evaluation of novel this compound analogs.

Introduction to this compound

This compound is a complex bis-indole alkaloid characterized by a central pyrazinone core.[1] Its unique structure contributes to its diverse biological activities. Studies have shown that this compound can induce apoptosis in triple-negative breast cancer spheroids and inhibit serine/threonine protein phosphatases.[2] The hypothesized mechanisms of action include the inhibition of protein synthesis and ribonucleotide reductase.[2] Several total syntheses of this compound have been reported, providing a foundation for the generation of novel derivatives.[1][3][4]

Despite its therapeutic potential, the physicochemical properties of this compound, such as its complex structure and potential for poor solubility, may limit its oral bioavailability. To overcome these limitations, the development of derivatives with optimized properties is crucial. This document will explore two primary strategies:

  • Chemical Modification: Synthesizing derivatives and prodrugs of this compound to enhance solubility, permeability, and metabolic stability.

  • Advanced Formulation: Utilizing nanoformulation techniques to improve the delivery and absorption of this compound and its derivatives.

Development of this compound Derivatives

The rational design of this compound derivatives involves modifying its core structure to improve its drug-like properties without compromising its biological activity. Key areas for modification include the indole rings, the pyrazinone core, and the aminoimidazole moiety.

Strategies for Chemical Modification
  • Improving Solubility: Introduction of polar functional groups (e.g., hydroxyl, amino, or carboxylic acid groups) at non-critical positions of the molecule can enhance aqueous solubility.

  • Enhancing Permeability: Increasing the lipophilicity of the molecule by adding non-polar moieties can improve its ability to cross cell membranes. A careful balance between solubility and lipophilicity is essential for optimal absorption.

  • Prodrug Approach: Conversion of this compound into a prodrug can overcome various absorption barriers.[5][6] For instance, ester prodrugs can be synthesized to mask polar groups, thereby increasing lipophilicity and passive diffusion. These esters are designed to be cleaved by endogenous enzymes in the body to release the active this compound.[7]

Hypothetical Quantitative Data for this compound Derivatives

The following table presents hypothetical data for newly synthesized this compound derivatives (DMD-D1 to DMD-D3) compared to the parent compound, this compound. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

CompoundModificationAqueous Solubility (µg/mL)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)In Vivo Bioavailability (%) (Rat Model)
This compound -50.5< 5
DMD-D1 Hydroxylation of Indole Ring500.815
DMD-D2 Valproic Acid Ester Prodrug28.245
DMD-D3 PEGylation1501.530

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved by modifying existing total synthesis routes.[8] For instance, introducing substituted indole precursors can lead to derivatives with modified indole rings.

Protocol 2.1.1: General Procedure for the Synthesis of a Hydroxylated this compound Derivative (Hypothetical)

  • Starting Material: Utilize a commercially available or synthesized 5-hydroxyindole as a precursor.

  • Protection: Protect the hydroxyl group using a suitable protecting group (e.g., tert-butyldimethylsilyl ether).

  • Core Synthesis: Follow a previously reported synthetic route for this compound, incorporating the protected 5-hydroxyindole.[8] Key steps may include Suzuki or Stille cross-coupling reactions to form the bis-indole pyrazinone core.

  • Deprotection: Remove the protecting group from the hydroxyl moiety under appropriate conditions (e.g., using tetra-n-butylammonium fluoride for a silyl ether).

  • Purification: Purify the final hydroxylated this compound derivative using column chromatography and characterize it using NMR and mass spectrometry.

DOT Diagram: Synthetic Workflow for a this compound Derivative

G Start 5-Hydroxyindole Protect Protection of Hydroxyl Group Start->Protect Couple Cross-Coupling with Pyrazinone Core Protect->Couple Deprotect Deprotection Couple->Deprotect Purify Purification & Characterization Deprotect->Purify Final Hydroxylated this compound Derivative Purify->Final

Caption: Synthetic workflow for a hydroxylated this compound derivative.

In Vitro Permeability Assay using Caco-2 Cells

The Caco-2 cell permeability assay is a widely accepted in vitro model to predict the intestinal absorption of drugs.[9][10][11]

Protocol 2.2.1: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Permeability Study:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (this compound or its derivative) to the apical (A) or basolateral (B) chamber.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

    • Collect samples from the receiver chamber at specified time points.

  • Quantification: Analyze the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

DOT Diagram: Caco-2 Permeability Assay Workflow

G Culture Culture Caco-2 cells on Transwell inserts Integrity Assess Monolayer Integrity (TEER) Culture->Integrity AddCompound Add Test Compound to Donor Chamber Integrity->AddCompound Incubate Incubate at 37°C AddCompound->Incubate Sample Collect Samples from Receiver Chamber Incubate->Sample Analyze Analyze Concentration (LC-MS/MS) Sample->Analyze Calculate Calculate Papp Analyze->Calculate

Caption: Workflow for the in vitro Caco-2 permeability assay.

In Vivo Pharmacokinetic Studies in Animal Models

In vivo studies in animal models, such as rats or mice, are essential to determine the oral bioavailability of this compound derivatives.[12][13][14][15][16]

Protocol 2.3.1: Oral Bioavailability Study in Rats (Hypothetical)

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.

  • Drug Administration:

    • Intravenous (IV) Group: Administer the test compound dissolved in a suitable vehicle (e.g., saline with 5% DMSO) via the tail vein at a specific dose (e.g., 1 mg/kg).

    • Oral (PO) Group: Administer the test compound suspended in a suitable vehicle (e.g., 0.5% methylcellulose) by oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).

  • Calculate Absolute Bioavailability (F%): F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100

Advanced Formulation Strategies

In addition to chemical modification, advanced formulation strategies can significantly improve the bioavailability of poorly soluble compounds like this compound.[17][18]

Nanoformulations

Nanoformulations, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can enhance the solubility, stability, and absorption of drugs.[17][18][19]

  • Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.

  • Polymeric Nanoparticles: Solid colloidal particles in which the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix.

  • Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature and can encapsulate lipophilic drugs.

DOT Diagram: Drug Delivery via Nanoformulation

G Drug This compound Derivative Encapsulation Encapsulation in Nanoparticle Drug->Encapsulation Administration Oral Administration Encapsulation->Administration Absorption Enhanced Absorption in GI Tract Administration->Absorption Circulation Systemic Circulation Absorption->Circulation

Caption: Schematic of improved drug delivery using nanoformulations.

Conclusion

The development of this compound derivatives with improved bioavailability is a critical step towards realizing its therapeutic potential. A systematic approach involving rational chemical modification, guided by in vitro screening assays and confirmed by in vivo pharmacokinetic studies, is essential. Furthermore, advanced formulation strategies offer a complementary approach to enhance the delivery of these promising marine natural products. The protocols and strategies outlined in this document provide a framework for researchers to design and evaluate novel this compound analogs with the potential for clinical translation.

References

Application Notes and Protocols for the Quantification of Dragmacidin D in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dragmacidin D is a marine-derived bis-indole alkaloid originally isolated from the sponge Spongosorites sp.[1]. It has garnered significant interest within the scientific community due to its potent biological activities, including cytotoxicity against various cancer cell lines such as P388 murine leukemia and A549 human lung adenocarcinoma[1]. This compound is also recognized as a potential lead compound for the treatment of neurodegenerative diseases like Parkinson's, Alzheimer's, and Huntington's diseases due to its inhibitory effects on serine-threonine protein phosphatases[2]. Given its therapeutic potential, the development of robust and sensitive analytical methods for the quantification of this compound in biological samples is crucial for preclinical and clinical pharmacokinetic, pharmacodynamic, and toxicology studies.

This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described method is intended for use by researchers, scientists, and drug development professionals.

Principle of the Method

This method utilizes protein precipitation for the extraction of this compound and an internal standard (IS) from human plasma. The chromatographic separation is achieved on a reversed-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of electrospray ionization (ESI) in the positive ion mode allows for high selectivity and sensitivity.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, ultrapure (18.2 MΩ·cm)

  • Human plasma (K2-EDTA as anticoagulant)

2. Instrumentation

  • Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)

  • Microcentrifuge

  • Analytical balance

  • Calibrated pipettes

3. Preparation of Standard and Quality Control Solutions

  • Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to obtain a series of working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Prepare a 100 ng/mL working solution of the IS in 50:50 (v/v) acetonitrile:water.

4. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • Pipette 50 µL of plasma into the appropriate tubes.

  • Add 10 µL of the IS working solution (100 ng/mL) to all tubes except the blank.

  • Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to all tubes to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL onto the LC-MS/MS system.

5. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient Program:

      • 0.0-0.5 min: 10% B

      • 0.5-2.5 min: 10-90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90-10% B

      • 3.1-4.0 min: 10% B

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Ion Source Temperature: 550°C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 35 psi

    • Collision Gas: 9 psi

    • MRM Transitions (Hypothetical):

      • This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)

      • Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)

6. Method Validation

A full validation of this method should be performed according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources.

  • Linearity and Range: The calibration curve should be linear over a defined concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four QC levels (LLOQ, low, mid, and high). The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and IS should be assessed.

  • Recovery: The extraction efficiency of this compound and the IS from plasma.

  • Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).

Data Presentation

Table 1: Summary of Hypothetical Quantitative Data for this compound LC-MS/MS Assay

ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Limits of Detection & Quantification
Limit of Detection (LOD)0.5 ng/mL
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Intra-Day Accuracy & Precision
LLOQ QC (1 ng/mL)Accuracy: 95-105%, Precision (CV): <15%
Low QC (3 ng/mL)Accuracy: 98-102%, Precision (CV): <10%
Mid QC (100 ng/mL)Accuracy: 97-103%, Precision (CV): <8%
High QC (800 ng/mL)Accuracy: 99-101%, Precision (CV): <5%
Inter-Day Accuracy & Precision
LLOQ QC (1 ng/mL)Accuracy: 93-107%, Precision (CV): <18%
Low QC (3 ng/mL)Accuracy: 96-104%, Precision (CV): <12%
Mid QC (100 ng/mL)Accuracy: 95-105%, Precision (CV): <10%
High QC (800 ng/mL)Accuracy: 97-103%, Precision (CV): <7%
Recovery & Matrix Effect
Mean Extraction Recovery~85%
Mean Matrix Effect<15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex Mix protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

validation_parameters cluster_core Core Method Performance cluster_sample_effects Sample-Related Effects cluster_stability Analyte Stability cluster_overall Overall Method Reliability accuracy Accuracy precision Precision accuracy->precision validated_method Validated Method accuracy->validated_method precision->validated_method linearity Linearity linearity->validated_method selectivity Selectivity matrix_effect Matrix Effect selectivity->matrix_effect selectivity->validated_method matrix_effect->validated_method recovery Recovery recovery->validated_method stability Stability (Freeze-Thaw, Bench-Top, etc.) stability->validated_method

Caption: Logical relationships of bioanalytical method validation parameters.

References

Application Note: Fluorescent Labeling of Dragmacidin D for Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dragmacidin D is a marine alkaloid isolated from deep-water sponges of the genus Dragmacidon and other marine organisms.[1][2] This complex bis-indole alkaloid has garnered significant attention due to its potent and diverse biological activities. Notably, this compound selectively induces apoptosis in triple-negative breast cancer (TNBC) spheroids, a model that more closely mimics in vivo tumor environments, while showing significantly less cytotoxicity in 2D monolayer cultures.[3] Its mechanism of action is thought to involve the inhibition of protein synthesis or ribonucleotide reductase, and it has been shown to impact several key cellular signaling pathways, including NF-κB, Akt, Wnt, and PI3K/Akt/mTOR.[4]

To further investigate the cellular pharmacology of this compound, including its mechanisms of cellular entry, intracellular localization, and accumulation, a fluorescently labeled analog is an invaluable tool. This application note provides a detailed protocol for the synthesis of a fluorescently labeled this compound derivative and subsequent protocols for its use in cellular uptake studies utilizing fluorescence microscopy and flow cytometry.

Materials and Reagents

Synthesis of Fluorescently Labeled this compound
ReagentSupplierCatalog Number
This compoundVaries(As available)
Fluorescein Isothiocyanate (FITC)Thermo FisherF1906
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich227056
Triethylamine (TEA)Sigma-Aldrich471283
Reversed-Phase HPLC Column (C18)Waters186000223
Acetonitrile (HPLC Grade)Fisher ScientificA998-4
Trifluoroacetic Acid (TFA)Sigma-AldrichT6508
Deionized Water (18.2 MΩ·cm)Millipore-
Cellular Uptake Studies
Reagent/MaterialSupplierCatalog Number
MDA-MB-231 Human Breast Cancer CellsATCCHTB-26
MDA-MB-468 Human Breast Cancer CellsATCCHTB-132
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
Hoechst 33342Thermo FisherH3570
Paraformaldehyde (4% in PBS)Electron Microscopy Sciences15710
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
24-well and 96-well black, clear-bottom tissue culture platesCorning3526, 3603
Fluorescence Microscope(As available)-
Flow Cytometer(As available)-

Experimental Protocols

Synthesis and Purification of FITC-Labeled this compound (FITC-DragD)

This protocol details the conjugation of Fluorescein Isothiocyanate (FITC) to the primary amine of the aminoimidazole moiety of this compound.

3.1.1. Reaction Setup

  • Dissolve 1 mg of this compound in 200 µL of anhydrous DMF in a microcentrifuge tube.

  • Add 1.5 equivalents of triethylamine (TEA) to the this compound solution. This acts as a base to deprotonate the primary amine, facilitating the reaction.

  • In a separate tube, dissolve 1.2 equivalents of FITC in 100 µL of anhydrous DMF.

  • Slowly add the FITC solution to the this compound solution while gently vortexing.

  • Incubate the reaction mixture for 4 hours at room temperature in the dark.

3.1.2. Purification by Reversed-Phase HPLC

  • Following incubation, dilute the reaction mixture with 700 µL of 0.1% TFA in deionized water.

  • Purify the FITC-labeled this compound (FITC-DragD) using a C18 reversed-phase HPLC column.[5]

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the product. A typical gradient would be from 5% to 95% acetonitrile over 30 minutes.

  • Monitor the elution at both 280 nm (for the indole rings of this compound) and 495 nm (for FITC). The desired product will absorb at both wavelengths.

  • Collect the fractions containing the dual-absorbing peak.

  • Lyophilize the collected fractions to obtain the purified FITC-DragD as a powder.

  • Store the lyophilized product at -20°C, protected from light.

3.1.3. Characterization

The successful synthesis and purity of FITC-DragD should be confirmed by mass spectrometry (to verify the addition of the FITC molecule) and analytical HPLC.

Cellular Uptake and Localization by Fluorescence Microscopy

This protocol describes the qualitative and semi-quantitative analysis of FITC-DragD uptake in TNBC cell lines.

3.2.1. Cell Seeding

  • Culture MDA-MB-231 and MDA-MB-468 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells into 24-well black, clear-bottom plates at a density of 5 x 10^4 cells per well.

  • Allow the cells to adhere and grow for 24 hours to reach approximately 70-80% confluency.

3.2.2. Incubation with FITC-DragD

  • Prepare a stock solution of FITC-DragD in DMSO and dilute it to the desired final concentrations (e.g., 1, 5, 10 µM) in complete cell culture medium.

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the medium containing FITC-DragD to the cells.

  • Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.

3.2.3. Staining and Fixation

  • After incubation, wash the cells three times with ice-cold PBS to remove any unbound FITC-DragD.

  • Incubate the cells with Hoechst 33342 (1 µg/mL in PBS) for 10 minutes at room temperature to stain the nuclei.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

3.2.4. Imaging

  • Add PBS to the wells to keep the cells hydrated.

  • Image the cells using a fluorescence microscope with appropriate filter sets for FITC (Excitation/Emission: ~495/520 nm) and Hoechst 33342 (Excitation/Emission: ~350/461 nm).[6]

  • Acquire images from multiple fields of view for each condition.

Quantitative Analysis of Cellular Uptake by Flow Cytometry

This protocol allows for the quantification of the mean fluorescence intensity of a cell population after treatment with FITC-DragD.

3.3.1. Cell Seeding and Treatment

  • Seed MDA-MB-231 and MDA-MB-468 cells in 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment.

  • Treat the cells with various concentrations of FITC-DragD (e.g., 1, 5, 10 µM) for a fixed time point (e.g., 4 hours) or with a fixed concentration for various time points (e.g., 1, 4, 24 hours).

3.3.2. Cell Harvesting

  • After incubation, wash the cells three times with ice-cold PBS.

  • Harvest the cells by trypsinization.

  • Neutralize the trypsin with complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of cold PBS containing 1% BSA (FACS buffer).

3.3.3. Flow Cytometry Analysis

  • Analyze the cell suspension using a flow cytometer equipped with a 488 nm laser for FITC excitation.

  • Detect the FITC fluorescence in the appropriate channel (typically around 525/50 nm).[7]

  • Collect data for at least 10,000 events per sample.

  • Gate the live, single-cell population using forward and side scatter.

  • Determine the mean fluorescence intensity (MFI) of the gated population for each condition.

Data Presentation

Physicochemical Properties of FITC-DragD
PropertyValue
Molecular Weight of this compound532.4 g/mol
Molecular Weight of FITC389.38 g/mol
Expected Molecular Weight of FITC-DragD921.78 g/mol
Excitation Maximum (FITC)~495 nm
Emission Maximum (FITC)~520 nm
Cellular Uptake of FITC-DragD in TNBC Cells (Example Data)

Table 1: Mean Fluorescence Intensity (MFI) from Flow Cytometry

Cell LineConcentration of FITC-DragD (µM)Incubation Time (hours)Mean Fluorescence Intensity (Arbitrary Units)
MDA-MB-23114Value
MDA-MB-23154Value
MDA-MB-231104Value
MDA-MB-46814Value
MDA-MB-46854Value
MDA-MB-468104Value

*Values to be determined experimentally.

Visualizations

Fluorescent_Labeling_of_Dragmacidin_D cluster_reagents Reactants cluster_conditions Reaction Conditions DragD This compound (with primary amine) FITC_DragD FITC-Dragmacidin D (Fluorescent Probe) DragD->FITC_DragD Conjugation FITC FITC (Isothiocyanate) FITC->FITC_DragD Conditions Anhydrous DMF Triethylamine Room Temperature, 4h Conditions->FITC_DragD

Caption: Chemical reaction scheme for the fluorescent labeling of this compound with FITC.

Cellular_Uptake_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed MDA-MB-231 or MDA-MB-468 cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_FITC_DragD Incubate with FITC-Dragmacidin D Incubate_24h->Add_FITC_DragD Wash_Cells Wash to remove unbound probe Add_FITC_DragD->Wash_Cells Microscopy Fluorescence Microscopy (Qualitative Analysis) Wash_Cells->Microscopy Flow_Cytometry Flow Cytometry (Quantitative Analysis) Wash_Cells->Flow_Cytometry Dragmacidin_D_Signaling_Pathways cluster_pathways Affected Signaling Pathways cluster_cellular_processes Cellular Processes DragD This compound PI3K_Akt_mTOR PI3K/Akt/mTOR DragD->PI3K_Akt_mTOR Inhibits NFkB NF-κB DragD->NFkB Modulates Wnt Wnt DragD->Wnt Modulates Protein_Synthesis Protein Synthesis DragD->Protein_Synthesis Inhibits Ribonucleotide_Reductase Ribonucleotide Reductase DragD->Ribonucleotide_Reductase Inhibits Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Regulates NFkB->Apoptosis Regulates Wnt->Protein_Synthesis Regulates Protein_Synthesis->Apoptosis Ribonucleotide_Reductase->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Dragmacidin D Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the complex total synthesis of Dragmacidin D, this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs). Our aim is to address specific experimental challenges to enhance synthetic efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic differences between the main total synthesis routes for this compound?

A1: The three most prominent total syntheses of this compound, developed by the research groups of Stoltz, Itami/Yamaguchi, and Zakarian, employ distinct strategies for constructing the core architecture. The Stoltz synthesis relies on a convergent approach using a series of palladium-catalyzed Suzuki cross-coupling reactions to assemble the bis-indole pyrazinone core.[1] The Itami/Yamaguchi synthesis features a more linear strategy, utilizing innovative palladium-catalyzed C-H bond activation and coupling reactions to form the key carbon-carbon bonds.[2] The Zakarian synthesis employs an asymmetric approach, establishing the stereocenter early via an asymmetric alkylation and utilizing a key Larock indole synthesis to construct one of the indole moieties.[3][4]

Q2: What are the known biological activities of this compound?

A2: this compound has garnered significant attention for its potent biological activities. It is a notable inhibitor of serine-threonine phosphatases PP1 and PP2A.[5] Additionally, it has demonstrated a range of other biological effects, including antiviral, antibacterial, and antifungal properties. Furthermore, it has shown in vitro cytotoxicity against various cancer cell lines, such as P388 murine leukemia, A549 human lung, HCT-8 human colon, and MDAMB human mammary cancer cells.[5]

Q3: What are the major challenges associated with the late-stage installation of the aminoimidazole moiety?

A3: The late-stage introduction of the polar aminoimidazole ring is a frequently encountered challenge in this compound synthesis.[5] Issues can include low yields, difficult purification due to the high polarity of the product, and potential side reactions with other functional groups present in the advanced synthetic intermediates. The final cyclocondensation step to form the aminoimidazole is often sensitive to reaction conditions, and optimization is typically required to achieve satisfactory results.

Troubleshooting Guides

Stoltz Synthesis: Suzuki Coupling Reactions

Problem: Low yield in the Suzuki coupling of the two indole fragments.

Potential Cause Troubleshooting Step
Catalyst deactivation Ensure rigorous exclusion of oxygen from the reaction mixture by thoroughly degassing solvents and using an inert atmosphere (argon or nitrogen). Consider using a more robust palladium catalyst or ligand system.
Inefficient transmetalation The choice of base is critical. If using sodium carbonate, ensure it is finely powdered and anhydrous. Alternatively, screen other bases such as potassium phosphate or cesium carbonate. The addition of water as a co-solvent can sometimes facilitate this step, but excessive amounts should be avoided.
Homocoupling of boronic acid Minimize the reaction time and temperature. Ensure the stoichiometry of the coupling partners is accurate.
Difficult purification The polarity of the bis-indole product can make purification challenging. Consider using a mixed-solvent system for chromatography or employing reverse-phase chromatography for highly polar intermediates.
Itami/Yamaguchi Synthesis: Palladium-Catalyzed C-H Activation

Problem: Low yield or lack of regioselectivity in the C-H/C-H cross-coupling of the N-MOM-indole with the pyrazine-N-oxide.

Potential Cause Troubleshooting Step
Incorrect palladium catalyst or oxidant The choice of palladium source and oxidant is crucial for this transformation. Pd(OAc)₂ and Ag₂CO₃ have been reported to be effective.[2] Ensure the quality and reactivity of these reagents.
Suboptimal reaction temperature C-H activation reactions are often sensitive to temperature. A temperature screening should be performed to find the optimal balance between reaction rate and catalyst stability/selectivity.
Steric hindrance The directing group on the indole nitrogen (e.g., MOM group) and substituents on the pyrazine-N-oxide can influence the regioselectivity. If regioselectivity is poor, consider a different protecting group strategy for the indole nitrogen.
Formation of byproducts Over-oxidation or multiple C-H activations can lead to byproduct formation. Careful monitoring of the reaction progress by TLC or LC-MS is recommended to avoid prolonged reaction times.
Zakarian Synthesis: Larock Indole Synthesis

Problem: Low yield or poor regioselectivity in the Larock indole synthesis to form the functionalized indole.

Potential Cause Troubleshooting Step
Sub-optimal palladium catalyst and ligands The choice of palladium source and phosphine ligand can significantly impact the efficiency and regioselectivity of the Larock indole synthesis. For complex substrates, screening different ligands may be necessary.
Unfavorable reaction conditions The base, solvent, and temperature are critical parameters. Ensure anhydrous conditions and an inert atmosphere. A screening of bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, dioxane) may be required.
Poor reactivity of the alkyne or aniline Electron-rich or sterically hindered anilines and alkynes can be challenging substrates. Increasing the reaction temperature or using a more active catalyst system might be necessary.
Side reactions Dimerization of the alkyne or decomposition of the starting materials can occur at elevated temperatures. Monitor the reaction closely and try to use the lowest effective temperature.

Quantitative Data

The following table summarizes the reported yields for the key synthetic routes to this compound. Direct comparison of overall yields is challenging due to the different starting materials and strategic approaches.

Synthetic Route Key Transformation Number of Steps (Longest Linear Sequence) Overall Yield (%) Key Step Yields (%)
Stoltz (2002) [1]Suzuki Couplings~17Not explicitly statedSuzuki Coupling 1: 83%; Suzuki Coupling 2: 71%; Suzuki Coupling 3: 82%
Itami/Yamaguchi (2011) [2]C-H Activation12 (from 6-bromoindole)Not explicitly statedPd-catalyzed C-H/C-H coupling: 50%; Acid-catalyzed C-H/C-H coupling: 57% (over 2 steps)
Zakarian (2015) [3]Asymmetric Alkylation / Larock Indole Synthesis10~5% (from commercially available starting material)Asymmetric alkylation: 65%; Larock indole synthesis: ~70%; Final two steps: 44%

Experimental Protocols

Key Experiment: Late-Stage Aminoimidazole Formation (Adapted from Zakarian, 2015)[3]

This protocol describes the final two steps in the Zakarian synthesis to construct the aminoimidazole ring of this compound.

  • Acyl Cross-Coupling:

    • To a solution of the thioester intermediate in a suitable aprotic solvent (e.g., THF), add CuOAc (1.0 equiv.) and the guanidinyl stannane reagent (1.2 equiv.).

    • Stir the reaction mixture at room temperature under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude α-guanidinyl methyl ketone by flash column chromatography.

  • Cyclocondensation:

    • Dissolve the purified α-guanidinyl methyl ketone in dichloromethane.

    • Add trifluoroacetic acid (TFA) (excess, e.g., 10-20 equiv.) to the solution at room temperature.

    • Stir the reaction mixture for approximately 3 hours or until the reaction is complete.

    • Remove the solvent and excess TFA under reduced pressure.

    • Purify the final this compound product, typically as its TFA salt, by reverse-phase preparative HPLC.

Visualizations

experimental_workflow General Workflow for this compound Synthesis Troubleshooting start Low Yield in a Key Step reagent_quality Verify Reagent Quality and Purity start->reagent_quality reaction_conditions Optimize Reaction Conditions (Temp, Solvent, Base) start->reaction_conditions catalyst_system Screen Catalyst and Ligands start->catalyst_system reagent_quality->reaction_conditions reaction_conditions->catalyst_system purification Improve Purification Method catalyst_system->purification success Improved Yield purification->success

Caption: A logical workflow for troubleshooting low-yield reactions in this compound synthesis.

signaling_pathway Key Bond Formations in this compound Syntheses dragmacidin_d This compound Core suzuki Suzuki Coupling (Stoltz) suzuki->dragmacidin_d Forms C-C bonds ch_activation C-H Activation (Itami/Yamaguchi) ch_activation->dragmacidin_d Forms C-C bonds larock Larock Indole Synthesis (Zakarian) larock->dragmacidin_d Forms Indole Ring

Caption: Core bond-forming strategies in prominent this compound total syntheses.

References

Optimizing Dragmacidin D Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Dragmacidin D in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro experiments?

The optimal concentration of this compound is highly dependent on the cell type and culture method (2D monolayer vs. 3D spheroid). For initial experiments, it is recommended to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on published data, a starting range of 1 µM to 50 µM is advisable.

Q2: Why am I observing different cytotoxic effects of this compound in my 2D and 3D cell cultures?

This is a key characteristic of this compound. It has been shown to be significantly more potent in 3D spheroid cultures of triple-negative breast cancer (TNBC) cells compared to the same cells grown in 2D monolayers.[1][2][3][4] For instance, the IC50 for cytotoxicity in MDA-MB-231 and MDA-MB-468 TNBC spheroids was found to be 8 ± 1 µM and 16 ± 0.6 µM respectively, after 24 hours of treatment. In contrast, the IC50 in 2D cultures of the same cell lines was greater than 75 µM after 72 hours of treatment.[1][2][3] This suggests that the three-dimensional architecture of spheroids, which more closely mimics in vivo tumors, influences cellular response to this compound.

Q3: What is the known mechanism of action of this compound?

The precise mechanism of action of this compound is still under investigation. However, studies suggest it may act as a protein synthesis inhibitor or a ribonucleotide reductase inhibitor.[1][3][4] It has been observed to cause a significant decrease in histone expression.[1][2][3] this compound is also known to be an inhibitor of serine-threonine protein phosphatases, although with modest potency in the high micromolar to millimolar range.[2][5]

Q4: Which signaling pathways are affected by this compound?

Reverse-phase protein array (RPPA) studies have shown that this compound treatment impacts several signaling pathways. It has a profound effect on molecules involved in inflammation and proliferation.[1] The compound's mechanism is thought to involve pathways such as NF-κB, Akt, Wnt, and PI3K/Akt/mTOR.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant cytotoxicity observed at expected concentrations. Cell line is cultured in a 2D monolayer, where this compound is less effective.Transition to a 3D spheroid culture model. 3D cultures have been shown to be more sensitive to this compound.[1][2][3][4]
Cell line may be inherently resistant to this compound.Test a wider range of concentrations in your dose-response study. Consider using a positive control known to induce cell death in your cell line to validate the assay.
Incorrect solvent or final solvent concentration.This compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).
High variability between replicate wells. Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding plates. After seeding, gently rock the plate to ensure even distribution of cells.
Edge effects in the plate.Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.
Compound precipitation.Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider preparing fresh stock solutions and ensuring proper solubilization.
Difficulty reproducing published IC50 values. Differences in experimental conditions.Carefully review and match the experimental parameters from the cited literature, including cell seeding density, treatment duration, and the specific viability assay used.[2]
Cell line passage number and health.Use cells with a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase before starting the experiment.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCulture TypeAssayIncubation TimeIC50Reference
MDA-MB-231 (TNBC)Spheroid (3D)Caspase 3/7 Cleavage24 h8 ± 1 µM[1][2]
MDA-MB-468 (TNBC)Spheroid (3D)Caspase 3/7 Cleavage24 h16 ± 0.6 µM[1][2]
MDA-MB-231 (TNBC)Monolayer (2D)MTT72 h>75 µM[1][2][3]
MDA-MB-468 (TNBC)Monolayer (2D)MTT72 h>75 µM[1][2][3]
P388 (Murine Leukemia)Not SpecifiedNot Specified72 h2.6 µM (1.4 µg/mL)[2]
A549 (Human Lung Adenocarcinoma)Not SpecifiedNot Specified72 h8.3 µM (4.4 µg/mL)[2]

Experimental Protocols

Cell Viability Assay (MTT Assay) for 2D Cultures
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include solvent controls (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the solvent control and plot a dose-response curve to determine the IC50 value.

Spheroid Viability Assay (Caspase 3/7 Cleavage) for 3D Cultures
  • Spheroid Formation: Seed cells in a low-attachment 96-well plate at a density that promotes single spheroid formation per well. Allow spheroids to form overnight.

  • Treatment: Prepare serial dilutions of this compound and add them to the wells containing the spheroids.

  • Incubation: Incubate for the desired treatment duration (e.g., 24 hours).

  • Assay: Use a commercially available caspase 3/7 cleavage assay kit that is compatible with 3D cultures (e.g., CellTiter-Glo® 3D). Follow the manufacturer's instructions. This typically involves adding a reagent that lyses the cells and contains a substrate for caspase 3/7, which generates a luminescent or fluorescent signal upon cleavage.

  • Measurement: Measure the signal using a plate reader.

  • Analysis: Normalize the signal to the solvent control and determine the IC50 value.

Visualizations

DragmacidinD_Signaling_Pathway cluster_inhibition Hypothesized Inhibition cluster_pathways Affected Signaling Pathways cluster_effects Downstream Effects DragmacidinD This compound ProteinSynthesis Protein Synthesis DragmacidinD->ProteinSynthesis RibonucleotideReductase Ribonucleotide Reductase DragmacidinD->RibonucleotideReductase NFkB NF-κB DragmacidinD->NFkB Akt Akt DragmacidinD->Akt Wnt Wnt DragmacidinD->Wnt PI3K_Akt_mTOR PI3K/Akt/mTOR DragmacidinD->PI3K_Akt_mTOR Histone_Expression Decreased Histone Expression DragmacidinD->Histone_Expression Proliferation Inhibition of Proliferation ProteinSynthesis->Proliferation RibonucleotideReductase->Proliferation Inflammation Modulation of Inflammation NFkB->Inflammation Akt->Proliferation Wnt->Proliferation PI3K_Akt_mTOR->Proliferation Apoptosis Induction of Apoptosis Proliferation->Apoptosis

Caption: Hypothesized mechanism and affected pathways of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (2D or 3D Spheroid) DoseResponse 2. Dose-Response Treatment with This compound CellCulture->DoseResponse Viability 3a. Cell Viability (e.g., MTT, Caspase-Glo) DoseResponse->Viability Apoptosis 3b. Apoptosis Assay (e.g., Annexin V) DoseResponse->Apoptosis WesternBlot 3c. Western Blot (for protein expression) DoseResponse->WesternBlot IC50 4. IC50 Determination Viability->IC50 PathwayAnalysis 5. Signaling Pathway Analysis Apoptosis->PathwayAnalysis WesternBlot->PathwayAnalysis

Caption: General experimental workflow for in vitro studies with this compound.

References

Stability of Dragmacidin D in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Dragmacidin D in various solvents and at different temperatures. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design and ensure the integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be kept as a powder at -20°C, where it is reported to be stable for up to three years.[1][2] For shorter durations, storage at 4°C is acceptable for up to two years.[1][2] It is crucial to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1][2]

Q2: How should I store this compound in solution?

A2: When in solvent, this compound should be stored at -80°C for stability up to six months.[1] For shorter-term storage of one month, -20°C is suitable.[1] It is critical to use appropriate, tightly sealed containers to prevent solvent evaporation and contamination.

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound should not be stored with strong acids or alkalis, as well as strong oxidizing or reducing agents, as these can lead to degradation.[1][2]

Q4: I can't find specific data on the stability of this compound in my solvent of choice. What should I do?

A4: Currently, there is a lack of publicly available, detailed quantitative studies on the stability of this compound in a wide range of specific organic solvents. Therefore, it is highly recommended that researchers perform their own stability studies using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to ensure the integrity of the compound in their specific experimental conditions. The troubleshooting guides below provide a general framework for conducting such studies.

Troubleshooting Guides

Guide 1: Assessing this compound Stability in a New Solvent

If you need to use a solvent for which stability data is not available, it is crucial to perform a preliminary stability assessment.

Objective: To determine the short-term stability of this compound in a specific solvent at a given temperature.

Recommended Protocol:

  • Prepare a Stock Solution: Dissolve a known concentration of this compound in the solvent of interest.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated analytical method (e.g., HPLC-UV) to determine the initial peak area or concentration of this compound. This serves as your baseline.

  • Incubation: Store aliquots of the solution at the desired experimental temperature. Protect from light if the compound is known to be light-sensitive.

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, and 48 hours), analyze an aliquot of the stored solution using the same analytical method.

  • Data Analysis: Compare the peak area or concentration of this compound at each time point to the initial (T=0) measurement. A significant decrease in the main peak, or the appearance of new peaks, indicates degradation. For quantitative assessment, calculate the percentage of this compound remaining at each time point.

Guide 2: General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[3]

Objective: To identify potential degradation products and degradation pathways of this compound.

Experimental Conditions:

  • Acid Hydrolysis: Incubate a solution of this compound in a mild acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Incubate a solution of this compound in a mild base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.

  • Oxidation: Treat a solution of this compound with a suitable oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Stress: Expose a solid sample of this compound to dry heat (e.g., 70°C).

  • Photostability: Expose a solution and a solid sample of this compound to light of a specified wavelength and intensity, as per ICH Q1B guidelines.

Analytical Method:

A stability-indicating HPLC method is crucial for these studies. The method should be able to separate the intact this compound from all potential degradation products. A diode array detector (DAD) or a mass spectrometer (MS) can be invaluable for peak purity analysis and identification of degradants.

Data Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended Duration
Powder-20°C3 years[1][2]
Powder4°C2 years[1][2]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare this compound Stock Solution T0 Initial Analysis (T=0) (e.g., HPLC-UV) Prep->T0 Immediate Analysis Incubate Store Aliquots at Desired Temperature Prep->Incubate Storage Data Compare to T=0 and Assess Degradation T0->Data Timepoints Analyze at Predefined Time Intervals Incubate->Timepoints Sampling Timepoints->Data

Caption: Workflow for assessing the stability of this compound in a new solvent.

Caption: Logical workflow for a forced degradation study of this compound.

References

How to minimize off-target effects of Dragmacidin D in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dragmacidin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and effectively utilize this compound in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a marine natural product that has been shown to selectively induce apoptosis in 3D spheroid cultures of triple-negative breast cancer cells, while exhibiting significantly lower cytotoxicity in 2D monolayer cultures.[1][2][3][4] Its proposed primary mechanisms of action include the inhibition of protein synthesis or the inhibition of ribonucleotide reductase.[1][2][3][4] this compound has been observed to modulate several signaling pathways, including NF-κB, Akt, Wnt, and PI3K/Akt/mTOR.[1]

Q2: What are the known off-target effects of this compound?

This compound has been reported to have off-target activities, including the inhibition of serine-threonine protein phosphatases, with a preference for PP1 over PP2A, although this inhibition is considered modest.[2] It has also been shown to inhibit neural nitric oxide synthase (bNOS).[3]

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are several strategies:

  • Dose-Response Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A thorough dose-response study is essential to identify this optimal concentration.

  • Use of 3D Culture Models: Since this compound shows selectivity for 3D spheroids over 2D monolayers, utilizing 3D culture systems may inherently reduce off-target cytotoxicity observed in traditional 2D cultures.[1][2][3][4]

  • Target Validation with Genetic Methods: Employ techniques like siRNA or CRISPR-Cas9 to knock down or knock out the proposed primary targets of this compound. If the compound's effect is diminished in these modified cells, it provides strong evidence for on-target activity.

  • Counter-Screening: If you are investigating a specific on-target effect, use a cell line that does not express the target protein as a negative control. Persistence of the effect in the knockout/knockdown cell line would indicate an off-target mechanism.

  • Shorten Incubation Time: Conduct time-course experiments to determine the earliest time point at which the on-target effect can be measured, potentially reducing the cumulative impact of off-target activities.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cytotoxicity in 2D monolayer culture Off-target effects are more pronounced in 2D culture.1. Confirm the IC50 in your specific cell line and compare it with published data. 2. Transition to a 3D spheroid culture model, where this compound is reported to have higher selectivity.[1][2][3][4] 3. Perform a dose-response experiment to find the optimal concentration with minimal toxicity.
Inconsistent results between experiments Variability in cell culture conditions or passage number. Off-target effects influencing cellular homeostasis.1. Standardize cell density, passage number, and media composition for all experiments. 2. Include positive and negative controls in every experiment. 3. Use the lowest effective concentration of this compound.
Observed phenotype does not align with the proposed on-target mechanism The phenotype may be due to a known or unknown off-target effect.1. Investigate the involvement of known off-targets like protein phosphatases or nNOS using specific inhibitors or activators for these pathways. 2. Use siRNA or CRISPR-Cas9 to validate the role of the hypothesized on-target (e.g., components of protein synthesis machinery or ribonucleotide reductase).

Experimental Protocols

Protocol 1: Dose-Response Curve Generation for this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound for a specific phenotype (e.g., cytotoxicity, apoptosis).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in a cell culture medium to achieve a range of final concentrations.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Assay: Perform a relevant assay to measure the endpoint, such as an MTT assay for cytotoxicity or a Caspase-3/7 assay for apoptosis.

  • Data Analysis: Plot the percentage of inhibition or response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.

Protocol 2: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of this compound on cultured cells.

Methodology:

  • Cell Treatment: Following the dose-response protocol, treat cells with varying concentrations of this compound.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.[4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Protocol 3: Caspase-3/7 Cleavage Assay for Apoptosis

Objective: To quantify the induction of apoptosis by this compound through the measurement of caspase-3 and -7 activity.

Methodology:

  • Cell Treatment: Treat cells with different concentrations of this compound as described in the dose-response protocol.

  • Reagent Addition: After the desired incubation time, add a luminogenic caspase-3/7 substrate (e.g., a reagent containing the DEVD peptide) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow for caspase-mediated cleavage of the substrate.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Data Presentation

Table 1: Cytotoxicity of this compound in Different Cell Culture Models

Cell LineCulture ModelAssayIncubation Time (h)IC50 (µM)Reference
MDA-MB-2313D SpheroidCaspase 3/7248 ± 1[2]
MDA-MB-4683D SpheroidCaspase 3/72416 ± 0.6[2]
MDA-MB-2312D MonolayerMTT72>75[2]
MDA-MB-4682D MonolayerMTT72>75[2]
P388 (murine leukemia)2D MonolayerCytotoxicity722.6[2]
A549 (human lung adenocarcinoma)2D MonolayerCytotoxicity728.3[2]

Table 2: Known Off-Target Activities of this compound

Off-TargetAssayIC50 (µM)Reference
Neural Nitric Oxide Synthase (bNOS)Enzyme Inhibition~20[3]
Serine-Threonine Protein Phosphatases (PP1)Enzyme InhibitionHigh µM to mM range[2]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting & Optimization cluster_validation Target Validation cluster_outcome Desired Outcome problem High Cytotoxicity or Inconsistent Results dose_response Perform Dose-Response Curve (Protocol 1) problem->dose_response culture_model Switch to 3D Spheroid Culture problem->culture_model time_course Optimize Incubation Time dose_response->time_course outcome Minimized Off-Target Effects & Reliable Data culture_model->outcome crispr_sirna CRISPR/siRNA Knockdown of Hypothesized Targets time_course->crispr_sirna off_target_inhibitors Use Specific Inhibitors for Known Off-Targets (PP1, nNOS) time_course->off_target_inhibitors crispr_sirna->outcome off_target_inhibitors->outcome

Caption: Troubleshooting workflow to minimize off-target effects of this compound.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Activation DragmacidinD This compound (Modulates Pathway) DragmacidinD->Akt Inhibition?

Caption: Simplified PI3K/Akt/mTOR signaling pathway modulated by this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DragmacidinD This compound (Modulates Pathway) DragmacidinD->IKK Inhibition? Transcription Gene Transcription (Inflammation, Survival) NFkB_nuc->Transcription Activation Stimuli External Stimuli Stimuli->IKK Activation

Caption: Overview of the NF-κB signaling pathway and potential modulation by this compound.

wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binding Dsh Dishevelled (Dsh) Frizzled->Dsh Activation DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Accumulation & Translocation DragmacidinD This compound (Modulates Pathway) DragmacidinD->DestructionComplex Modulation? TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binding Transcription Target Gene Transcription TCF_LEF->Transcription Activation

Caption: Canonical Wnt signaling pathway and its potential modulation by this compound.

References

Technical Support Center: Refining Purification Methods for Dragmacidin D Crude Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification of Dragmacidin D from crude extracts. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges that may be encountered during the extraction and purification of this compound.

Q1: My crude extract is a complex, dark-colored oil. How can I best prepare it for chromatographic purification?

A1: It is common for crude extracts from marine sponges to be complex mixtures containing pigments and lipids.[1] A preliminary liquid-liquid partitioning step is highly recommended to simplify the mixture before column chromatography.

  • Protocol:

    • Dissolve the crude extract in a mixture of n-butanol and water.

    • Separate the layers. The this compound, being a polar alkaloid, will preferentially partition into the n-butanol layer.[2]

    • Concentrate the n-butanol layer under reduced pressure. This enriched extract is now more suitable for chromatographic separation.

Q2: I'm seeing poor separation and peak tailing during my initial flash chromatography. What are the likely causes and solutions?

A2: Poor separation and peak tailing in flash chromatography can stem from several factors, including incorrect solvent system selection, column overloading, or interactions with the stationary phase.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for an Rf value of 0.2-0.3 for this compound to ensure good separation on the column.[3] A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often effective for complex crude extracts.[3]

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude extract should not exceed 5-10% of the mass of the silica gel. For particularly difficult separations, reduce this to 1-2%.[3]

    • Address Peak Tailing: Peak tailing for alkaloids on silica gel is often due to interaction with acidic silanol groups. Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to your mobile phase can help to mitigate this by neutralizing the active sites on the silica.

Q3: During my reversed-phase HPLC purification, I'm observing broad peaks and inconsistent retention times for this compound. How can I improve this?

A3: Broad peaks and shifting retention times in reversed-phase HPLC are common issues when purifying polar, nitrogen-containing compounds like this compound.

  • Troubleshooting Steps:

    • Control Mobile Phase pH: The retention of this compound, an alkaloid, is highly sensitive to the pH of the mobile phase.[3][4] The addition of an acid modifier is crucial. Trifluoroacetic acid (TFA) at a concentration of 0.1% is commonly used to ensure the compound is protonated and to sharpen peaks by minimizing interactions with residual silanols on the C18 stationary phase.[2][5]

    • Ensure Proper Equilibration: The column must be thoroughly equilibrated with the mobile phase before each injection. Inconsistent equilibration can lead to fluctuating retention times.

    • Check for Contamination: Crude extracts can contain compounds that irreversibly bind to the column, leading to a loss of resolution. Using a guard column and implementing a robust column washing protocol after each run is essential to prolong the life of your analytical and preparative columns.

    • Optimize Gradient: A shallow gradient of acetonitrile in water (both with 0.1% TFA) is often effective for separating closely related bis-indole alkaloids.

Q4: My final purified sample shows the presence of other bis-indole alkaloids. How can I improve the purity?

A4: Marine sponges of the genus Spongosorites are known to produce a variety of related bis-indole alkaloids, such as topsentins and hamacanthins, which can be co-purified with this compound.[6][7] Achieving high purity often requires orthogonal purification steps.

  • Strategies for Improving Purity:

    • Orthogonal Chromatography: If you have already used reversed-phase HPLC, consider a subsequent purification step using a different separation mechanism. For example, size-exclusion chromatography or ion-exchange chromatography could be effective.

    • Recrystallization: If a sufficiently pure sample (>90-95%) can be obtained, crystallization can be a powerful final step to achieve high purity. Experiment with different solvent systems to find one in which this compound is soluble at high temperatures but sparingly soluble at room temperature.[3]

Q5: I'm concerned about the stability of this compound during purification. What conditions should I avoid?

A5: While specific stability data for this compound is limited, general knowledge of indole alkaloids suggests potential for degradation under certain conditions.

  • General Stability Considerations:

    • pH: Indole alkaloids can be sensitive to strongly acidic or basic conditions. While mild acidity (e.g., 0.1% TFA) is often used in HPLC, prolonged exposure to harsh pH extremes should be avoided.[8]

    • Light and Air: Many complex organic molecules are susceptible to oxidation and photodegradation. It is good practice to protect samples from light by using amber vials and to minimize exposure to air, especially for long-term storage.

    • Temperature: While moderate heat is used for solvent evaporation, prolonged exposure to high temperatures should be avoided to prevent degradation. Store purified this compound at low temperatures (e.g., -20°C) for long-term stability.

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound.

Protocol 1: Crude Extraction and Initial Fractionation

This protocol is adapted from methods used for the extraction of related bis-indole alkaloids from Spongosorites sponges.[2]

  • Extraction:

    • Freeze the sponge material at -20°C immediately after collection.

    • Macerate the frozen sponge tissue in a blender with ethanol (e.g., 5 x 500 mL for 255 g of sponge).

    • Filter the mixture and combine the ethanol extracts.

    • Concentrate the combined extracts under reduced pressure to yield a crude oil.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude oil in a mixture of n-butanol and water (1:1 v/v).

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Allow the layers to separate and collect the upper n-butanol layer.

    • Repeat the extraction of the aqueous layer with n-butanol.

    • Combine the n-butanol fractions and concentrate under reduced pressure to yield the enriched crude extract.

Protocol 2: Flash Chromatography (Initial Purification)

This protocol is a general method for the initial clean-up of the enriched crude extract.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the enriched crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the dissolved sample onto a small amount of silica gel and dry it under vacuum.

    • Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexanes or dichloromethane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be from 100% dichloromethane to a final mixture of 9:1 dichloromethane:methanol.

    • Collect fractions and monitor by TLC to identify those containing this compound.

Protocol 3: Reversed-Phase HPLC (Final Purification)

This protocol is based on methods used in the total synthesis of this compound and is suitable for final purification.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 4 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation:

    • Combine the this compound-containing fractions from flash chromatography and evaporate the solvent.

    • Dissolve the residue in a small volume of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Elution:

    • Inject the sample onto the equilibrated column.

    • Elute with a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes to wash the column.

    • Return to 5% Mobile Phase B and re-equilibrate for 15 minutes before the next injection.

  • Fraction Collection:

    • Collect fractions corresponding to the this compound peak.

    • Combine fractions and confirm purity by analytical HPLC.

    • Evaporate the solvent under reduced pressure (lyophilization is preferred to remove water and TFA).

Data Presentation

The following tables provide representative data for the purification of a Dragmacidin-class compound from a natural source. Note that yields and purity are highly dependent on the starting material and the specifics of the experimental setup.

Table 1: Purification of Dragmacidin G from Spongosorites sp. [2]

Purification StepStarting MaterialProductYieldPurity (Estimated)
Crude Extraction (Ethanol)255 g (wet weight) sponge15.9 g crude oil6.2%<5%
Liquid-Liquid Partitioning15.9 g crude oil5.16 g butanol partition32.4% (from crude oil)5-15%
Reversed-Phase ChromatographyEnriched Fraction46.5 mg Dragmacidin G0.36% (of wet sponge weight)>95%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound from a crude sponge extract.

experimental_workflow cluster_extraction Crude Extraction cluster_partitioning Initial Cleanup cluster_purification Chromatographic Purification Sponge Spongosorites sp. Sponge Maceration Maceration in Ethanol Sponge->Maceration Concentration1 Concentration Maceration->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract Partitioning Liquid-Liquid Partitioning (n-Butanol/Water) CrudeExtract->Partitioning Concentration2 Concentration Partitioning->Concentration2 EnrichedExtract Enriched Extract Concentration2->EnrichedExtract FlashChrom Flash Chromatography (Silica Gel) EnrichedExtract->FlashChrom FractionAnalysis TLC/HPLC Analysis FlashChrom->FractionAnalysis HPLC Reversed-Phase HPLC (C18) FractionAnalysis->HPLC PureDragmacidinD Pure this compound HPLC->PureDragmacidinD

Figure 1: General workflow for this compound purification.
Signaling Pathways

This compound has been hypothesized to exert its biological effects through several mechanisms. The following diagrams illustrate these potential signaling pathways.

1. Inhibition of Protein Synthesis

This compound may act as a protein synthesis inhibitor. This pathway is critical for cell growth and proliferation.

protein_synthesis_inhibition cluster_translation Translation Initiation eIF4F eIF4F Complex Assembly Ribosome 40S Ribosome Recruitment eIF4F->Ribosome Translation Protein Synthesis Ribosome->Translation CellGrowth Cell Growth & Proliferation Translation->CellGrowth DragmacidinD This compound DragmacidinD->Inhibition Inhibition->eIF4F Inhibits

Figure 2: Hypothesized inhibition of protein synthesis by this compound.

2. PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a key regulator of cell survival and growth. This compound may inhibit components of this pathway.

PI3K_Akt_mTOR_pathway cluster_pathway PI3K/Akt/mTOR Signaling PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival Akt->CellSurvival p70S6K p70S6K mTORC1->p70S6K eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 ProteinSynthesis Protein Synthesis p70S6K->ProteinSynthesis eIF4E_BP1->ProteinSynthesis Inhibits DragmacidinD This compound DragmacidinD->Inhibition Inhibition->mTORC1 Inhibits RNR_inhibition cluster_RNR Ribonucleotide Reductase Activity RNR Ribonucleotide Reductase (RRM1/RRM2 subunits) Deoxyribonucleotides Deoxyribonucleotides (dNDPs) RNR->Deoxyribonucleotides Ribonucleotides Ribonucleotides (NDPs) Ribonucleotides->RNR DNAsynthesis DNA Synthesis & Repair Deoxyribonucleotides->DNAsynthesis DragmacidinD This compound DragmacidinD->Inhibition Inhibition->RNR Inhibits

References

Addressing batch-to-batch variability of synthetic Dragmacidin D

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability with synthetic Dragmacidin D.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values of our synthetic this compound between different batches. What are the likely causes?

A1: Batch-to-batch variability in biological assays is a common challenge. For this compound, this can stem from several factors:

  • Purity Differences: The most common cause is the presence of impurities that may have their own biological activity or interfere with this compound. The complex, multi-step synthesis of this compound, often involving palladium-catalyzed cross-coupling reactions, can lead to various side products or residual catalyst.[1][2][3]

  • Solubility Issues: The final purification and salt form of the compound can affect its solubility in assay media, leading to inaccurate concentrations.

  • Compound Stability: this compound may degrade under certain storage or experimental conditions. It is crucial to assess its stability in your specific assay medium.[4]

  • Assay Conditions: this compound shows markedly different activity in 3D spheroid cultures compared to 2D monolayer cultures.[5][6] Ensure that your cell model and assay conditions are consistent. Variations in cell passage number, density, or media components can also contribute to inconsistent results.

Q2: How can we identify the source of variability between two batches of this compound?

A2: A systematic approach is essential. We recommend a side-by-side comparison of the "good" (expected activity) and "bad" (unexpected activity) batches using a tiered analytical approach. Start with basic checks and move to more complex analyses.

Troubleshooting and Analytical Workflow

The following workflow provides a logical sequence for identifying the root cause of batch-to-batch variability.

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: In-depth Analysis cluster_2 Phase 3: Resolution start Variability Observed (e.g., IC50 shift) solubility 1. Compare Solubility (DMSO, Assay Media) start->solubility purity_check 2. Purity Analysis by HPLC-UV solubility->purity_check solubility->purity_check If solubility differs, suspect salt form or polymorph lcms 3. Identity & Impurity Profile by LC-MS purity_check->lcms Purity Differs or Impurity Peaks Detected nmr 4. Structural Confirmation by ¹H and ¹³C NMR lcms->nmr Mass Confirmed, Impurities Detected repurify Repurify 'Bad' Batch (e.g., Prep-HPLC) lcms->repurify If unknown mass ions are present residual 5. Test for Residuals (e.g., Pd by ICP-MS) nmr->residual Structure Confirmed, No Obvious Structural Differences residual->repurify Actionable Cause Identified (e.g., Impurity, Residuals) retest Re-test Purified Batch in Biological Assay repurify->retest end Problem Resolved retest->end

Caption: A logical workflow for troubleshooting batch-to-batch variability.

Q3: What are the key quality control (QC) tests we should perform on a new batch of synthetic this compound before starting our experiments?

A3: For every new batch, we recommend the following QC pipeline:

  • Appearance: Visual inspection for color and physical state (e.g., solid, oil).

  • Solubility: Test solubility in a standard solvent like DMSO to prepare a high-concentration stock solution.

  • Purity by HPLC-UV: Determine the purity of the main compound peak relative to all other peaks. A purity of >95% is recommended for most biological assays.

  • Identity by LC-MS: Confirm that the mass-to-charge ratio (m/z) of the main peak corresponds to the expected molecular weight of this compound.[4]

  • Structural Confirmation by NMR: For the first batch from a new supplier or after a change in synthesis route, ¹H NMR should be used to confirm the chemical structure.

Q4: My latest batch of this compound is difficult to dissolve. What could be the issue?

A4: Poor solubility can be caused by:

  • Incorrect Salt Form: The compound may have been isolated as a free base instead of a more soluble salt (e.g., HCl or TFA salt).

  • Polymorphism: The solid-state crystal structure (polymorph) of the compound can significantly impact its dissolution rate. Different crystallization conditions between batches can lead to different polymorphs.[7]

  • Residual Solvents: The presence of residual, non-polar solvents from the final purification steps can hinder dissolution in aqueous media.

Summary of Reported Biological Activity

Batch-to-batch variability can sometimes be confused with variations arising from different experimental conditions. The biological activity of this compound is highly dependent on the cell culture format.

Cell LineAssay FormatEndpointIC50 ValueReference(s)
MDA-MB-2313D SpheroidCaspase 3/7 Cleavage8 ± 1 µM (at 24h)[5],[6]
MDA-MB-4683D SpheroidCaspase 3/7 Cleavage16 ± 0.6 µM (at 24h)[5],[6]
MDA-MB-231/4682D Monolayer (MTT)Cytotoxicity>75 µM (at 72h)[8],[6]
P388 Murine Leukemia2D MonolayerCytotoxicity2.6 µM (at 72h)[5]
A549 Human Lung2D MonolayerCytotoxicity8.3 µM (at 72h)[5]

Key Experimental Protocols

Protocol 1: Purity and Identity Analysis by LC-MS

Objective: To confirm the identity and determine the purity of a this compound batch.[4]

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock to a final concentration of 10 µg/mL in a 50:50 mixture of acetonitrile and water.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Detection: UV detector at 280 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan a range appropriate for this compound (e.g., m/z 100-1000).

  • Data Analysis:

    • Purity: Calculate the area of the this compound peak as a percentage of the total integrated peak area in the UV chromatogram.

    • Identity: Compare the observed m/z from the mass spectrum with the theoretical molecular weight of this compound.

Protocol 2: Compound Stability in Assay Medium

Objective: To evaluate the stability of this compound in your specific cell culture medium over the course of an experiment.[4]

Methodology:

  • Sample Preparation: Prepare a solution of this compound in your complete cell culture medium at the highest concentration used in your experiments.

  • Incubation: Aliquot the solution into several vials and incubate them under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Time Points: At various time points (e.g., 0, 4, 8, 24, 48 hours), remove one aliquot and immediately freeze it at -80°C to halt any degradation.

  • Analysis: Once all time points are collected, analyze the samples by HPLC (using the method above) to determine the concentration of the remaining intact this compound.

  • Data Analysis: Plot the percentage of the remaining compound against time to determine its stability profile.

Postulated Mechanism of Action

Understanding the potential biological targets of this compound can help in designing control experiments. While the exact mechanism is still under investigation, studies suggest it may act as a protein synthesis or ribonucleotide reductase inhibitor.[5][6][8] It has also been reported to be a modest inhibitor of serine-threonine protein phosphatases like PP1.[2][5]

G cluster_pathway Hypothesized Cellular Targets dna DNA rna_poly Ribonucleotide Reductase dna->rna_poly provides dNTPs for replication ribosomes Ribosomes (Protein Synthesis) rna_poly->ribosomes enables protein synthesis proteins Cellular Proteins (e.g., Histones) ribosomes->proteins apoptosis Apoptosis pp1 Protein Phosphatase 1 (PP1) pp1->proteins dephosphorylates dragmacidin This compound dragmacidin->rna_poly Inhibition? [1, 2] dragmacidin->ribosomes Inhibition? [1, 2] dragmacidin->pp1 Inhibition [1, 8]

Caption: Hypothesized signaling pathways affected by this compound.

References

Reducing degradation of Dragmacidin D during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the degradation of Dragmacidin D during experimental procedures. The information is based on the known chemical properties of its structural motifs and general best practices for handling sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade?

A1: Based on its chemical structure, which includes indole, pyrazinone, and aminoimidazole moieties, this compound is potentially susceptible to degradation from exposure to light, elevated temperatures, and non-optimal pH conditions.[1][2][3] The presence of multiple nitrogen-containing rings and amide-like structures suggests that hydrolysis and oxidation are potential degradation pathways.[4][5]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored as a solid in a tightly sealed, light-protecting container (e.g., amber vial) at or below -20°C.[1] For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light.

Q3: How should I handle this compound solutions during my experiments?

A3: Minimize the exposure of this compound solutions to ambient light and temperature. Use amber-colored microplates or cover standard plates with foil. When not in immediate use, keep solutions on ice. It is also advisable to degas solvents to remove dissolved oxygen, which can contribute to oxidative degradation.

Q4: I am observing unexpected or inconsistent results in my assays. Could this be due to this compound degradation?

A4: Yes, inconsistent results can be a sign of compound degradation. Degradation can lead to a decrease in the effective concentration of the active compound and the formation of unknown byproducts with potentially different biological activities. If you suspect degradation, it is recommended to prepare a fresh stock solution from solid material and repeat the experiment.

Q5: What is the known mechanism of action of this compound?

A5: this compound is known to be a potent inhibitor of serine-threonine protein phosphatases.[6] By inhibiting these enzymes, it can interfere with various cellular signaling pathways that regulate processes such as cell growth, apoptosis, and stress responses.[7][8][9] Some studies suggest its involvement in pathways such as NF-κB, Akt, Wnt, and PI3K/Akt/mTOR.[10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity over time Degradation of this compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, aliquot and store at -80°C to minimize freeze-thaw cycles. Consider adding an antioxidant to the solvent if compatible with the experimental setup.[1]
Appearance of unknown peaks in HPLC/LC-MS analysis Degradation of this compound.Analyze a freshly prepared sample as a reference. If new peaks are present in older samples, this indicates degradation. Optimize storage and handling conditions to minimize their formation.
Precipitation of the compound in aqueous buffers Poor solubility or aggregation, which can be exacerbated by degradation.Ensure the buffer pH is within a stable range for the compound. The solubility of aminoimidazole-containing compounds can be pH-dependent.[11] Sonication may help to dissolve the compound initially, but persistent precipitation may indicate degradation.
Inconsistent results between experimental replicates Inconsistent handling of this compound solutions, leading to variable levels of degradation.Standardize all handling procedures, including incubation times, temperature, and light exposure. Ensure all researchers are following the same protocol.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of solid compound in a sterile environment.

  • Dissolve the solid in a suitable, high-purity, anhydrous solvent (e.g., DMSO).

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into single-use, light-protecting vials and store at -80°C.

Protocol for Dilution of this compound for Cellular Assays
  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Serially dilute the stock solution in the appropriate cell culture medium to the desired final concentrations.

  • Perform dilutions immediately before adding the compound to the cells.

  • Use the diluted solutions promptly and do not store them for future use.

Visualizations

Potential Degradation Pathways of this compound

G Dragmacidin_D This compound (Indole, Pyrazinone, Aminoimidazole moieties) Hydrolysis Hydrolysis (Pyrazinone ring opening) Dragmacidin_D->Hydrolysis Oxidation Oxidation (Indole ring modification) Dragmacidin_D->Oxidation Photodegradation Photodegradation (Indole moiety) Dragmacidin_D->Photodegradation Degradation_Factors Degradation Factors (Light, Heat, pH, Oxygen) Degradation_Factors->Dragmacidin_D act on Degradation_Products Inactive/Altered Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for this compound.

General Experimental Workflow to Minimize Degradation

G start Start storage Store Solid (-20°C, Dark, Dry) start->storage prep Prepare Fresh Stock Solution storage->prep dilute Dilute to Working Concentration prep->dilute assay Perform Experiment (Minimize Light/Heat) dilute->assay end End assay->end

Caption: Recommended workflow for handling this compound.

Simplified Serine-Threonine Phosphatase Signaling Pathway

G Signal External Signal Kinase Protein Kinase Signal->Kinase activates Phospho_Protein Phosphorylated Substrate Protein (Active) Kinase->Phospho_Protein phosphorylates Phosphatase Serine-Threonine Phosphatase (e.g., PP2A) Phospho_Protein->Phosphatase substrate for Response Cellular Response Phospho_Protein->Response Dephospho_Protein Dephosphorylated Substrate Protein (Inactive) Phosphatase->Dephospho_Protein dephosphorylates Dragmacidin_D This compound Dragmacidin_D->Phosphatase inhibits

Caption: Inhibition of a signaling pathway by this compound.

References

Validation & Comparative

A Comparative Analysis of Dragmacidin D and Other Bis-indole Alkaloids in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the marine-derived bis-indole alkaloid Dragmacidin D and other notable bis-indole alkaloids, focusing on their anti-cancer properties. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and workflows to facilitate further research and drug development efforts in this promising class of compounds.

Introduction to Bis-indole Alkaloids

Bis-indole alkaloids are a diverse class of natural products characterized by the presence of two indole moieties.[1] These compounds, frequently isolated from marine organisms such as sponges, have garnered significant attention in the scientific community due to their wide range of biological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] Their structural complexity and varied mechanisms of action make them attractive candidates for drug discovery and development.[4]

This compound, a prominent member of this family, has been identified as a potent inhibitor of serine-threonine protein phosphatases and has demonstrated significant cytotoxicity against various cancer cell lines, particularly in three-dimensional (3D) spheroid models of triple-negative breast cancer.[5][6] This guide will compare the bioactivity of this compound with other well-studied bis-indole alkaloids, namely Topsentins and Nortopsentins, and delve into the molecular pathways they modulate.

Comparative Analysis of Cytotoxic Activity

The in vitro cytotoxic activity of this compound and other selected bis-indole alkaloids against a panel of human cancer cell lines is summarized in Table 1. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7]

AlkaloidCancer Cell LineIC50 (µM)Assay Type / ConditionsReference(s)
This compound MDA-MB-231 (Triple-Negative Breast Cancer)8 ± 13D Spheroid (Caspase 3/7 cleavage, 24h)[6][8]
MDA-MB-468 (Triple-Negative Breast Cancer)16 ± 0.63D Spheroid (Caspase 3/7 cleavage, 24h)[6][8]
P388 (Murine Leukemia)2.62D Culture (72h)[6]
A549 (Human Lung Adenocarcinoma)8.32D Culture (72h)[6]
Topsentin P388 (Murine Leukemia)4 to 402D Culture[9]
HCT-8 (Human Colon Cancer)202D Culture[10]
A-549 (Human Lung Cancer)202D Culture[10]
T47D (Human Breast Cancer)202D Culture[10]
Nortopsentin A P388 (Murine Leukemia)7.62D Culture[11]
Nortopsentin B P388 (Murine Leukemia)7.82D Culture[11]
Nortopsentin C P388 (Murine Leukemia)1.72D Culture[11]
Spongosoritin A A549 (Human Lung Adenocarcinoma)Weak ActivityNot Specified[3]
K562 (Human Myelogenous Leukemia)Weak ActivityNot Specified[3]
Hamacanthin A Candida albicansGrowth InhibitionNot Specified[12]
Cryptococcus neoformansGrowth InhibitionNot Specified[12]
Hamacanthin B Candida albicansGrowth InhibitionNot Specified[12]
Cryptococcus neoformansGrowth InhibitionNot Specified[12]

Experimental Protocols

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Serine/Threonine Protein Phosphatase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of serine/threonine protein phosphatases, such as PP1 and PP2A. The assay typically involves a colorimetric measurement of the phosphate released from a synthetic substrate.

Materials:

  • Purified serine/threonine phosphatase (e.g., PP1 or PP2A)

  • Phosphatase assay buffer

  • Synthetic phosphopeptide substrate

  • Malachite Green reagent

  • Test compound

  • 96-well plate

  • Microplate reader

Protocol:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the purified phosphatase enzyme.

  • Initiation: Initiate the reaction by adding the phosphopeptide substrate to each well.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 10-30 minutes).

  • Termination and Color Development: Stop the reaction and develop the color by adding the Malachite Green reagent, which forms a complex with the released inorganic phosphate.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 620-650 nm.

  • Data Analysis: Calculate the percentage of phosphatase inhibition relative to the control (no inhibitor) and determine the IC50 value of the test compound.

Signaling Pathways and Mechanisms of Action

This compound and other bis-indole alkaloids exert their anti-cancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and inflammation. The NF-κB and PI3K/Akt/mTOR pathways are two critical cascades that are often dysregulated in cancer and are reported to be targets of these compounds.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway plays a pivotal role in regulating the immune and inflammatory responses, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting cell survival and proliferation. This compound has been suggested to inhibit this pathway.[6] The diagram below illustrates the canonical NF-κB signaling pathway and the putative inhibitory point of this compound.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation p65_p50 p65/p50 (NF-κB) p65_p50->IkBa p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) p65_p50_nucleus->Gene_Expression Transcription Dragmacidin_D This compound Dragmacidin_D->IKK_complex Inhibits

Caption: Putative inhibition of the NF-κB pathway by this compound.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many types of cancer. This compound is hypothesized to interfere with this pathway, contributing to its anti-cancer effects.[6]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Dragmacidin_D This compound Dragmacidin_D->PI3K Inhibits Dragmacidin_D->Akt Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental and Drug Discovery Workflows

The discovery and development of novel anti-cancer agents from natural sources like marine sponges involves a systematic workflow. Similarly, the evaluation of these compounds in more physiologically relevant 3D cell culture models follows a specific experimental pipeline.

Natural Product Drug Discovery Workflow

This diagram outlines the general stages involved in identifying and characterizing bioactive compounds from natural sources.

Drug_Discovery_Workflow Collection Sample Collection (e.g., Marine Sponges) Extraction Crude Extract Preparation Collection->Extraction Screening High-Throughput Screening Extraction->Screening Fractionation Bioassay-Guided Fractionation Screening->Fractionation Isolation Pure Compound Isolation Fractionation->Isolation Structure Structure Elucidation Isolation->Structure Bioactivity In-depth Bioactivity & Mechanism Studies Structure->Bioactivity Lead_Opt Lead Optimization Bioactivity->Lead_Opt

Caption: A typical workflow for natural product drug discovery.

3D Spheroid Culture and Drug Testing Workflow

This diagram illustrates the key steps in utilizing 3D spheroid models for anti-cancer drug screening.

Spheroid_Workflow Cell_Seeding Cell Seeding in Low-Adhesion Plates Spheroid_Formation Spheroid Formation Cell_Seeding->Spheroid_Formation Drug_Treatment Drug Treatment Spheroid_Formation->Drug_Treatment Incubation Incubation Drug_Treatment->Incubation Imaging High-Content Imaging Incubation->Imaging Analysis Image Analysis (Viability, Apoptosis) Imaging->Analysis Data Data Interpretation (IC50 Determination) Analysis->Data

Caption: Workflow for 3D spheroid-based drug testing.

Conclusion

This compound and other bis-indole alkaloids represent a rich source of potential anti-cancer therapeutics. The comparative data presented in this guide highlight the potent and, in the case of this compound, selective cytotoxicity of these compounds. The elucidation of their mechanisms of action, particularly their interference with the NF-κB and PI3K/Akt/mTOR signaling pathways, provides a strong rationale for their continued investigation. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to further explore the therapeutic potential of this fascinating class of marine natural products. Future studies should focus on expanding the comparative analysis to a broader range of bis-indole alkaloids and cancer cell lines, as well as on conducting in vivo studies to validate the promising in vitro findings.

References

Lack of In Vivo Animal Studies Hinders Full Validation of Dragmacidin D's Anticancer Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

Despite promising preclinical results in advanced 3D cell culture models, the anticancer mechanism of the marine natural compound Dragmacidin D has yet to be validated in in vivo animal studies, according to a review of the current scientific literature. While research highlights its potential, particularly in triple-negative breast cancer (TNBC), a critical data gap exists in the absence of animal model-based evidence of efficacy and mechanism of action.

A recent key study has demonstrated that this compound selectively induces apoptosis in TNBC spheroids, which are 3D cell cultures considered more predictive of clinical efficacy than traditional 2D monolayer cultures.[1][2][3] This research points to a potential mechanism of action involving the inhibition of protein synthesis or ribonucleotide reductase, based on observed decreases in histone proteins.[1][2][3] Furthermore, the compound has shown synergistic effects when combined with the established chemotherapeutic agent, paclitaxel.[1][2][3][4]

However, the current body of research lacks published studies using animal models, such as xenografts, to confirm these findings. In vivo studies are a crucial step in the drug development pipeline to understand a compound's activity and safety in a whole-organism context. To date, the only in vivo data for this compound is in a mouse model of inflammation, not cancer.[2][4]

This comparison guide, therefore, focuses on the existing preclinical data from 3D spheroid models, presenting a comparative analysis of this compound and paclitaxel, the only direct comparison available in the literature.

Comparative Efficacy in 3D Spheroid Models

This compound has shown potent cytotoxic effects in 3D spheroid cultures of TNBC cell lines, a feature not observed in traditional 2D cell cultures, highlighting its selectivity for the more clinically relevant 3D environment.[1][2][3]

CompoundCell LineAssay TypeIC50 (µM)Treatment DurationCitation
This compoundMDA-MB-231Spheroid (Caspase 3/7 Cleavage)8 ± 124 hours[1]
This compoundMDA-MB-468Spheroid (Caspase 3/7 Cleavage)16 ± 0.624 hours[1]
This compoundMDA-MB-231 / MDA-MB-4682D MTT Assay>7572 hours[1][2][3]

Synergistic Effects with Paclitaxel

In TNBC spheroid models, this compound has demonstrated a synergistic effect in inducing apoptosis when used in combination with paclitaxel.[1][2][3][4] This suggests that this compound could potentially be used to enhance the efficacy of existing chemotherapies.

Cell LineCombinationSynergy ModelResultCitation
MDA-MB-468This compound + PaclitaxelBliss, Loewe, HSA, ZIPSynergistic[4]
MDA-MB-231This compound + PaclitaxelLoewe, HSASynergistic[4]
MDA-MB-231This compound + PaclitaxelBliss, ZIPAdditive[4]

Experimental Protocols

3D Spheroid Cell Culture and Drug Treatment

MDA-MB-231 and MDA-MB-468 triple-negative breast cancer cells were cultured in appropriate media. For 3D spheroid formation, cells were seeded into ultra-low attachment plates and allowed to aggregate overnight. Following spheroid formation, they were treated with varying concentrations of this compound, paclitaxel, or a combination of both for 24 hours.

Apoptosis Assay (Caspase 3/7 Cleavage)

To quantify apoptosis, spheroids were incubated with a reagent that measures caspase 3/7 activity, a key marker of apoptosis. The resulting fluorescence, indicating caspase cleavage, was measured to determine the extent of apoptosis induced by the treatments.

Reverse-Phase Protein Array (RPPA)

To investigate the mechanism of action, MDA-MB-231 spheroids were treated with this compound. Cell lysates were then collected and analyzed using a reverse-phase protein array containing over 450 antibodies against key signaling proteins in cancer. This allowed for a broad screening of changes in protein expression following treatment.

Visualizing the Anticancer Mechanism and Workflow

Hypothesized Signaling Pathway of this compound

Dragmacidin_D_Pathway This compound This compound Protein Synthesis Inhibition Protein Synthesis Inhibition This compound->Protein Synthesis Inhibition Ribonucleotide Reductase Inhibition Ribonucleotide Reductase Inhibition This compound->Ribonucleotide Reductase Inhibition Decreased Histones Decreased Histones Protein Synthesis Inhibition->Decreased Histones Ribonucleotide Reductase Inhibition->Decreased Histones Apoptosis Apoptosis Decreased Histones->Apoptosis

Caption: Hypothesized mechanism of this compound leading to apoptosis.

Experimental Workflow for 3D Spheroid Assay

Experimental_Workflow cluster_culture Cell Culture & Spheroid Formation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed TNBC cells in ultra-low attachment plates Spheroid_Formation Overnight incubation to form spheroids Cell_Seeding->Spheroid_Formation Drug_Addition Add this compound, Paclitaxel, or combination Spheroid_Formation->Drug_Addition Incubation 24-hour incubation Drug_Addition->Incubation Apoptosis_Assay Caspase 3/7 cleavage assay Incubation->Apoptosis_Assay RPPA Reverse-Phase Protein Array Incubation->RPPA Data_Analysis Quantify apoptosis and protein expression changes Apoptosis_Assay->Data_Analysis RPPA->Data_Analysis

Caption: Workflow for assessing this compound efficacy in 3D spheroids.

References

Comparative Efficacy Analysis: Dragmacidin D versus Standard-of-Care in Oncology and Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the marine-derived compound Dragmacidin D with current standard-of-care drugs in triple-negative breast cancer (TNBC) and discusses its potential in the context of Alzheimer's disease. The content is intended for researchers, scientists, and professionals in drug development, offering objective analysis supported by experimental data to inform future research and development efforts.

This compound in Triple-Negative Breast Cancer (TNBC)

This compound, a bis-indole alkaloid isolated from marine sponges, has demonstrated significant preclinical activity in triple-negative breast cancer models.[1][2][3] This section compares its efficacy with paclitaxel, a taxane-based chemotherapeutic agent that is a cornerstone of current TNBC treatment.[3][4][5]

Quantitative Efficacy Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel in two representative TNBC cell lines, MDA-MB-231 and MDA-MB-468. The data highlights the differential activity of these compounds in traditional 2D monolayer cultures versus more physiologically relevant 3D spheroid models.

CompoundCell LineAssay TypeIC50 (µM)Citation
This compound MDA-MB-2313D Spheroid (Caspase 3/7)8 ± 1[1][3]
MDA-MB-4683D Spheroid (Caspase 3/7)16 ± 0.6[1][3]
MDA-MB-2312D Monolayer (MTT)>75[1][3]
MDA-MB-4682D Monolayer (MTT)>75[1][3]
Paclitaxel MDA-MB-2312D Monolayer0.0024[6]
MDA-MB-4682D Monolayer0.0018[6]
MDA-MB-2313D Spheroid7.318[7]

Notably, this compound exhibits potent cytotoxic activity in 3D spheroid cultures of TNBC cells, a model known to be more predictive of clinical efficacy, while showing minimal effect in 2D monolayer cultures.[1][2][3] This suggests a selective activity against tumor microenvironments. In contrast, paclitaxel is highly potent in 2D cultures, with its efficacy being significantly reduced in 3D models.[6][7]

Mechanism of Action and Signaling Pathways

This compound's mechanism of action in TNBC is hypothesized to involve the inhibition of protein synthesis or ribonucleotide reductase.[1][2] This leads to the induction of apoptosis and affects several key signaling pathways, including NF-κB, Akt, Wnt, and PI3K/Akt/mTOR.[1]

Paclitaxel's primary mechanism is the stabilization of microtubules, leading to mitotic arrest and apoptosis.[8][9] More recent studies have also elucidated its role in activating the cGAS-STING pathway, which triggers an interferon response, contributing to its anti-tumor effects.[9][10]

Dragmacidin_D_Signaling Dragmacidin_D This compound Protein_Synthesis_Inhibition Protein Synthesis Inhibition Dragmacidin_D->Protein_Synthesis_Inhibition Ribonucleotide_Reductase_Inhibition Ribonucleotide Reductase Inhibition Dragmacidin_D->Ribonucleotide_Reductase_Inhibition PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Dragmacidin_D->PI3K_Akt_mTOR Inhibits Wnt_Pathway Wnt Pathway Dragmacidin_D->Wnt_Pathway Inhibits NF_kB_Pathway NF-κB Pathway Dragmacidin_D->NF_kB_Pathway Inhibits Apoptosis Apoptosis Protein_Synthesis_Inhibition->Apoptosis Ribonucleotide_Reductase_Inhibition->Apoptosis PI3K_Akt_mTOR->Apoptosis Wnt_Pathway->Apoptosis NF_kB_Pathway->Apoptosis

Caption: Hypothesized signaling pathways affected by this compound in TNBC.

Paclitaxel_Signaling Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization cGAS_STING_Pathway cGAS-STING Pathway Activation Paclitaxel->cGAS_STING_Pathway Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Interferon_Response Interferon Response cGAS_STING_Pathway->Interferon_Response Interferon_Response->Apoptosis

Caption: Key signaling pathways activated by Paclitaxel in TNBC.

This compound in Neurodegenerative Disease: A Focus on Alzheimer's Disease

This compound has been identified as a potent inhibitor of serine/threonine protein phosphatases, making it a compound of interest for neurodegenerative diseases where aberrant phosphorylation plays a key pathological role, such as Alzheimer's disease.[4][7][10]

Current Standard-of-Care for Alzheimer's Disease

Current FDA-approved treatments for Alzheimer's disease primarily offer symptomatic relief and do not target the underlying disease pathology of protein aggregation and hyperphosphorylation. Their mechanisms of action are fundamentally different from the proposed mechanism of this compound.

Drug ClassMechanism of ActionExamples
Cholinesterase Inhibitors Increase levels of acetylcholine, a neurotransmitter involved in memory and learning.Donepezil, Rivastigmine, Galantamine
NMDA Receptor Antagonists Regulate glutamate, another neurotransmitter, to prevent excitotoxicity.Memantine
Amyloid-beta Targeting Monoclonal Antibodies Target and clear amyloid-beta plaques from the brain.Lecanemab, Donanemab
Therapeutic Potential of this compound in Alzheimer's Disease

The hyperphosphorylation of the tau protein is a central event in the pathology of Alzheimer's disease, leading to the formation of neurofibrillary tangles and neuronal dysfunction.[7][11] This process is regulated by a balance between protein kinases (e.g., GSK-3) and protein phosphatases (e.g., PP2A).[12][13][14] In Alzheimer's disease, this balance is disrupted, leading to an overall increase in tau phosphorylation.

As a potent inhibitor of serine/threonine protein phosphatases, this compound's therapeutic rationale in Alzheimer's disease would be to modulate the phosphorylation state of tau and other key proteins. While preclinical studies directly evaluating this compound in Alzheimer's models are not yet available, its known biochemical activity suggests it could be a valuable tool for investigating the role of protein phosphatases in neurodegeneration and a potential starting point for the development of novel therapeutic agents.

Detailed Experimental Protocols

Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50) in a 2D monolayer culture.

  • Cell Seeding: Cells are seeded in 96-well flat-bottom plates at a density of 5,000-10,000 cells/well and incubated overnight to allow for attachment.

  • Compound Treatment: A serial dilution of the test compound is prepared in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by non-linear regression analysis.[15][16][17]

3D Spheroid Viability Assay

This assay assesses the viability of cells grown in a 3D spheroid model.

  • Spheroid Formation: Single-cell suspensions are seeded into ultra-low attachment 96-well round-bottom plates. The plates are centrifuged at low speed to facilitate cell aggregation and incubated for 2-4 days to allow for spheroid formation.[2][11]

  • Compound Treatment: Serial dilutions of the test compound are added to the wells containing pre-formed spheroids.

  • Viability Assessment: After the desired treatment period, a 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D) is added to each well according to the manufacturer's instructions.

  • Data Acquisition: Luminescence is measured using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.[2]

Apoptosis Assay (Caspase-3/7 Cleavage)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Cell Treatment: Cells (in either 2D or 3D culture) are treated with the test compound for the desired duration.

  • Reagent Addition: A luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7) is added directly to the wells. This reagent contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7.[1][12]

  • Signal Generation: Cleavage of the substrate releases aminoluciferin, which is then used by luciferase to generate a luminescent signal.

  • Data Acquisition: The plate is incubated at room temperature, and luminescence is measured with a luminometer. The signal intensity is directly proportional to the amount of caspase-3/7 activity.[1]

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.

  • Chamber Preparation: The upper surface of a Transwell insert (typically with an 8 µm pore size membrane) is coated with a layer of basement membrane extract (e.g., Matrigel).[3][4][5][13][17]

  • Cell Seeding: Cells are serum-starved and then seeded into the upper chamber in serum-free medium. The lower chamber contains medium with a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).

  • Cell Removal and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded to the lower surface are fixed and stained with a dye such as crystal violet.

  • Quantification: The stained cells are imaged and counted under a microscope. The number of invading cells is a measure of the invasive potential of the cells.[3][4][5]

Experimental_Workflow cluster_TNBC TNBC Efficacy cluster_AD Alzheimer's Disease Potential Cell_Culture Cell Culture (MDA-MB-231, MDA-MB-468) TwoD_Culture 2D Monolayer Cell_Culture->TwoD_Culture ThreeD_Spheroid 3D Spheroid Cell_Culture->ThreeD_Spheroid Cytotoxicity_Assay Cytotoxicity Assay (MTT) TwoD_Culture->Cytotoxicity_Assay Viability_Assay Spheroid Viability Assay ThreeD_Spheroid->Viability_Assay Apoptosis_Assay Apoptosis Assay (Caspase 3/7) ThreeD_Spheroid->Apoptosis_Assay Invasion_Assay Invasion Assay (Transwell) ThreeD_Spheroid->Invasion_Assay Data_Analysis_TNBC Data Analysis (IC50, etc.) Cytotoxicity_Assay->Data_Analysis_TNBC Viability_Assay->Data_Analysis_TNBC Apoptosis_Assay->Data_Analysis_TNBC Invasion_Assay->Data_Analysis_TNBC Enzyme_Assay Enzyme Inhibition Assay (Ser/Thr Phosphatases) Data_Analysis_AD Data Analysis Enzyme_Assay->Data_Analysis_AD Preclinical_Models Preclinical Models (e.g., Tauopathy models) Biochemical_Analysis Biochemical Analysis (Tau Phosphorylation) Preclinical_Models->Biochemical_Analysis Biochemical_Analysis->Data_Analysis_AD

Caption: General experimental workflow for evaluating this compound's efficacy.

References

Comprehensive Analysis of Dragmacidin D: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the marine natural product Dragmacidin D, a comprehensive structure-activity relationship (SAR) guide for its analogues remains elusive due to a scarcity of publicly available research. While the parent compound exhibits promising anticancer and neuroprotective properties, systematic studies detailing the synthesis and comparative biological evaluation of a wide range of its derivatives are not sufficiently present in the scientific literature to construct a detailed SAR comparison guide as requested.

This report summarizes the known biological activities of this compound, providing a foundation for future SAR studies and highlighting its potential as a therapeutic lead.

Anticancer Activity of this compound

This compound has demonstrated notable anticancer effects, particularly against triple-negative breast cancer (TNBC). Research has shown that it selectively induces apoptosis in TNBC cells grown in 3D spheroid cultures, a model that more closely mimics the tumor microenvironment in the human body.[1][2][3][4]

Key findings include:

  • Selective Apoptosis Induction: this compound induces apoptosis in MDA-MB-231 and MDA-MB-468 TNBC spheroids.[1][2][3][4]

  • Synergistic Effects: It exhibits synergy with the chemotherapy drug paclitaxel in inducing apoptosis in TNBC spheroids.[2][3]

  • Differential Activity in 2D vs. 3D Cultures: Interestingly, this compound shows significant cytotoxicity in 3D spheroid models but is largely inactive in traditional 2D cell cultures, suggesting a mechanism of action that is dependent on the three-dimensional cellular architecture.[1][2][3][4]

Table 1: Cytotoxicity of this compound against various cell lines.

Cell LineCancer TypeAssayIC50 (µM)Reference
MDA-MB-231 (spheroids)Triple-Negative Breast CancerCaspase 3/7 cleavage8 ± 1[1][2]
MDA-MB-468 (spheroids)Triple-Negative Breast CancerCaspase 3/7 cleavage16 ± 0.6[1][2]
P388Murine LeukemiaCytotoxicity2.6[2]
A549Human Lung AdenocarcinomaCytotoxicity8.3[2]

Neuroprotective and Other Biological Activities

This compound has also been identified as a potential lead compound for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[5] This is attributed to its activity as an inhibitor of serine/threonine protein phosphatases.[5][6]

  • Protein Phosphatase Inhibition: this compound is a known inhibitor of serine/threonine protein phosphatases, which are key enzymes in cellular signaling pathways implicated in neurodegeneration.[5][6] However, some reports suggest this inhibitory activity is modest.[2]

Experimental Protocols

Spheroid Viability Assay: MDA-MB-231 and MDA-MB-468 TNBC cells are seeded in non-adherent plates to allow spheroid formation. After overnight incubation, spheroids are treated with this compound or control substances for 24 hours. Cell viability and apoptosis are assessed by staining for caspase 3/7 cleavage, a marker of apoptosis. The spheroids are then imaged using a high-content imager, and the data is analyzed.[3]

MTT Assay (2D Cytotoxicity): Cancer cell lines are seeded in standard 2D culture plates and treated with various concentrations of this compound for 72 hours. The MTT reagent is then added, which is converted by viable cells into a colored formazan product. The absorbance of the formazan is measured to determine the percentage of viable cells and calculate the IC50 value.[2]

Protein Phosphatase Inhibition Assay: The inhibitory activity of this compound against protein phosphatases is typically measured using a colorimetric assay. The phosphatase enzyme is incubated with a specific substrate in the presence of varying concentrations of the inhibitor. The amount of phosphate released from the substrate is then quantified, allowing for the determination of the inhibitor's potency (IC50).[7]

Signaling Pathways and Experimental Workflow

The proposed mechanism of action for this compound's selective activity in 3D TNBC spheroids involves a complex interplay of signaling pathways. While the exact mechanism is still under investigation, it is hypothesized to involve the inhibition of protein synthesis or ribonucleotide reductase.[1][2][3]

Below is a conceptual workflow for the evaluation of this compound and its potential analogues.

G cluster_0 Compound Library cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Dragmacidin_D This compound Screening_2D 2D Cytotoxicity Assay (e.g., MTT) Dragmacidin_D->Screening_2D Screening_3D 3D Spheroid Assay (e.g., Caspase Activity) Dragmacidin_D->Screening_3D Analogues Synthetic Analogues Analogues->Screening_2D Analogues->Screening_3D Target_ID Target Identification (e.g., Kinase/Phosphatase Profiling) Screening_3D->Target_ID Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, RPPA) Target_ID->Pathway_Analysis SAR_Analysis Structure-Activity Relationship Analysis Pathway_Analysis->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Figure 1. A conceptual workflow for the discovery and development of this compound analogues.

Conclusion

This compound is a marine natural product with significant potential as a scaffold for the development of new anticancer and neuroprotective agents. Its unique activity profile, particularly its selective cytotoxicity towards 3D cancer cell cultures, warrants further investigation. However, the lack of comprehensive SAR studies on its analogues is a major gap in the current research landscape. Future efforts should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. This will be crucial for elucidating the key structural features required for its biological activity and for the rational design of more potent and selective therapeutic agents.

References

Independent Verification of Dragmacidin D's Antiviral Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dragmacidin D, a bis-indole alkaloid isolated from marine sponges, has demonstrated antiviral activity against the feline leukemia virus (FeLV). However, independent verification of its efficacy against other significant viral pathogens, including Zika virus, dengue virus, and SARS-CoV-2, remains largely unexplored in publicly available research. This guide provides a comprehensive overview of the currently available data on this compound's antiviral properties and compares it with other marine-derived compounds that have shown activity against the aforementioned viruses. Detailed experimental protocols for relevant antiviral assays are also presented to facilitate further investigation into the therapeutic potential of this compound.

This compound: Antiviral Activity and Cytotoxicity

The primary evidence for this compound's antiviral activity comes from a study identifying its inhibitory effect on the replication of feline leukemia virus (FeLV), a gammaretrovirus.

Table 1: Antiviral Activity and Cytotoxicity of this compound

ParameterVirusCell LineResult
Antiviral Activity Feline Leukemia Virus (FeLV)Not Specified in AbstractMinimum Inhibitory Concentration (MIC): 6.25 µg/mL (11.7 µM)[1]
Cytotoxicity (IC50) -P388 (murine leukemia)1.4 µg/mL (2.6 µM)[1]
-A549 (human lung adenocarcinoma)4.4 µg/mL (8.3 µM)[1]

It is crucial to note that no peer-reviewed studies were identified that independently verify the anti-FeLV activity of this compound, nor are there any published reports on its efficacy against Zika virus, dengue virus, or SARS-CoV-2.

Comparative Analysis: Other Marine-Derived Antiviral Compounds

While data on this compound is limited, numerous other compounds derived from marine sponges and other marine organisms have demonstrated promising antiviral activity against Zika, dengue, and SARS-CoV-2. These compounds offer a valuable benchmark for contextualizing the potential of this compound.

Table 2: Antiviral Activity of Selected Marine Natural Products against Zika, Dengue, and SARS-CoV-2

CompoundSourceTarget VirusCell LineIC50 / EC50
Esculetin Marine Sponge (Axinella sp.)SARS-CoV MproNot SpecifiedIC50: 46 µM[2]
Ilimaquinone Marine SpongeSARS-CoV-2 MproNot Specified-[2][3][4]
Aeruginosin 98B Marine Sponge (Microcystis aeruginosa)Serine Protease (potential host target for SARS-CoV-2)Not Specified-[2][3][4]
CMNPD6802 Marine Natural Product DatabaseDengue Virus (NS1 protein)In silico studyDocking Score: < -8.0 kcal/mol[5][6]
Various Compounds Marine Fungus (Beauveria felina)Zika VirusLung epithelial cells7 compounds showed significant inhibition[7]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the independent verification of antiviral activity. The following are generalized protocols for assays commonly used to evaluate antiviral compounds against Zika, dengue, and SARS-CoV-2.

Plaque Reduction Neutralization Test (PRNT)

This assay is a gold standard for quantifying infectious virus particles.

  • Cell Seeding: Seed susceptible cells (e.g., Vero E6 for SARS-CoV-2, Vero for Zika and dengue) in 24-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) in a virus diluent.

  • Virus-Compound Incubation: Mix a standard concentration of the virus with each compound dilution and incubate for 1 hour at 37°C to allow the compound to neutralize the virus.

  • Infection: Remove the cell culture medium and inoculate the cell monolayers with the virus-compound mixtures.

  • Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 3-5 days, depending on the virus, to allow for plaque formation.

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by determining the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced damage.

  • Cell Seeding: Seed susceptible cells in 96-well plates.

  • Infection and Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI) and simultaneously add serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus-only control wells (typically 3-7 days).

  • Viability Assessment: Measure cell viability using a colorimetric assay such as the MTT or MTS assay.

  • Data Analysis: Determine the 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced CPE.

Cytotoxicity Assay

It is crucial to assess the toxicity of the compound to the host cells to ensure that the observed antiviral effect is not due to cell death.

  • Cell Seeding: Seed the same cell line used in the antiviral assays in 96-well plates.

  • Compound Treatment: Add serial dilutions of the test compound to the cells.

  • Incubation: Incubate for the same duration as the antiviral assays.

  • Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT, MTS, or CellTiter-Glo).

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.

  • Selectivity Index (SI): The SI is calculated as CC50/IC50 (or EC50). A higher SI value indicates a more favorable safety profile for the compound.

Visualizations

Experimental Workflow

Antiviral_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Vero E6) Infection Infection of Cells with Virus & Compound Cell_Culture->Infection Compound_Prep Compound Preparation (this compound Dilutions) Compound_Prep->Infection Virus_Stock Virus Stock Preparation (Zika, Dengue, SARS-CoV-2) Virus_Stock->Infection Incubation Incubation Infection->Incubation Plaque_Assay Plaque Assay (IC50 Determination) Incubation->Plaque_Assay CPE_Assay CPE Assay (EC50 Determination) Incubation->CPE_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Incubation->Cytotoxicity_Assay SI_Calculation Selectivity Index (SI) Calculation Plaque_Assay->SI_Calculation CPE_Assay->SI_Calculation Cytotoxicity_Assay->SI_Calculation

Caption: General workflow for in vitro antiviral activity screening.

Potential Viral Targets

Viral_Lifecycle_Targets cluster_host_cell Host Cell Receptor Host Cell Receptor (e.g., ACE2) Entry Entry (Endocytosis) Receptor->Entry 2 Endosome Endosome Uncoating Uncoating & Genome Release Endosome->Uncoating 3 Replication_Complex Replication Complex (RNA Synthesis) Assembly Virion Assembly Replication_Complex->Assembly 5 Release Virus Release Assembly->Release 6 Virus Virus Particle Release->Virus New Virions Attachment Attachment Virus->Attachment 1 Attachment->Receptor Entry->Endosome Replication Replication & Translation Uncoating->Replication 4 Replication->Replication_Complex

References

A Head-to-Head Comparison of Dragmacidin D and Dragmacidin E: A Review of Current Experimental Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dragmacidin D and Dragmacidin E are structurally related bis-indole alkaloids isolated from marine sponges of the genus Spongosorites. Both compounds have garnered significant interest within the scientific community due to their potent biological activities. This guide provides a comprehensive head-to-head comparison based on available experimental data, focusing on their performance in various biological assays. While extensive research has been conducted on this compound, it is important to note that publicly available quantitative data for Dragmacidin E is limited, restricting a direct comparative analysis across all parameters.

Quantitative Data Summary

Table 1: Cytotoxicity Data for this compound
Cell LineCell TypeAssay TypeIC50 (µM)Incubation TimeReference
P388Murine Leukemia-2.672 h[1][2]
A549Human Lung Adenocarcinoma-8.372 h[1][2]
MDA-MB-231 (Spheroids)Triple-Negative Breast CancerCaspase 3/7 Cleavage8 ± 124 h[1][2][3][4]
MDA-MB-468 (Spheroids)Triple-Negative Breast CancerCaspase 3/7 Cleavage16 ± 0.624 h[1][2][3][4]
MDA-MB-231 (2D Culture)Triple-Negative Breast CancerMTT Assay>7572 h[1][2][3]
MDA-MB-468 (2D Culture)Triple-Negative Breast CancerMTT Assay>7572 h[1][2][3]
Table 2: Antimicrobial Activity of this compound
OrganismTypeMIC (µM)Reference
Escherichia coliGram-negative Bacteria29[1]
Bacillus subtilisGram-positive Bacteria6[1]
Pseudomonas aeruginosaGram-negative Bacteria117[1]
Candida albicansFungus29[1]
Cryptococcus neoformansFungus7[1]
Table 3: Antiviral and Anti-inflammatory Activity of this compound
ActivityModelEffectConcentration/DoseReference
AntiviralFeline Leukemia Virus (FeLV) in vitroMinimum Inhibitory Concentration (MIC) of 11.7 µM6.25 µg/mL[2]
Anti-inflammatoryResiniferatoxin-induced mouse ear edema89.6% reduction in inflammation50 µ g/ear [1]
Table 4: Serine/Threonine Protein Phosphatase Inhibition
CompoundTargetPotencySelectivityReference
This compoundSerine/Threonine Protein PhosphatasesHigh micromolar to millimolar rangeSelective for PP1 over PP2A[1][5]
Dragmacidin ESerine/Threonine Protein PhosphatasesPotent inhibitorInhibits both PP1 and PP2A[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assays

a) MTT Assay for 2D Cell Cultures:

  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

b) Caspase 3/7 Cleavage Assay for 3D Spheroids:

  • Spheroid Formation: Cancer cells are seeded in ultra-low attachment plates to promote the formation of 3D spheroids.

  • Compound Treatment: Spheroids are treated with various concentrations of this compound for 24 hours.

  • Caspase 3/7 Reagent Addition: A reagent containing a substrate for activated caspase 3 and 7 is added. Cleavage of the substrate by the caspases results in a fluorescent signal.

  • Fluorescence Measurement: The fluorescence intensity is measured using a plate reader. The IC50 value is determined as the concentration that induces 50% of the maximal caspase activity.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to a standardized concentration.

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Antiviral Assay (Feline Leukemia Virus)
  • Cell Culture: A suitable feline cell line is cultured and infected with Feline Leukemia Virus (FeLV).

  • Compound Treatment: The infected cells are treated with different concentrations of this compound.

  • Viral Replication Measurement: The level of viral replication is assessed using methods such as an ELISA to detect viral antigens or a reverse transcriptase activity assay.

  • MIC Determination: The MIC is the concentration of the compound that inhibits viral replication by a specified percentage (e.g., 50% or 90%).

Anti-inflammatory Mouse Ear Edema Assay
  • Induction of Inflammation: A topical inflammatory agent (e.g., resiniferatoxin or arachidonic acid) is applied to the ear of a mouse to induce edema.

  • Compound Application: this compound is applied topically to the ear at a specific dose.

  • Edema Measurement: The thickness of the ear is measured at various time points after the induction of inflammation using a micrometer.

  • Inhibition Calculation: The percentage of inhibition of edema is calculated by comparing the ear thickness of the treated group to that of the control group.

Visualizations

Hypothesized Mechanism of Action for this compound

G cluster_0 This compound cluster_1 Potential Cellular Targets cluster_2 Downstream Effects Dragmacidin_D This compound Protein_Synthesis Protein Synthesis Machinery Dragmacidin_D->Protein_Synthesis Ribonucleotide_Reductase Ribonucleotide Reductase Dragmacidin_D->Ribonucleotide_Reductase Serine_Threonine_Phosphatases Serine/Threonine Phosphatases (PP1) Dragmacidin_D->Serine_Threonine_Phosphatases Inhibition_of_Proliferation Inhibition of Cell Proliferation Protein_Synthesis->Inhibition_of_Proliferation Ribonucleotide_Reductase->Inhibition_of_Proliferation Serine_Threonine_Phosphatases->Inhibition_of_Proliferation Induction_of_Apoptosis Induction of Apoptosis Serine_Threonine_Phosphatases->Induction_of_Apoptosis Anti_inflammatory_Effects Anti-inflammatory Effects Serine_Threonine_Phosphatases->Anti_inflammatory_Effects

Caption: Hypothesized mechanisms of action for this compound.

General Workflow for Bioactivity Screening of Marine Natural Products

G cluster_0 Discovery Phase cluster_1 Screening Phase cluster_2 Validation & Characterization Collection Marine Sponge Collection Extraction Extraction of Natural Products Collection->Extraction Fractionation Fractionation & Purification Extraction->Fractionation Primary_Screening Primary Bioactivity Screening Fractionation->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/MIC) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Lead_Compound Lead Compound Mechanism_of_Action->Lead_Compound

Caption: A generalized workflow for marine natural product drug discovery.

Conclusion

This compound exhibits a broad spectrum of biological activities, including potent and selective cytotoxicity against cancer cells in 3D spheroid models, significant antimicrobial and antiviral properties, and notable anti-inflammatory effects. Its mechanism of action is hypothesized to involve the inhibition of protein synthesis, ribonucleotide reductase, and serine/threonine protein phosphatases.

Dragmacidin E is also recognized as a potent inhibitor of serine/threonine protein phosphatases, affecting both PP1 and PP2A. However, a comprehensive comparison of its other biological activities with this compound is currently hampered by the limited availability of quantitative experimental data.

Further research is warranted to fully elucidate the therapeutic potential of both this compound and E. Head-to-head comparative studies are crucial to discern the unique biological profiles of these closely related marine natural products and to guide future drug development efforts. The distinct selectivity of this compound for cancer cell spheroids highlights the importance of utilizing advanced cellular models in drug discovery.

References

Confirming the Binding Affinity of Dragmacidin D to Protein Phosphatase 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of the marine natural product Dragmacidin D to its putative target, Protein Phosphatase 1 (PP1). Due to the limited availability of precise binding affinity data for this compound, this document focuses on a qualitative comparison with well-characterized PP1 inhibitors, supported by their published inhibitory concentrations. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the binding affinity of this compound or other compounds of interest against PP1.

Performance Comparison of PP1 Inhibitors

This compound has been identified as an inhibitor of serine/threonine protein phosphatases, with a noted selectivity for PP1 over PP2A.[1][2][3] However, quantitative data on its binding affinity is sparse, with reports suggesting a modest inhibitory potency in the high micromolar to millimolar range.[3] In contrast, several other natural products have been extensively characterized as potent inhibitors of PP1, with their 50% inhibitory concentrations (IC50) well-established. This section provides a comparative summary of these inhibitors against PP1.

CompoundTarget ProteinReported IC50/K_iCitation(s)
This compound Protein Phosphatase 1 (PP1)High µM to mM range[3]
Calyculin A Protein Phosphatase 1 (PP1)0.3 - 2 nM[4][5]
Okadaic Acid Protein Phosphatase 1 (PP1)3 - 50 nM[6][7][8][9]
Tautomycin Protein Phosphatase 1 (PP1)1.6 nM[10][11]
Microcystin-LR Protein Phosphatase 1 (PP1)~0.3 - 1.7 nM[12][13]

Experimental Protocols

To facilitate the direct determination of the binding affinity of this compound or other novel compounds for PP1, a standard in vitro phosphatase inhibition assay protocol is detailed below. This method utilizes a radiolabeled substrate to quantify the enzymatic activity of PP1 in the presence of an inhibitor.

In Vitro Protein Phosphatase 1 (PP1) Inhibition Assay

This protocol is adapted from established methods for measuring PP1 activity.[14]

Materials:

  • Recombinant human PP1 catalytic subunit (PP1c)

  • [³²P]-labeled phosphorylase a (substrate)

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 5 mM DTT, 1 mg/mL BSA)

  • This compound or other test compounds

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

  • Microcentrifuge tubes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in the phosphatase assay buffer.

    • Dilute the recombinant PP1c to the desired working concentration in ice-cold phosphatase assay buffer.

    • Prepare the [³²P]-labeled phosphorylase a substrate according to standard protocols.

  • Assay Reaction:

    • In a microcentrifuge tube, combine 10 µL of the diluted test compound (or vehicle control) with 10 µL of the diluted PP1c enzyme.

    • Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at 30°C.

    • Initiate the phosphatase reaction by adding 10 µL of the [³²P]-labeled phosphorylase a substrate.

    • Incubate the reaction mixture for 10-20 minutes at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination and Measurement:

    • Stop the reaction by adding 180 µL of 20% TCA.

    • Incubate on ice for 10 minutes to precipitate the protein.

    • Centrifuge the tubes at 12,000 x g for 5 minutes.

    • Carefully collect 200 µL of the supernatant, which contains the released [³²P]phosphate.

    • Transfer the supernatant to a scintillation vial, add an appropriate scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a relevant signaling pathway and the experimental workflow.

PP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Signal Substrate Dephosphorylated Substrate Kinase_Cascade->Substrate Phosphorylation Substrate_P Phosphorylated Substrate Substrate_P->Substrate Dephosphorylation PP1 PP1 PP1->Substrate_P Catalyzes Dragmacidin_D This compound Dragmacidin_D->PP1 Inhibits

Caption: Simplified signaling pathway illustrating the role of PP1 and its inhibition by this compound.

Binding_Affinity_Workflow start Start prep Prepare Reagents (PP1, Substrate, Inhibitor) start->prep incubate Pre-incubate PP1 with Inhibitor prep->incubate react Initiate Reaction with Substrate incubate->react stop Terminate Reaction react->stop measure Measure Radioactivity stop->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for determining the IC50 of a PP1 inhibitor.

References

Evaluating the Therapeutic Index of Dragmacidin D in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dragmacidin D, a marine-derived bis-indole alkaloid, has demonstrated notable anti-cancer properties, particularly against triple-negative breast cancer (TNBC) in three-dimensional (3D) cell culture models. This guide provides a comprehensive evaluation of the available preclinical data for this compound and compares it with established therapeutic alternatives for TNBC. A significant finding from recent studies is the compound's selective and potent induction of apoptosis in 3D TNBC spheroids, with minimal effect on the same cells grown in traditional 2D monolayers. This suggests a potentially favorable therapeutic index.

However, a critical gap in the current body of research is the lack of publicly available in vivo efficacy and toxicity data for this compound. This absence of animal model studies precludes the calculation of a definitive preclinical therapeutic index (the ratio of a drug's toxic dose to its therapeutic dose). This guide, therefore, focuses on a detailed comparison of this compound's promising in vitro profile against the known in vivo preclinical data of standard-of-care treatments for TNBC, such as paclitaxel, and targeted therapies like PARP inhibitors. The information presented herein aims to provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Comparative Analysis of Efficacy and Toxicity

This compound: In Vitro Efficacy and Cytotoxicity

The most compelling evidence for the potential of this compound comes from a 2023 study in Marine Drugs, which highlights its potent and selective activity in 3D spheroid models of TNBC, which are considered more predictive of clinical efficacy than 2D cultures.[1][2]

Cell Line (TNBC)Culture ModelIC50 (Cytotoxicity)Exposure TimeCitation
MDA-MB-2313D Spheroid8 ± 1 µM24 hours[1][2][3]
MDA-MB-4683D Spheroid16 ± 0.6 µM24 hours[1][2][3]
MDA-MB-2312D Monolayer>75 µM72 hours[1][2][3]
MDA-MB-4682D Monolayer>75 µM72 hours[1][2][3]

The significant difference in IC50 values between the 3D and 2D models underscores the compound's selectivity for the more clinically relevant tumor microenvironment simulated by spheroids, indicating a promising in vitro therapeutic index.

Comparator Drugs: Preclinical In Vivo Data

To provide context for the potential of this compound, this section summarizes preclinical in vivo data for two key comparator classes of drugs used in the treatment of TNBC: taxanes (paclitaxel) and PARP inhibitors.

Drug ClassCompoundPreclinical ModelEfficacy (Effective Dose)Toxicity (Maximum Tolerated Dose / LD50)Therapeutic Index (Approx.)Citation
TaxanePaclitaxelNude mice with TNBC xenografts10 mg/kg/day (significant tumor volume reduction)MTD: 20 mg/kg~2[4][5]
PARP InhibitorOlaparibMice with BRCA-mutated xenograftsVaries by modelGenerally well-tolerated at effective dosesFavorable, but quantitative data varies[6][7][8]

Note: The therapeutic index is an approximation and can vary significantly depending on the specific preclinical model, dosing schedule, and formulation.

Experimental Protocols

In Vitro Spheroid Cytotoxicity Assay for this compound

This protocol is based on the methodology described in the 2023 Marine Drugs publication.[3]

  • Cell Culture: MDA-MB-231 and MDA-MB-468 triple-negative breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Spheroid Formation: Cells are seeded into ultra-low attachment, round-bottom 96-well plates to promote the formation of single spheroids in each well. Plates are incubated to allow for spheroid formation.

  • Compound Treatment: this compound is serially diluted to the desired concentrations. The media in the spheroid plates is carefully replaced with media containing the various concentrations of this compound or vehicle control.

  • Induction of Apoptosis Measurement: After a 24-hour incubation period, a reagent to measure caspase-3/7 activity (a marker of apoptosis) is added to each well.

  • Imaging and Analysis: The spheroids are imaged using a high-content imaging system. The intensity of the fluorescence, which is proportional to caspase-3/7 activity, is quantified to determine the percentage of apoptotic cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of apoptosis against the log of the drug concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model for Efficacy Assessment (General Protocol)

This is a generalized protocol for assessing the efficacy of an anti-cancer agent in a mouse xenograft model.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Cell Implantation: A suspension of human cancer cells (e.g., MDA-MB-231 for TNBC) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Drug Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) is administered according to a specific dosing schedule and route (e.g., intraperitoneal, intravenous, or oral). The control group receives a vehicle solution.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include changes in body weight (as an indicator of toxicity) and survival.

  • Data Analysis: Tumor volumes are plotted over time for each group. Statistical analysis is performed to determine if there is a significant difference in tumor growth between the treatment and control groups.

In Vivo Acute Toxicity Study for LD50 and MTD Determination (General Protocol)

This generalized protocol outlines the steps for an acute toxicity study to determine the median lethal dose (LD50) and maximum tolerated dose (MTD).

  • Animal Selection: A suitable rodent species (e.g., mice or rats) is selected.

  • Dose Range Finding: A preliminary study with a small number of animals is conducted to determine a range of doses to be tested in the main study.

  • Main Study: Animals are divided into groups and administered single doses of the test compound at several escalating dose levels. A control group receives the vehicle.

  • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, appearance, and body weight. Mortality is recorded.

  • LD50 Calculation: The LD50, the dose at which 50% of the animals are expected to die, is calculated using statistical methods.

  • MTD Determination: The MTD is the highest dose that does not cause unacceptable toxicity or death. It is determined based on the observed clinical signs and changes in body weight.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathways of this compound

The mechanism of action of this compound is thought to involve the inhibition of several key signaling pathways implicated in cancer cell proliferation and survival, including the NF-κB and PI3K/Akt/mTOR pathways.[3]

DragmacidinD_Signaling DragmacidinD This compound Protein_Synthesis Protein Synthesis DragmacidinD->Protein_Synthesis inhibits Ribonucleotide_Reductase Ribonucleotide Reductase DragmacidinD->Ribonucleotide_Reductase inhibits PI3K PI3K DragmacidinD->PI3K inhibits IKK IKK DragmacidinD->IKK inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation_Proliferation Inflammation & Proliferation NFkB->Inflammation_Proliferation

Caption: Hypothesized signaling pathways inhibited by this compound.

Experimental Workflow for Therapeutic Index Evaluation

The following diagram illustrates the general workflow for evaluating the therapeutic index of a novel compound like this compound in preclinical models.

Therapeutic_Index_Workflow InVitro_Screening In Vitro Screening (2D & 3D Cell Cultures) InVivo_Efficacy In Vivo Efficacy Studies (e.g., Xenograft Models) InVitro_Screening->InVivo_Efficacy InVivo_Toxicity In Vivo Toxicity Studies (Acute & Repeated Dose) InVitro_Screening->InVivo_Toxicity ED50_Determination Determine Effective Dose (ED50) InVivo_Efficacy->ED50_Determination MTD_NOAEL_LD50 Determine MTD, NOAEL, LD50 InVivo_Toxicity->MTD_NOAEL_LD50 Therapeutic_Index Calculate Therapeutic Index (e.g., LD50 / ED50) ED50_Determination->Therapeutic_Index MTD_NOAEL_LD50->Therapeutic_Index Lead_Optimization Lead Optimization / Further Development Therapeutic_Index->Lead_Optimization

References

Synergistic effects of Dragmacidin D with other chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

The marine-derived bis-indole alkaloid, Dragmacidin D, has demonstrated notable potential in enhancing the efficacy of conventional chemotherapeutic agents. This comparison guide delves into the synergistic effects of this compound with other anticancer drugs, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic promise.

Synergistic Effects with Paclitaxel in Triple-Negative Breast Cancer

Recent studies have highlighted a significant synergistic relationship between this compound and paclitaxel, a frontline treatment for triple-negative breast cancer (TNBC). This synergy is particularly noteworthy as it presents a potential strategy to overcome paclitaxel resistance, a common challenge in TNBC therapy.[1][2]

The synergistic effect of this compound and paclitaxel has been quantified in TNBC cell lines, MDA-MB-231 and MDA-MB-468, grown as 3D spheroids, which more closely mimic the in-vivo tumor environment.[1][3][4]

Cell LineThis compound IC50 (Spheroid Assay, 24h)Paclitaxel Concentration RangeSynergy Observed
MDA-MB-231 8 ± 1 µM0, 75, 150, 300, 600 nMSynergistic in Loewe and HSA models; Additive in Bliss and ZIP models
MDA-MB-468 16 ± 0.6 µM0, 75, 150, 300, 600 nMSynergistic in all four models (Loewe, HSA, Bliss, ZIP)

Data sourced from Guzmán et al., 2023.[1][2]

Notably, this compound alone showed no cytotoxicity in these cell lines when grown in traditional 2D monolayers, even at concentrations up to >75 µM, highlighting its selective activity in a 3D context.[1][3][4] The synergistic induction of apoptosis, measured by caspase 3/7 cleavage, was observed even at the lowest tested concentration of this compound (0.25X IC50).[2]

Experimental Protocols

The following methodologies were employed to evaluate the synergistic effects of this compound and paclitaxel.

  • Cell Lines: MDA-MB-231 and MDA-MB-468 human triple-negative breast cancer cell lines were used.

  • Spheroid Generation: Cells were seeded in ultra-low attachment plates and allowed to aggregate and form spheroids overnight.

This assay quantifies the induction of apoptosis.

  • Treatment: Spheroids were treated with a matrix of concentrations of this compound (0, 0.25X, 0.5X, and 1X IC50) and paclitaxel (0, 75, 150, 300, and 600 nM) for 24 hours.

  • Staining: After treatment, spheroids were stained with a reagent that fluoresces upon cleavage by caspases 3 and 7.

  • Imaging: Images were captured using a high-content imager. A marked increase in green fluorescence indicates an increase in caspase 3/7 cleavage and, consequently, apoptosis.

  • Data Analysis: The fluorescence intensity was quantified, and the data from three independent experiments were averaged. Synergy was determined using four different models: Loewe, HSA, Bliss, and ZIP.

G cluster_0 Experimental Workflow: Synergy Assessment A TNBC Spheroids (MDA-MB-231 & MDA-MB-468) B Treatment Matrix: This compound + Paclitaxel A->B C 24-hour Incubation B->C D Caspase 3/7 Staining C->D E High-Content Imaging D->E F Fluorescence Quantification E->F G Synergy Analysis (Loewe, HSA, Bliss, ZIP) F->G G cluster_0 Proposed Synergistic Mechanism cluster_1 Signaling Pathways Dragmacidin_D This compound Protein_Synthesis Protein Synthesis Inhibition? Dragmacidin_D->Protein_Synthesis Ribonucleotide_Reductase Ribonucleotide Reductase Inhibition? Dragmacidin_D->Ribonucleotide_Reductase Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Apoptosis Enhanced Apoptosis Protein_Synthesis->Apoptosis Ribonucleotide_Reductase->Apoptosis Microtubule_Stabilization->Apoptosis

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Dragmacidin D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Dragmacidin D are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks and fosters a culture of safety. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a marine alkaloid with significant biological activity.

Hazard Identification and Safety Precautions

This compound is a compound that requires careful handling due to its potential health hazards. The following table summarizes the key hazard information.

Hazard StatementGHS ClassificationPrecautionary Statement
Harmful if swallowed.Acute toxicity, Oral (Category 4)P270: Do not eat, drink or smoke when using this product.
Causes skin irritation.Skin irritation (Category 2)P280: Wear protective gloves/ eye protection/ face protection.
Causes serious eye irritation.Eye irritation (Category 2A)P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritation.Specific target organ toxicity - single exposure (Category 3), Respiratory systemP261: Avoid breathing dust/ fume/ gas/ mist/ vapors/ spray.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves.[1]

  • Body Protection: A lab coat or other impervious clothing.[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant. Do not dispose of this compound down the drain or in regular trash.

1. Waste Segregation and Collection:

  • All waste materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), should be collected in a designated, compatible, and clearly labeled hazardous waste container.

  • The container must be kept closed when not in use and stored in a well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]

2. Inactivation of Small Spills (for trained personnel only):

  • In the event of a small spill, evacuate the area and ensure proper ventilation.

  • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect the absorbed material and contaminated debris into the designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.

3. Final Disposal:

  • The sealed and properly labeled hazardous waste container should be transferred to your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for final disposal.

  • Always follow your institution's specific procedures for hazardous waste pickup and disposal.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Small Spill Occurs start->spill waste_generation Generate this compound Waste (Unused product, contaminated items) ppe->waste_generation waste_container Collect in Labeled Hazardous Waste Container waste_generation->waste_container store_waste Store Waste Container Securely waste_container->store_waste contain_spill Contain and Absorb Spill spill->contain_spill Yes collect_residue Collect Spill Residue into Hazardous Waste Container contain_spill->collect_residue collect_residue->store_waste transfer_waste Transfer to EHS or Licensed Disposal Contractor store_waste->transfer_waste end_disposal End: Proper Disposal transfer_waste->end_disposal

References

Safeguarding Research: A Comprehensive Guide to Handling Dragmacidin D

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Dragmacidin D, a potent bioactive marine natural product. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment. This compound has demonstrated significant cytotoxic activity against various cancer cell lines, necessitating careful handling to prevent exposure.

Personal Protective Equipment (PPE)

Given the cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent inhalation, dermal, and ocular exposure. The following table outlines the required PPE for all laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or higher-rated Respirator
Solution Preparation and Handling - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields
Cell Culture and In Vitro Assays - Nitrile Gloves- Lab Coat- Safety Glasses
Spill Cleanup - Double Nitrile Gloves- Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- N95 or higher-rated Respirator
Waste Disposal - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields

Operational Plan: Step-by-Step Guidance

A systematic approach to the handling of this compound is critical to minimize risk. The following workflow outlines the key procedural steps from receipt to disposal.

G This compound Handling Workflow Receipt Receipt and Inspection - Verify container integrity. - Log into inventory. Storage Secure Storage - Store in a designated, locked, and  ventilated cabinet away from  incompatible materials. - Maintain at recommended temperature. Receipt->Storage Preparation Preparation for Use - Work within a certified chemical  fume hood or biological safety cabinet. - Don appropriate PPE. Storage->Preparation Weighing Weighing and Aliquoting - Use a ventilated balance enclosure. - Handle as a powder with care to  avoid dust generation. Preparation->Weighing Solubilization Solubilization - Add solvent slowly to the solid. - Ensure vessel is securely capped. Weighing->Solubilization Experimentation Experimental Use - Conduct all procedures within a  containment device (fume hood/BSC). - Minimize aerosol generation. Solubilization->Experimentation Decontamination Decontamination - Decontaminate all surfaces and  equipment after use with an  appropriate solvent (e.g., 70% ethanol). Experimentation->Decontamination Disposal Waste Disposal - Segregate all contaminated waste  (solid and liquid) into clearly labeled  hazardous waste containers. Decontamination->Disposal

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Cytotoxicity and Mechanism of Action:

This compound has been shown to induce apoptosis in cancer cells and is believed to act as a protein synthesis or ribonucleotide reductase inhibitor.[1][2][3] Studies have demonstrated its cytotoxic effects in the low micromolar range against various cell lines, including P388 murine leukemia and A549 human lung adenocarcinoma.[3][4]

Cited Experiments:

  • MTT Assay (2D Cytotoxicity): This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound required to inhibit cell growth by 50% (IC50). For this compound, IC50 values have been reported as 1.4 µg/mL (2.6 µM) in P388 cells and 4.4 µg/mL (8.3 µM) in A549 cells after 72 hours of treatment.[3][4]

  • Spheroid Apoptosis Assay (3D Culture): This assay is used to assess the induction of apoptosis (programmed cell death) in 3D cell cultures, which more closely mimic in vivo tumors. This compound was found to induce apoptosis in triple-negative breast cancer spheroids.[1][2][3]

Disposal Plan

All materials contaminated with this compound, including gloves, lab coats, plasticware, and solutions, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

By strictly adhering to these safety protocols, researchers can minimize the risks associated with handling the potent bioactive compound, this compound, and ensure a safe and controlled laboratory environment.

References

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